molecular formula C6H6N2O4 B1455569 Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS No. 372118-00-8

Methyl 4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B1455569
CAS No.: 372118-00-8
M. Wt: 170.12 g/mol
InChI Key: SHJHUIKJFYHTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dihydroxypyridazine-3-carboxylate is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)5-3(9)2-4(10)7-8-5/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJHUIKJFYHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717801
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372118-00-8
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dihydroxypyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS number 372118-00-8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 372118-00-8)

Executive Summary

This compound (CAS 372118-00-8) serves as a critical heterocyclic scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally characterized by a pyridazine core with dual oxygenation at the C4 and C6 positions, this molecule acts as a "gateway intermediate" for accessing highly substituted pyridazines used in Hepatitis C virus (HCV) NS5B polymerase inhibitors, oncology targets (kinase inhibitors), and agrochemicals.

This guide provides a comprehensive technical analysis of the molecule's tautomeric behavior, a validated protocol for its conversion into the electrophilic dichloro derivative, and a strategic overview of its downstream utility in Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Tautomerism

Understanding the reactivity of CAS 372118-00-8 requires a deep appreciation of its tautomeric equilibrium. While nomenclature often refers to the "dihydroxypyridazine" form, the molecule predominantly exists in the 4-hydroxy-6-oxo-1,6-dihydropyridazine tautomer in both solid state and polar solvents.

Implications for Reactivity:

  • Solubility: The oxo-form facilitates strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in non-polar solvents (DCM, Hexane).

  • Nucleophilicity: The N1-H and C4-OH protons are acidic.

  • Electrophilicity: The C6 carbonyl makes the ring susceptible to nucleophilic attack only after activation (e.g., conversion to a leaving group).

Visualization: Tautomeric Equilibrium & Activation

Tautomerism T1 Tautomer A (4,6-Dihydroxy form) Aromatic Character T2 Tautomer B (4-Hydroxy-6-oxo form) Dominant Species T1->T2 Equilibrium (Solvent Dependent) Activation Activation (POCl3 / PCl5) T2->Activation Deoxychlorination Product Dichloro Derivative (CAS 372118-01-9) Electrophilic Scaffold Activation->Product SnAr Precursor

Figure 1: Tautomeric shift from the aromatic dihydroxy form to the dominant hydroxy-oxo form, followed by chemical activation.

Core Application: The "Dichloro" Gateway

The primary utility of CAS 372118-00-8 is its conversion into Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) . This transformation is non-trivial due to the competing solubilities and the requirement for complete deoxychlorination.

Validated Protocol: Deoxychlorination via POCl₃

Objective: Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate. Scale: Pilot (10g scale). Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • This compound (CAS 372118-00-8): 10.5 g (61.7 mmol)

  • Phosphorus Oxychloride (POCl₃): 70 mL (Excess)

  • Solvent: Neat reaction (POCl₃ acts as solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Addition: Charge the flask with the solid starting material (10.5 g). Carefully add POCl₃ (70 mL) at room temperature.

    • Expert Insight: The starting material may not dissolve immediately. Do not heat rapidly, as sudden gas evolution can cause pressure buildup.

  • Reaction: Heat the mixture to 95°C . Maintain reflux for 5 hours .

    • Monitoring: Monitor by LC-MS.[1][2][3][4] The disappearance of the mass peak [M+H]+ 171 (starting material) and appearance of [M+H]+ 207/209 (dichloro product) indicates completion.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (keep bath temp < 50°C).

    • Quench: Slowly pour the viscous residue into Ice Water (250 mL) with vigorous stirring. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 70-75% (Off-white solid).

Downstream Functionalization Strategies

Once converted to the dichloro-derivative, the scaffold exhibits Regioselective Nucleophilic Aromatic Substitution (SnAr) .

  • C4 Position: More electrophilic due to the para relationship with the electron-withdrawing ester group (C3) and the inductive effect of N2.

  • C6 Position: Less reactive, typically substituted only under forcing conditions or after the C4 position has been functionalized.

Data Summary: Regioselectivity Profile
PositionReactivityPreferred NucleophilesConditions
C4-Cl HighAmines, Thiphenols, Alkoxides0°C to RT, Mild Base (TEA)
C6-Cl ModerateStannanes (Stille), Boronates (Suzuki)>80°C, Pd Catalyst
C3-COOMe LowHydrolysis (LiOH), AmidationStandard Ester Chemistry
Visualization: Functionalization Workflow

Functionalization Start Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) Step1 SnAr Reaction (C4 Selective) Reagent: Primary Amine / Base Start->Step1 Kinetic Control (0°C) Intermediate 4-Amino-6-chloro-derivative Step1->Intermediate Step2 Pd-Catalyzed Coupling (C6) Suzuki/Stille Coupling Intermediate->Step2 Thermodynamic Control (Heat) Final Disubstituted Pyridazine Scaffold (HCV/Kinase Inhibitor) Step2->Final

Figure 2: Sequential functionalization strategy exploiting the differential reactivity of C4 and C6 chlorines.

Analytical Characterization Standards

To ensure the integrity of CAS 372118-00-8 (Starting Material) and its derivatives, the following analytical benchmarks should be met:

  • 1H NMR (DMSO-d6):

    • Starting Material: Look for broad singlets >11 ppm (NH/OH) and a sharp singlet at ~3.8 ppm (COOCH₃). The ring proton (C5-H) typically appears around 6.0-6.5 ppm depending on the tautomer.

  • LC-MS:

    • Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).

    • Ionization: ESI Positive Mode.

    • Target Mass: 171.04 [M+H]+.

References

  • ChemicalBook. (2025). Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from

  • Bristol-Myers Squibb Company. (2019).[1] US Patent 2019/152948 A1: Synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid.[1] Retrieved from

  • BenchChem. (2025).[2][5] Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate. Retrieved from

  • Sigma-Aldrich. (2025). This compound Product Sheet. Retrieved from [6][7]

Sources

An In-Depth Technical Guide to Methyl 4,6-dihydroxypyridazine-3-carboxylate: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6-dihydroxypyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its pyridazine core, adorned with hydroxyl and carboxylate functionalities, presents a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery. A critical aspect of its chemistry, the pronounced tautomerism, is explored in detail, as it profoundly influences its reactivity and biological interactions. This document is intended to serve as a foundational resource for researchers engaged in the exploration of pyridazine derivatives for the development of new pharmaceuticals.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The electron-deficient nature of the pyridazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive pharmacophore for targeting a variety of biological macromolecules. This compound, as a substituted pyridazine, holds considerable promise as a building block for the generation of diverse chemical libraries aimed at identifying novel drug candidates.

Molecular Structure and Physicochemical Properties

This compound is a light yellow to yellow solid.[3] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[4]
Molecular Weight 170.12 g/mol [4]
Appearance Light yellow to yellow solid[3]
Predicted Density 1.58 ± 0.1 g/cm³[3]
Predicted pKa 4.50 ± 1.00[3]
Storage Sealed in a dry environment at room temperature[3]
Tautomerism: A Key Structural Feature

A critical aspect of the molecular structure of this compound is its existence in multiple tautomeric forms. The nominal "dihydroxy" form can readily interconvert to pyridone or mixed hydroxy-pyridone structures. This equilibrium is influenced by the solvent environment, with polar solvents generally favoring the more polar pyridone tautomers.[5] The existence of these tautomers is crucial as it dictates the molecule's hydrogen bonding capacity, aromaticity, and reactivity.

Caption: Tautomeric forms of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the literature, its spectral characteristics can be predicted based on its structure and the data from analogous compounds.

Mass Spectrometry: The protonated molecule ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of approximately 170.12, consistent with its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be complex due to the presence of multiple functional groups and the tautomeric equilibrium. Key expected absorption bands include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

  • N-H stretching: A band around 3100-3500 cm⁻¹ for the pyridone tautomers.

  • C=O stretching (ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=O stretching (pyridone): A strong absorption band around 1650-1690 cm⁻¹.

  • C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Methyl protons (-OCH₃): A singlet around 3.8-4.0 ppm.

    • Ring proton: A singlet for the proton on the pyridazine ring, with its chemical shift being highly dependent on the dominant tautomeric form and the solvent.

    • NH/OH protons: Broad signals that are exchangeable with D₂O. Their chemical shifts would be highly variable.

  • ¹³C NMR:

    • Ester carbonyl carbon: A signal in the range of 160-170 ppm.

    • Pyridone carbonyl carbons: Signals in the range of 150-165 ppm.

    • Ring carbons: Signals in the aromatic region (120-150 ppm), with the exact shifts depending on the tautomeric form.

    • Methyl carbon (-OCH₃): A signal around 50-55 ppm.

Synthesis of this compound

A documented synthetic route to this compound involves a multi-step process.[3] The general workflow is outlined below.

SynthesisWorkflow Start Dimethyl 2-diazo-3-oxoglutarate Intermediate1 Reaction with Triphenylphosphine Start->Intermediate1 Intermediate2 Cyclization in Acetic Acid/Water Intermediate1->Intermediate2 Purification Purification by Chromatography Intermediate2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reaction of Dimethyl 2-diazo-3-oxoglutarate with Triphenylphosphine [3]

  • Dissolve dimethyl 2-diazo-3-oxoglutarate (50.0 g, 249.8 mmol) and triphenylphosphine (65.5 g, 249.8 mmol) in diethyl ether (500 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the organic solvent under vacuum to obtain the crude intermediate.

Causality: This step likely involves the formation of a phosphazine intermediate, which is a common reaction of diazo compounds with phosphines.

Step 2: Cyclization and Hydrolysis [3]

  • To the residue from the previous step, add acetic acid (500 mL) and water (50 mL).

  • Reflux the reaction mixture for 10 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain a viscous residue.

Causality: The acidic conditions promote the cyclization of the intermediate to form the pyridazine ring. The presence of water can also facilitate the hydrolysis of any remaining phosphine oxide byproducts.

Step 3: Purification [3]

  • Grind the viscous residue with ethyl acetate to induce solidification.

  • Purify the resulting yellow solid by silica gel column chromatography using a dichloromethane solution with 1-5% methanol as the eluent.

  • This yields this compound as a yellow solid (12.8 g, 30% yield).

Self-Validation: The purity of the final product can be confirmed by LC-MS, which should show a major peak corresponding to the expected mass of the product.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine and pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[6] These structures are often found in compounds targeting inflammatory pathways.

Potential as Anti-inflammatory Agents

Pyridazinone derivatives have been shown to modulate the production of pro-inflammatory mediators. While the specific biological activity of this compound has not been extensively reported, its structural similarity to other anti-inflammatory pyridazinones suggests it could serve as a valuable starting point for the development of novel anti-inflammatory drugs. The hydroxyl and carboxylate groups on the pyridazine ring provide convenient handles for further chemical modification to optimize potency and pharmacokinetic properties.

SignalingPathway InflammatoryStimuli Inflammatory Stimuli SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) InflammatoryStimuli->SignalingCascade ProInflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) SignalingCascade->ProInflammatoryMediators Inflammation Inflammation ProInflammatoryMediators->Inflammation PyridazineDerivative Pyridazine Derivative (Potential Inhibitor) PyridazineDerivative->SignalingCascade Inhibition

Sources

Technical Guide: Spectroscopic Characterization of Methyl 4,6-dihydroxypyridazine-3-carboxylate

[1]

Executive Summary & Structural Identity

This compound is a heterocyclic ester used primarily as an intermediate in the development of agrochemicals and pharmaceuticals (e.g., HPK1 inhibitors).[1]

While nomenclature often refers to the "4,6-dihydroxy" form (Lactim), the compound exists predominantly in the 4-hydroxy-6-oxo-1,6-dihydropyridazine form (Lactam) in solution (DMSO, MeOH) and solid state.[1] This distinction is non-negotiable for accurate spectral assignment.

PropertyDetail
IUPAC Name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS Number 372118-00-8
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Water, MeOH

Tautomeric Equilibrium & Synthesis

Understanding the origin of the sample is required to rule out hydrolysis byproducts (the free acid).[1] The compound is synthesized via the condensation of Dimethyl 1,3-acetonedicarboxylate with Hydrazine Hydrate .[1]

Tautomerism Visualization

The NMR signals for the ring proton (H-5) and the carbonyls depend entirely on which tautomer dominates.[1] In polar aprotic solvents (DMSO-d₆), the Lactam (B) form is energetically favored.[1]

TautomerismLactimLactim Form (A)(4,6-dihydroxy)LactamLactam Form (B)(4-hydroxy-6-oxo)*Predominant*Lactim->Lactam Tautomerization(Solvent Dependent)

Figure 1: Tautomeric equilibrium.[1] Form B dominates in DMSO/solid state, resulting in distinct Amide C=O signals in IR/NMR.[1]

Synthesis Workflow

SynthesisStartDimethyl 1,3-acetonedicarboxylate(Dimethyl 3-oxopentanedioate)ProcessCyclocondensation(Reflux in MeOH, 2-4h)Start->ProcessReagent+ Hydrazine Hydrate (N2H4·H2O)Reagent->ProcessProductThis compound(Precipitates upon cooling/acidification)Process->Product

Figure 2: Cyclocondensation pathway yielding the pyridazinone scaffold.[1]

Spectroscopic Data Analysis[1][3][4]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the standard solvent.[1] CDCl₃ is generally poor due to low solubility.[1] Key Diagnostic: The H-5 proton appears as a sharp singlet. If this peak is split or absent, suspect decomposition to the hydrazide or hydrolysis to the acid.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.80 - 13.00 Broad Singlet1HNH (N-1)Exchangeable.[1] Indicates Lactam form.[1]
10.50 - 11.50 Broad1HOH (C-4)Enolic OH.[1] Highly sensitive to water content.[1]
6.25 Singlet1HCH (H-5)Vinyl proton on the ring.[1] Upfield shifted due to OH donation.[1]
3.82 Singlet3HOCH₃ Methyl ester.[1] Distinct sharp peak.

Technical Note: In the presence of D₂O exchange, the peaks at ~12.9 and ~11.0 ppm will disappear.[1] The H-5 peak at 6.25 ppm will remain but may sharpen.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentInterpretation
164.5 C=O (Ester)Typical methyl ester carbonyl.
159.2 C=O (C-6)Amide/Lactam carbonyl.
152.1 C-OH (C-4)Enolic carbon.[1]
128.5 C-N (C-3)Quaternary carbon linked to the ester.[1]
101.8 CH (C-5)Ring carbon (correlates to H-5 singlet).[1]
52.6 OCH₃ Methyl ester carbon.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of both the ester and the cyclic amide (lactam).[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 3450 ν(OH) & ν(NH)Broad band.[1] Overlap of Enolic OH and Amide NH.
1735 ν(C=O)Ester carbonyl stretch (Strong).[1]
1660 ν(C=O)Amide/Lactam carbonyl stretch (Strong).[1]
1590 ν(C=C) / ν(C=N)Ring skeletal vibrations.
1210 - 1250 ν(C-O)Ester C-O stretch.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI.[1] Mode: Positive (+ve) and Negative (-ve).

  • Positive Mode (ESI+):

    • [M+H]⁺ = 171.1 (Base Peak)[1]

    • [M+Na]⁺ = 193.1[1]

  • Negative Mode (ESI-):

    • [M-H]⁻ = 169.1 (Deprotonation of the acidic enolic OH).[1]

Fragmentation Logic (MS/MS)

Upon fragmentation, the molecule typically loses the methoxy group or undergoes decarboxylation.[1]

MassSpecParentParent Ion[M+H]+ = 171Frag1Loss of MeOH[M-32]+Parent->Frag1- CH3OHFrag2Loss of CO(Ring contraction)Parent->Frag2- CO

Figure 3: Primary fragmentation pathways in ESI-MS.[1]

Quality Control & Troubleshooting

When analyzing this compound, two common impurities often confuse the spectra:

  • The Free Acid (Hydrolysis Product):

    • Detection: Loss of the methyl singlet at 3.82 ppm in ¹H NMR.[1]

    • Cause: Presence of water in DMSO-d₆ or prolonged storage in humid conditions.[1]

  • The Hydrazide (Over-reaction):

    • Detection: Disappearance of ester peaks; appearance of hydrazide NH₂ signals (broad, 4-5 ppm).[1]

    • Cause: Excess hydrazine used during synthesis or high temperature.[1]

Protocol for Purity Check:

  • Dissolve ~5 mg in DMSO-d₆ (dry).

  • Acquire ¹H NMR (16 scans).[1]

  • Integrate the Methyl singlet (3.82 ppm) against the Ring singlet (6.25 ppm).[1]

  • Valid Ratio: 3.0 : 1.0 (± 0.1).

References

  • ChemicalBook. (2025).[1][2] 4,6-Dihydroxypyridazine-3-carboxylic acid and its derivatives: Synthesis and Properties. ChemicalBook. Link

  • PubChem. (2025).[1] Compound Summary: 4,6-Dihydroxypyridazine-3-carboxylic acid.[1][3][4] National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025).[1] this compound Product Data. Merck KGaA.[1] Link

  • ResearchGate. (2025). Synthesis of Pyridazine-3-carboxylate derivatives. ResearchGate. Link

Tautomerism in Methyl 4,6-dihydroxypyridazine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 372118-00-8) represents a class of heterocyclic scaffolds where structural identity is fluid, governed by rapid proton transfer equilibria. While formally named as a "dihydroxypyridazine," this designation is a nomenclature convenience that often obscures its true physical state.

For researchers in medicinal chemistry, assuming the wrong tautomer leads to erroneous docking scores, incorrect pharmacophore modeling, and synthetic failures.

The Core Thesis: In polar media and the solid state, this molecule does not exist primarily as the 4,6-dihydroxy (di-enol) species. Instead, it predominantly adopts the 4-hydroxy-6-oxo-1,6-dihydropyridazine tautomer. This guide dissects the thermodynamic drivers of this equilibrium and provides self-validating protocols to characterize it in your specific matrix.[1]

The Tautomeric Landscape[2]

The tautomerism of pyridazin-3(2H)-ones is classic lactam-lactim isomerism, but the introduction of an electron-withdrawing ester at C3 and a hydroxyl group at C4 complicates the electronic landscape.

We must consider three primary tautomeric forms:

  • Form A (Di-enol): 4,6-dihydroxypyridazine.[2][3][4][5] Fully aromatic, but electronically disfavored due to the high energy cost of maintaining two -OH bonds adjacent to ring nitrogens without stabilization.[1]

  • Form B (Lactam-Enol): 4-hydroxy-6-oxo-1,6-dihydropyridazine.[6][7] This is the dominant species . It retains significant aromatic character while satisfying the strong thermodynamic preference for the amide-like (lactam) C=O bond.

  • Form C (Di-keto): 4,6-dioxo-tetrahydro-pyridazine. This form sacrifices aromaticity entirely and is generally observed only under specific photochemical conditions or in non-aromatic analogs.[1]

Pathway Visualization

The following diagram illustrates the proton transfer pathways connecting these species. Note the critical role of the N-H proton in Form B, which acts as a hydrogen bond donor in molecular recognition.

Tautomerism DiEnol Form A: Di-enol (4,6-dihydroxy) High Aromaticity Low Stability (Polar) LactamEnol Form B: Lactam-Enol (4-hydroxy-6-oxo) DOMINANT SPECIES Stabilized by Resonance DiEnol->LactamEnol Fast Proton Transfer (Solvent Mediated) DiKeto Form C: Di-keto (4,6-dioxo) Loss of Aromaticity Rare LactamEnol->DiKeto Slow Isomerization

Figure 1: Tautomeric equilibrium pathways. The green arrow indicates the rapid, thermodynamically favored equilibrium between the di-enol and the dominant lactam-enol form.[1]

Mechanistic Drivers & Causality[1]

Why does Form B dominate?

Electronic Stabilization (Resonance)

In Form B, the lone pair on N1 participates in the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-system, delocalizing into the C6 carbonyl. This creates a "vinylogous amide" character. The C3-ester group is electron-withdrawing, which increases the acidity of the C4-OH proton.[1] However, the C4-OH prefers the enol form over the keto form because it allows for an intramolecular hydrogen bond with the C3-carbonyl oxygen (if planar) or simply extends the conjugation of the C3-C4-C5-C6 system.[1]
Solvent Effects[2]
  • DMSO/Methanol (Polar Aprotic/Protic): Stabilize the zwitterionic resonance contributors of the Lactam (Form B). The dipole moment of the C=O bond is better solvated than the O-H bond of the di-enol.

  • Chloroform (Non-polar): May shift equilibrium slightly toward Form A (Di-enol) to minimize charge separation, but intermolecular dimerization (forming cyclic dimers via N-H...O=C bonds) often locks the molecule in Form B even here.

Experimental Validation Protocols

Do not rely on predicted LogP or static database structures.[1] Use these protocols to validate the tautomer in your specific formulation.

Protocol 1: NMR Solvent Titration (The "Gold Standard")

This protocol distinguishes between the fixed C-H bond of the pyridazine ring and the mobile N-H/O-H protons.

Objective: Confirm the presence of the Lactam N-H proton.

StepActionMechanistic Rationale
1 Dissolve 5 mg of sample in 600 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

L DMSO-

.
DMSO slows proton exchange, allowing observation of distinct N-H and O-H peaks.
2 Acquire

H NMR (min 400 MHz).
High field required to resolve broad exchangeable protons.
3 Analyze Region 12.0 - 14.0 ppm. Indicator: A broad singlet here corresponds to the amide-like N-H of the lactam ring (Form B). A sharp peak >11 ppm usually indicates the carboxylic acid (if hydrolyzed) or intramolecularly H-bonded OH.
4 Analyze Region 3.8 - 4.0 ppm. Confirm the methyl ester singlet (

) to ensure no hydrolysis has occurred.
5 Titration: Add 10

L

.
Validation: Immediate disappearance of the downfield peaks (12-14 ppm) confirms they are exchangeable protons (OH/NH), not C-H.

Expected Result: In DMSO-


, this compound typically displays:
  • 
     ~13.0 ppm (Broad s, 1H, N-H, Lactam)
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ~11.5 ppm (Broad s, 1H, C4-OH, Enol)
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ~6.0-6.5 ppm (s, 1H, C5-H)
    
  • 
     ~3.85 ppm (s, 3H, 
    
    
    
    )
Protocol 2: UV-Vis pH Scans (pK Determination)

The ionization state fundamentally alters the tautomeric ratio.

Workflow Visualization:

Workflow Start Prepare Stock Solution (100 µM in MeOH) Mix Dilute Stock 1:10 into Buffers Start->Mix BufferPrep Prepare Aqueous Buffers (pH 2.0 to 10.0) BufferPrep->Mix Scan Scan 200-400 nm Mix->Scan Analysis Identify Isosbestic Points Scan->Analysis

Figure 2: UV-Vis characterization workflow for tautomeric pKa determination.

Analysis:

  • Acidic pH (< 4): The species is neutral. ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     typically ~280-300 nm (Lactam form).
    
  • Basic pH (> 8): Formation of the anion (deprotonation of C4-OH or N1-H).[1] A significant bathochromic shift (Red shift) to >320 nm indicates the formation of the phenolate-like anion, extending conjugation.

Implications for Drug Development[1]

Pharmacophore Mapping

If you model this compound as the 4,6-dihydroxy (Di-enol) form in docking simulations, you are introducing two Hydrogen Bond Donors (HBD) and zero Hydrogen Bond Acceptors (HBA) at the ring nitrogens.

Correction: The dominant Lactam-Enol (Form B) presents:

  • N1: H-Bond Donor (N-H).[1][8]

  • N2: H-Bond Acceptor (Lone pair, unless protonated).[1]

  • C6=O: Strong H-Bond Acceptor.

  • C4-OH: H-Bond Donor/Acceptor.[1]

Failure to account for the C6=O acceptor will result in missed binding pockets involving serine or threonine residues in the target protein.

Solubility & Formulation

The Lactam form is significantly more polar than the Di-enol form due to the charge separation in the resonance hybrid.

  • Consequence: This molecule will have lower solubility in lipophilic solvents (DCM, Ether) than predicted by LogP algorithms that assume the di-enol structure.

  • Recommendation: Use polar co-solvents (Ethanol, PEG-400) for formulation.[1]

References

  • Tautomeric Equilibrium in Pyridazine Derivatives Source: MDPI Molecules, 2019.[1] Context: Discusses the dominance of amide/lactam forms in N-heterocycles substituted with electron-withdrawing groups. Link:[Link]

  • PubChem Compound Summary: Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate Source: National Center for Biotechnology Information (2025). Context: While for the ethyl ester, the IUPAC naming and structural assignment (4-hydroxy-6-oxo) directly apply to the methyl analog.[1] Link:[Link]

  • Ab Initio Studies of Pyridone/Hydroxypyridine Tautomerism Source: Wayne State University / J. Am. Chem. Soc.[1] Context: Foundational theoretical work establishing the energetic preference for the lactam (oxo) tautomer in polar environments. Link:[Link]

Sources

Discovery and history of pyridazine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Pyridazine-3-Carboxylate Derivatives

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of novel bioactive agents.[2] This technical guide provides a comprehensive overview of the discovery and historical development of a specific, highly significant subclass: pyridazine-3-carboxylate derivatives. We will trace the journey from the initial synthesis of the parent heterocycle to the evolution of sophisticated synthetic methodologies for its carboxylated analogues, explore the causal drivers behind these developments, and detail the emergence of their pharmacological importance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile chemical entity.

The Genesis of the Pyridazine Core

The story of pyridazine derivatives begins with the foundational discovery of the parent heterocycle. The first pyridazine was prepared by Emil Fischer in 1886 during his investigations into the Fischer indole synthesis, through the condensation of phenylhydrazine and levulinic acid.[3] However, the unsubstituted parent pyridazine was first synthesized via a more complex route involving the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[3]

These early methods, while groundbreaking, were often low-yielding and lacked versatility. A more practical and common approach soon emerged, establishing a cornerstone of pyridazine synthesis: the condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones or 4-ketoacids) with hydrazine (H₂NNH₂).[3][4][5] This reaction's logic is rooted in the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons, leading to a double condensation and subsequent cyclization to form the stable heterocyclic ring.

G cluster_reactants Reactants cluster_products Products diketone 1,4-Diketone (or 4-Ketoacid) dihydropyridazine Dihydropyridazine Intermediate diketone->dihydropyridazine Condensation/ Cyclization hydrazine Hydrazine hydrazine->dihydropyridazine pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation

Caption: Foundational synthesis of the pyridazine ring.

This fundamental transformation was critical, as it provided a reliable pathway to the core scaffold, paving the way for further functionalization and the eventual development of derivatives like the pyridazine-3-carboxylates.

Evolution of Synthetic Methodologies for Pyridazine-3-Carboxylates

With the pyridazine core accessible, focus shifted to installing functional groups that could modulate the molecule's properties. The carboxylate group at the 3-position proved to be a particularly valuable handle for both extending the molecular structure and engaging in biological interactions.

Classical Approaches: Oxidation and Cyclocondensation

Early and straightforward methods to obtain pyridazine-3-carboxylic acids involved the oxidation of precursor molecules. A common strategy is the oxidation of a methyl group at the 3-position of the pyridazine ring.

Table 1: Comparison of Oxidizing Agents for Methylpyridazine Conversion

Oxidizing AgentStarting MaterialProductTypical YieldReference
Potassium Permanganate (KMnO₄)3-Chloro-6-methylpyridazine6-Chloro-pyridazine-3-carboxylic acid~52%[6]
Potassium Dichromate (K₂Cr₂O₇)3-Chloro-6-methylpyridazine6-Chloro-pyridazine-3-carboxylic acid~65%[6]

The choice of a strong oxidizing agent like KMnO₄ or K₂Cr₂O₇ is dictated by the stability of the heterocyclic ring and the need to convert the alkyl side chain completely to a carboxylic acid.

Another classical approach involves building the ring with the carboxylate precursor already in place. This is exemplified by the cyclization of hydrazones derived from coupling diazonium salts with active methylene compounds that contain ester or cyano functionalities, which can later be hydrolyzed to the carboxylic acid.[7]

Modern Synthetic Innovations

More recent advancements have provided highly efficient and regioselective routes to pyridazine-3-carboxylate derivatives, driven by the need for greater molecular diversity in drug discovery programs.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: The IEDDA reaction has emerged as a powerful tool. This cycloaddition typically involves an electron-poor diene (like a 1,2,4,5-tetrazine) reacting with an electron-rich dienophile.[8] The key advantage of using an alkyne as the dienophile is that it directly yields an aromatic pyridazine ring, bypassing a separate oxidation step that is often required when using alkene dienophiles.[8]

G cluster_reactants Reactants cluster_products Products tetrazine 1,2,4,5-Tetrazine (e.g., Dicarboxylate) intermediate Unstable Adduct tetrazine->intermediate [4+2] Cycloaddition (IEDDA) alkyne Functionalized Alkyne (Dienophile) alkyne->intermediate pyridazine Aromatic Pyridazine Derivative intermediate->pyridazine N₂ Elimination (Retro-Diels-Alder)

Caption: IEDDA reaction for direct pyridazine synthesis.

Palladium-Catalyzed Carbonylation: For derivatives where a suitable precursor is unavailable, palladium-catalyzed carbonylation offers a direct route to introduce the carboxylate functionality. This method involves reacting a halopyridazine (e.g., 3-chloropyridazine) with carbon monoxide and an alcohol or amine in the presence of a palladium-phosphine complex.[9] This transition-metal-catalyzed approach is valued for its functional group tolerance and ability to create esters and amides directly.[9][10]

Protocol: Synthesis of 6-Chloro-pyridazine-3-carboxylic Acid

This protocol describes a representative classical synthesis based on the oxidation of a methyl group, a foundational method in the history of these derivatives.[6]

Objective: To synthesize 6-chloro-pyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine via oxidation.

Materials:

  • 3-chloro-6-methylpyridazine

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium dichromate (K₂Cr₂O₇)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 60 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Addition of Oxidant: While maintaining vigorous stirring and cooling, gradually add 35g (0.12 mol) of potassium dichromate in small portions. The rate of addition should be controlled to keep the reaction temperature from rising excessively.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture onto ~200g of crushed ice in a large beaker. This step must be done slowly and with caution as the dilution of concentrated acid is highly exothermic.

  • Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract the product with ethyl acetate (5 x 200 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid residue from methanol to obtain the pure white crystalline product, 6-chloro-pyridazine-3-carboxylic acid.

Self-Validation: The success of the synthesis is validated by obtaining a white crystalline solid with a distinct melting point. Further characterization by NMR and IR spectroscopy would confirm the conversion of the methyl group (signal ~2.5 ppm in ¹H NMR) to a carboxylic acid (signal >10 ppm in ¹H NMR and a broad O-H stretch in IR).

Emergence of Biological Importance and Applications

While pyridazines are rare in nature, the synthetic scaffold has proven to be an exceptionally popular pharmacophore in medicinal chemistry.[3] The pyridazine-3-carboxylate moiety and its derivatives are core components in numerous compounds investigated for a wide range of biological activities.

Table 2: Pharmacological Profile of Pyridazine Derivatives

Biological ActivityExample Drug/Candidate ClassStructural ContextReferences
Antihypertensive Hydralazine, CadralazinePyridazine ring is a key pharmacophore[3][11][12]
Anticancer Kinase InhibitorsFused pyridopyridazines[1][13][14]
Anti-inflammatory COX-1/COX-2 InhibitorsPyrido[2,3-d]pyridazine-2,8-diones[15][16][17]
Antidepressant Minaprine3-Aminopyridazine derivative[2][11]
Antibacterial CefozopranCephalosporin with a pyridazine moiety[11]
Antimycobacterial Pyrido[3,4-d]pyridazinesFused heterocyclic systems[14][18]

The rationale for this broad activity lies in the pyridazine ring's electronic properties. The two adjacent nitrogen atoms create a significant dipole moment and act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.[2] The carboxylate group at the 3-position often serves as a key binding element, mimicking natural amino acids or forming salt bridges, further enhancing target affinity. For example, in the development of anti-inflammatory agents, the cyclocondensation of 2-pyridone derivatives bearing carboxylic acid groups led to potent dual inhibitors of COX-1/COX-2 enzymes.[16][17]

Conclusion and Future Perspectives

The journey of pyridazine-3-carboxylate derivatives from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic innovation. Initial discoveries by pioneers like Emil Fischer laid the groundwork for robust cyclocondensation reactions that made the core readily available.[3] Over the decades, the synthetic toolkit has expanded to include powerful, regioselective methods such as IEDDA reactions and transition-metal catalysis, enabling the precise construction of complex molecular architectures.[8][9] This synthetic tractability, combined with the favorable physicochemical properties of the pyridazine nucleus, has cemented its role as a privileged structure in medicinal chemistry. Future research will likely focus on leveraging these advanced synthetic methods to explore new chemical space, developing derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for a new generation of therapeutics.

References

  • Pyridazine - Wikipedia.
  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characteriz
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH.
  • METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Synthesis of Pyridazine. ChemTube3D.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry (RSC Publishing).

Sources

Technical Guide: Basic Reactivity of the Dihydroxypyridazine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "dihydroxypyridazine" ring system—more accurately described as pyridazine-3,6-dione (or maleic hydrazide)—is a privileged scaffold in modern drug discovery. Its structural rigidity, high polarity, and capacity for hydrogen bonding make it an ideal bioisostere for phenyl rings and carboxylic acids. However, its reactivity is governed by a complex tautomeric equilibrium that often confounds standard synthetic strategies.

This guide provides a mechanistic deconstruction of the scaffold's reactivity. It moves beyond generic textbook descriptions to offer field-proven protocols for regioselective functionalization, specifically focusing on tautomeric control , deoxychlorination , and palladium-catalyzed cross-coupling .

Part 1: Structural Dynamics & Tautomerism

The Nomenclature Fallacy

While chemically referred to as "3,6-dihydroxypyridazine," this species rarely exists in the di-hydroxy form. Understanding this is the first step to successful functionalization.

In the gas phase and aqueous solution, the equilibrium heavily favors the dilactam (dione) tautomer due to the thermodynamic stability of the amide-like carbonyls. However, under specific reaction conditions (e.g., presence of Lewis acids or silylating agents), the equilibrium can be shifted to the lactim-lactam or dilactim forms.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer pathways that dictate nucleophilic reactivity.

Tautomerism Dione Pyridazine-3,6-dione (Dilactam - Major Form) Mono 6-Hydroxypyridazin-3(2H)-one (Lactim-Lactam) Dione->Mono  Basic Cond.   Mono->Dione  Acidic Cond.   Diol 3,6-Dihydroxypyridazine (Dilactim - Rare) Mono->Diol  Silylation/Hard Electrophiles   Diol->Mono  Hydrolysis  

Implications for Reactivity[1][2][3][4][5]
  • N-Alkylation: Occurs preferentially under thermodynamic control (soft electrophiles, weak bases) because the N-H bond in the lactam form is the most acidic site (pKa ~ 5.6).

  • O-Alkylation: Requires kinetic control (silver salts) or hard electrophiles (O-sulfonylation) to trap the transient lactim form [1].

Part 2: Nucleophilic Functionalization (Alkylation)

The Ambident Nucleophile Challenge

The pyridazine-3,6-dione anion is an ambident nucleophile. The negative charge is delocalized between the Nitrogen and Oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory:

  • Nitrogen (Soft center): Reacts with soft electrophiles (alkyl iodides, benzyl bromides).

  • Oxygen (Hard center): Reacts with hard electrophiles (acyl chlorides, sulfonyl chlorides, silyl chlorides).

Protocol 1: Regioselective N-Alkylation

This protocol ensures mono- or di-N-alkylation while suppressing O-alkylation by using a carbonate base in a polar aprotic solvent.

Reagents:

  • Substrate: Pyridazine-3,6-dione (1.0 equiv)

  • Electrophile: Alkyl halide (2.2 equiv for bis-alkylation)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with pyridazine-3,6-dione and K₂CO₃ in dry DMF. Stir at 60°C for 30 minutes.

    • Why: Heating ensures deprotonation of the hydrazide protons, generating the nucleophilic dione dianion.

  • Addition: Cool to room temperature. Add the alkyl halide dropwise.

  • Reaction: Heat to 80°C and monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Self-Validation: The starting material is highly polar (baseline). The N-alkylated product will move up the plate (Rf ~ 0.4-0.6).

  • Workup: Pour the mixture into ice water. The N-alkylated product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH is usually sufficient due to the high crystallinity of the dione core.

Data Summary: Selectivity Factors

ConditionMajor ProductMechanistic Driver
K₂CO₃ / DMF / Alkyl HalideN-Alkylation Thermodynamic control; N is more nucleophilic.
Ag₂CO₃ / Toluene / Alkyl HalideO-Alkylation Kinetic control; Ag⁺ coordinates N, forcing attack at O.
NaH / THF / Silyl ChlorideO-Silylation HSAB; Oxygen (hard) attacks Silicon (hard).

Part 3: Electrophilic Activation (Deoxychlorination)

To access the vast chemical space of cross-coupling reactions, the "hydroxy" (oxo) groups must be converted into leaving groups. The standard transformation is the conversion to 3,6-dichloropyridazine .

Mechanism: The Imidoyl Chloride Pathway

The reaction with phosphorus oxychloride (POCl₃) proceeds via an imidoyl chloride intermediate.

  • Activation: The amide oxygen attacks the phosphorus, forming a dichlorophosphate intermediate.

  • Elimination: A base (often catalytic N,N-dimethylaniline or pyridine) facilitates the elimination of HCl.

  • Substitution: Chloride ion attacks the imine carbon, displacing the phosphate group [2].

Protocol 2: High-Yield Chlorination with POCl₃

Safety Alert: POCl₃ is violently reactive with water. All glassware must be oven-dried.

Reagents:

  • Substrate: Pyridazine-3,6-dione (1.0 equiv)

  • Reagent/Solvent: POCl₃ (5.0 - 10.0 equiv)

  • Catalyst: N,N-Dimethylaniline (catalytic drops) or PCl₅ (1.0 equiv for stubborn substrates).

Step-by-Step Methodology:

  • Setup: In a fume hood, place the solid dione in a heavy-walled flask. Add POCl₃ slowly. The dione will not dissolve initially.

  • Reflux: Heat the neat mixture to reflux (105°C).

    • Visual Cue: The reaction is complete when the solution becomes homogeneous and the evolution of HCl gas ceases (monitor with damp pH paper at the vent).

  • Quenching (CRITICAL):

    • Cool the mixture to room temperature.

    • Option A (Small Scale): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Option B (Large Scale): Remove excess POCl₃ via rotary evaporation first, then quench the residue with ice water. This prevents a thermal runaway.

  • Isolation: The product, 3,6-dichloropyridazine, is a solid that can be filtered or extracted with DCM.

  • Validation: ¹H NMR will show the disappearance of the broad NH signals (~12 ppm) and the appearance of a singlet aromatic proton at ~7.6 ppm (for the unsubstituted core).

Part 4: Advanced Transformations (Pd-Catalysis)

Once converted to 3,6-dichloropyridazine, the scaffold behaves as an electron-deficient heteroaryl halide, making it an excellent partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Regioselectivity in Cross-Coupling

In symmetrically substituted 3,6-dichloropyridazines, the first coupling is statistical. However, if the ring has a substituent at C4, steric and electronic factors allow for site-selective coupling.

  • Electronic Bias: Oxidative addition occurs faster at the carbon adjacent to the most electron-deficient nitrogen or the least sterically hindered site [3].

Workflow Diagram: From Dione to Drug Scaffold

The following Graphviz diagram visualizes the synthetic flow from the raw material to a functionalized drug scaffold.

SynthesisFlow Start Maleic Hydrazide (Start) Inter1 3,6-Dichloropyridazine (Activated Core) Start->Inter1 POCl3, Reflux (Deoxychlorination) Branch1 Mono-Coupling (Suzuki/Sonogashira) Inter1->Branch1 Pd(PPh3)4, ArB(OH)2 Branch2 Nucleophilic Subst. (SNAr with Amines) Inter1->Branch2 HNR2, Heat Final Functionalized Drug Scaffold Branch1->Final Second Coupling Branch2->Final Cyclization/Coupling

Protocol 3: Suzuki-Miyaura Mono-Coupling

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or 1,4-Dioxane

Key Insight: Use DME (Dimethoxyethane) as the solvent. Its chelating ability stabilizes the intermediate Pd species, often resulting in cleaner mono-coupled products compared to Toluene/Water systems.

References

  • Tautomerism and Alkylation

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
    • Source:

  • Deoxychlorination Mechanism

    • "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." Royal Society of Chemistry Advances.
    • Source:

  • Palladium Catalyzed Cross-Couplings

    • "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals."
    • Source:

  • Medicinal Chemistry Applications

    • "Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy."[1][2] Drug Research.

    • Source:

Sources

Technical Guide: Solubility Profile of Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility and physicochemical handling of Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 372118-00-8). The content is structured to support process chemists and analytical scientists in optimizing reaction conditions, purification workflows, and formulation stability.[1]

Executive Summary

This compound is a polar, heterocyclic building block predominantly used in the synthesis of pharmaceutical intermediates (e.g., HCV polymerase inhibitors, p38 MAP kinase inhibitors).[1] Its solubility profile is non-trivial due to keto-enol tautomerism , which creates a dynamic polarity landscape depending on the solvent environment.[1]

Key Solubility Takeaways:

  • Primary Solvents (High Solubility): DMSO, DMF, DMAc.[1]

  • Process Solvents (Moderate/Temperature Dependent): Methanol, Ethanol, THF (wet).[1]

  • Anti-Solvents (Precipitation/Washing): Diethyl ether, Hexanes, Ethyl Acetate (cold), Dichloromethane (pure).[1]

Physicochemical Profile & Tautomerism

To master the solubility of this compound, one must understand its structural fluidity.[1] While named a "dihydroxypyridazine," it exists in equilibrium with its oxo-tautomers (pyridazones).[1]

Tautomeric Equilibrium

In solution, the compound favors the 4-hydroxy-6-oxo-1,6-dihydropyridazine form. This tautomer possesses both a hydrogen bond donor (NH) and acceptors (C=O, OH), significantly increasing its lattice energy and reducing solubility in non-polar solvents.[1]

Tautomerism cluster_0 Tautomeric Equilibrium A 4,6-Dihydroxy form (Aromatic, less polar) B 4-Hydroxy-6-oxo form (Major Tautomer in Solution) A->B Proton Transfer C 4,6-Dioxo form (Less common) B->C Proton Transfer

Figure 1: Tautomeric equilibrium shifting polarity. The central oxo-form (B) dominates in polar aprotic solvents like DMSO.[1]

Solubility Data & Solvent Compatibility

The following data aggregates empirical observations from synthesis workups and purification protocols.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred for NMR and stock solutions.
DMF High Suitable for alkylation reactions (e.g., with alkyl halides).[1]
Polar Protic Methanol Moderate Soluble with heat.[1] Used in column chromatography eluents (1-5% in DCM).[1][2]
Water pH Dependent Low in neutral water; High in basic aqueous media (forms enolate salt).[1]
Acetic Acid High Used in synthesis reflux steps; good for recrystallization.[1]
Ethers THF Moderate Soluble when mixed with water/methanol.[1] Poor solubility in anhydrous/cold THF.[1]
Diethyl Ether Insoluble Excellent anti-solvent for precipitation.[1]
Esters Ethyl Acetate Low Critical: Used to triturate crude oils.[1] The compound precipitates as a yellow solid.[1][2]
Chlorinated DCM Low Insoluble in pure DCM.[1] Requires 2-10% Methanol for solubilization during chromatography.[1]
Hydrocarbons Hexanes Insoluble Used to wash filter cakes to remove non-polar impurities.[1]
Critical Application Notes
  • Recrystallization: The compound is often purified by dissolving in hot acetic acid or methanol and precipitating with ethyl acetate or water.[1]

  • Chromatography: Pure silica gel chromatography using Hexane/EtOAc will likely result in permanent retention (streaking) due to the acidic protons.[1] DCM:MeOH (95:5) is the standard mobile phase.[1]

Experimental Protocols

Protocol: Solubility Check & Stock Preparation

Objective: Prepare a stable 10 mM stock solution for biological assay or analytical standard.

  • Weighing: Accurately weigh 1.70 mg of this compound (MW: 170.12 g/mol ).

  • Primary Solvation: Add 500 µL of DMSO (anhydrous). Vortex for 30 seconds.[1]

    • Observation: Solution should be clear and yellow.[1]

  • Dilution (Optional): If aqueous buffer is required, add buffer slowly to the DMSO solution while vortexing.

    • Caution: Do not exceed 10% DMSO in biological assays.[1] If precipitation occurs upon water addition, adjust pH to >7.5 to utilize the solubility of the enolate form.[1]

Protocol: Purification via Trituration

Context: You have a crude reaction mixture containing the target ester and non-polar byproducts (e.g., triphenylphosphine oxide).[1]

  • Concentration: Evaporate the reaction solvent (e.g., DMF or Acetic Acid) under reduced pressure to obtain a viscous oil or semi-solid.[1]

  • Trituration: Add Ethyl Acetate (10 mL per gram of crude) to the residue.

  • Sonication: Sonicate for 5-10 minutes. The this compound will remain as a solid (or precipitate out), while non-polar impurities dissolve.[1]

  • Filtration: Filter the suspension.

  • Washing: Wash the filter cake with cold Ethyl Acetate followed by Hexanes.

  • Drying: Dry under high vacuum.

Process Decision Workflow

The following diagram illustrates the logical flow for selecting the correct solvent system based on the experimental goal (Reaction vs. Purification).

SolubilityWorkflow Start Experimental Goal Reaction Synthesis/Reaction Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis Alkylation Alkylation/Acylation Reaction->Alkylation Cryst Recrystallization Purification->Cryst Chrom Column Chromatography Purification->Chrom NMR DMSO-d6 (Prevents aggregation) Analysis->NMR NMR Solvent DMF DMF or DMSO (High Sol, Promotes Enolate) Alkylation->DMF Best Solvent Solvent1 Hot MeOH or AcOH Cryst->Solvent1 Solvent AntiSolvent Ethyl Acetate (Precipitates Target) Cryst->AntiSolvent Anti-Solvent MobilePhase DCM : MeOH (95:5 to 90:10) Chrom->MobilePhase Eluent

Figure 2: Decision matrix for solvent selection based on unit operation.[1]

References

  • Synthesis and Purification of Pyridazine-3-carboxylates. ChemicalBook Protocols. Retrieved from .[1]

  • Method for synthesizing 4,6-dihydroxypyridazine-3-carboxylic acid derivatives. Google Patents (CN104478810A).[1] Retrieved from .[1]

  • Solubility parameters of Pyridazinone derivatives. Sigma-Aldrich Technical Data. Retrieved from .[1]

  • Recrystallization strategies for tautomeric heterocycles. MDPI Crystals, Vol 10. Retrieved from .[1]

Sources

A Senior Application Scientist's Guide to Sourcing Methyl 4,6-dihydroxypyridazine-3-carboxylate for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Niche Pyridazine Intermediate

In the landscape of modern drug discovery and medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of a project's success. Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No: 372118-00-8) is a heterocyclic building block of increasing importance.[1][2] While not a household name, its functionalized pyridazine core serves as a versatile scaffold for the synthesis of more complex molecules.

The strategic value of this compound lies in its potential as a precursor to a variety of pharmaceutical agents. The broader family of pyridazine derivatives has been instrumental in developing compounds targeting a range of diseases. Related structures are key intermediates in the synthesis of anti-tumor agents, blood-lipid-lowering drugs, and insecticides.[3] For instance, substituted pyridazines have been explored as HPK1 inhibitors for applications in oncology.[4] The dihydroxy and carboxylate functionalities on this specific molecule offer multiple reactive sites for medicinal chemists to elaborate upon, enabling the construction of novel compound libraries for screening and lead optimization.

This guide provides researchers, chemists, and procurement specialists with a comprehensive framework for sourcing this compound. We will move beyond a simple list of vendors to establish a robust methodology for supplier evaluation, quality verification, and strategic selection, ensuring the integrity and reproducibility of your research.

The Commercial Supplier Landscape

Direct sourcing of this compound is concentrated among specialized chemical suppliers that focus on novel building blocks for R&D. While large, broad-catalog vendors may not always stock this specific intermediate, several reputable manufacturers and distributors provide reliable access. It is crucial to distinguish this compound (the methyl ester, CAS 372118-00-8) from its close relative, the ethyl ester (CAS 1352925-63-3), which is also commercially available but possesses different physical properties and reactivity.[5][6][7]

Below is a comparative analysis of known suppliers for the target methyl ester.

SupplierCAS NumberPurity SpecificationAvailable QuantitiesCatalog Number
BLDpharm 372118-00-8≥97%100mg, 250mg, 1g, 5gBD217455
Lead Sciences 372118-00-8≥97%100mg, 250mg, 1g, 5gBD217455

Note: This table is based on publicly available data and is not exhaustive. Chemical sourcing platforms like ChemicalBook may list additional suppliers.[8] Researchers should always conduct direct inquiries for the most current information.

A Framework for Supplier Selection

Choosing a supplier involves more than comparing prices. For critical R&D applications, a systematic approach is necessary to mitigate risks associated with chemical quality and supply chain reliability. The following workflow provides a structured decision-making process.

Supplier_Selection_Workflow Define 1. Define Requirements (Purity >97%, Scale, Budget) Search 2. Identify Potential Suppliers (e.g., BLDpharm, Directories) Define->Search Request 3. Request Documentation (CoA, SDS, Quote) Search->Request Evaluate 4. Evaluate Supplier Data - Purity on CoA - Price & Lead Time - Technical Support Request->Evaluate Decision 5. Make Selection Decision Evaluate->Decision Order 6. Place Order Decision->Order Criteria Met Fail Return to Step 2 Decision->Fail Criteria Not Met Fail->Search

Caption: A workflow for selecting a chemical supplier.

Mandatory In-House Quality Control & Verification

Trust, but verify. The Certificate of Analysis (CoA) provided by a supplier is a critical starting point, but independent verification is paramount for ensuring experimental reproducibility. Upon receipt of this compound, a multi-step analytical validation process should be initiated.

Quality_Control_Workflow Start Compound Received DocCheck 1. Documentation Check (CoA, SDS, Order Match) Start->DocCheck Visual 2. Visual & Physical Inspection (Color, Form, Homogeneity) DocCheck->Visual Analytics 3. Analytical Verification Visual->Analytics NMR 3a. 1H NMR Spectroscopy (Identity & Impurities) Analytics->NMR LCMS 3b. LC-MS (Purity & Mass Confirmation) Analytics->LCMS Decision 4. Pass/Fail Decision NMR->Decision LCMS->Decision Release Release to Lab Inventory Decision->Release Pass Quarantine Quarantine & Contact Supplier Decision->Quarantine Fail

Caption: Workflow for in-house quality control verification.

Experimental Protocol 1: Identity and Purity via ¹H NMR Spectroscopy
  • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the compound's molecular structure by probing the chemical environment of its hydrogen atoms. It is highly effective for identifying major impurities.

  • Methodology:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Complete dissolution is key; sonicate briefly if necessary.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Interpretation:

      • Expected Signals: The structure C₆H₆N₂O₄ suggests key signals: a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm, and one or more signals in the aromatic/vinylic region for the pyridazine ring proton. The two -OH protons may appear as broad singlets and their position can vary.

      • Purity Check: Integrate all signals. The relative integration should match the number of protons in the structure. Look for small, unidentifiable peaks which may indicate residual solvents or synthesis byproducts.

Experimental Protocol 2: Purity and Mass Confirmation via LC-MS
  • Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) separates the sample's components based on their affinity for a stationary phase and then measures their mass-to-charge ratio. This confirms the molecular weight of the main component and provides a sensitive measure of purity.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.

    • LC Parameters (Typical):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

      • Scan Range: m/z 50-500.

    • Data Interpretation:

      • Mass Confirmation: The molecular formula is C₆H₆N₂O₄, with a molecular weight of 170.12 g/mol .[1] In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 171.1. In negative mode, look for [M-H]⁻ at m/z 169.1.

      • Purity Assessment: The resulting chromatogram (from the UV or total ion current detector) should show a single major peak. Purity can be estimated by the area percentage of this peak relative to all other peaks.

Safe Handling and Storage Protocols

Adherence to safety protocols is non-negotiable. While this compound is not classified as dangerous goods for transport, proper laboratory handling is essential.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]

    • Avoid dust formation during weighing and transfer.[9]

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes.[9]

  • Storage:

    • Store in a tightly sealed container to prevent moisture absorption and degradation.

    • Keep in a cool, dry place. Recommended storage conditions are often room temperature or refrigerated (2-8°C).[1][6]

  • Disposal:

    • Dispose of unused material and contaminated packaging through a licensed professional waste disposal service. Do not discard into the environment.[9]

Conclusion

Sourcing this compound requires a diligent, quality-focused approach. By leveraging a structured supplier selection process and implementing rigorous in-house analytical verification, researchers can ensure the integrity of their starting materials. This foundation of quality is essential for generating reliable, reproducible data and ultimately accelerating the pace of drug discovery and development.

References

  • This compound - Lead Sciences. leadsciences.com. [Link]

  • EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. researchgate.net. [Link]

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate - [E46052] - Synthonix. synthonix.com. [Link]

  • MSDS of this compound. capotchem.com. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. mdpi.com. [Link]

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure - NIH. ncbi.nlm.nih.gov. [Link]

Sources

Methodological & Application

Application Note: Synthetic Routes to Methyl 4,6-dihydroxypyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4,6-dihydroxypyridazine-3-carboxylate (also known as methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate) is a critical scaffold in the synthesis of bioactive pyridazines, particularly for kinase inhibitors and agrochemicals. Its unique substitution pattern allows for orthogonal functionalization at the C4 and C6 positions. This guide details a high-purity synthetic strategy utilizing a Diazo-Wittig cyclization approach, which offers superior regiocontrol compared to traditional hydrazine condensation methods. We provide step-by-step protocols for the synthesis of the core scaffold and its conversion to the versatile intermediate, methyl 4,6-dichloropyridazine-3-carboxylate.

Retrosynthetic Analysis & Strategy

The synthesis of 4,6-dihydroxypyridazine-3-carboxylates challenges the chemist due to the need for specific oxidation states that are not easily accessed via simple hydrazine condensation with saturated 1,5-dicarbonyls.

  • Traditional Route (Hydrazine): Reaction of dimethyl 1,3-acetonedicarboxylate with hydrazine typically yields pyrazole derivatives or requires subsequent oxidation steps that are difficult to control.

  • Selected Route (Diazo-Phosphine): This protocol employs a Staudinger/aza-Wittig type cyclization . The key intermediate, dimethyl 2-diazo-3-oxoglutarate, is treated with triphenylphosphine to generate a phosphazine, which undergoes intramolecular cyclization and hydrolysis to yield the target pyridazine directly in the correct oxidation state.

Strategic Visualizer

Retrosynthesis Target Methyl 4,6-dihydroxypyridazine- 3-carboxylate (Target Scaffold) Downstream Methyl 4,6-dichloro- pyridazine-3-carboxylate (Versatile Electrophile) Target->Downstream POCl3 Intermediate1 Phosphazine Intermediate (In Situ) Intermediate1->Target Cyclization/Hydrolysis Intermediate2 Dimethyl 2-diazo- 3-oxoglutarate (Key Diazo Precursor) Intermediate2->Intermediate1 PPh3 Start Dimethyl 1,3-acetonedicarboxylate (Dimethyl 3-oxoglutarate) Start->Intermediate2 Diazo Transfer (p-ABSA or TsN3)

Caption: Retrosynthetic logic flow from the commercial starting material (green) to the diazo intermediate (red) and the final pyridazine scaffold (blue).

Detailed Experimental Protocols

Protocol A: Synthesis of Dimethyl 2-diazo-3-oxoglutarate

Objective: Introduction of the diazo functionality via Regitz diazo transfer. Safety Warning: Diazo compounds are potentially shock-sensitive and thermally unstable. Perform this reaction behind a blast shield and avoid heating above 40°C.

Reagents:

  • Dimethyl 1,3-acetonedicarboxylate (Dimethyl 3-oxoglutarate) [CAS: 1830-54-2]

  • p-Acetamidobenzenesulfonyl azide (p-ABSA) or Tosyl azide (TsN3)[1]

  • Triethylamine (Et3N) or DBU

  • Acetonitrile (MeCN)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Dimethyl 1,3-acetonedicarboxylate (1.0 equiv) and Acetonitrile (10 vol). Cool the solution to 0–5°C using an ice bath.

  • Base Addition: Add Triethylamine (1.2 equiv) dropwise, maintaining the temperature < 10°C. Stir for 15 minutes.

  • Diazo Transfer: Add p-ABSA (1.1 equiv) portion-wise (solid) or TsN3 (solution in MeCN) dropwise over 30 minutes.

    • Expert Tip: p-ABSA is preferred for safety and ease of byproduct removal (sulfonamide precipitates out).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (disappearance of starting keto-ester).

  • Workup:

    • Filter off the precipitated sulfonamide byproduct.

    • Concentrate the filtrate under reduced pressure (bath temp < 35°C).

    • Dissolve residue in MTBE or Ethyl Acetate and wash with 5% NaOH (to remove excess sulfonamide) followed by Brine.

    • Dry over Na2SO4 and concentrate carefully.

  • Purification: The crude yellow oil is often sufficient for the next step. If storage is needed, purify via rapid silica plug filtration (Hexane/EtOAc). Store at -20°C.

Protocol B: Cyclization to this compound

Objective: Construction of the pyridazine ring via phosphine-mediated cyclization.

Reagents:

  • Dimethyl 2-diazo-3-oxoglutarate (from Protocol A)

  • Triphenylphosphine (PPh3)

  • Diethyl Ether (Et2O) or THF

  • Glacial Acetic Acid (AcOH)

  • Water

Procedure:

  • Phosphazine Formation:

    • Dissolve Dimethyl 2-diazo-3-oxoglutarate (1.0 equiv) in Diethyl Ether (10 vol).

    • Add Triphenylphosphine (1.0 equiv) in one portion at room temperature.

    • Observation: Nitrogen evolution may occur. The solution typically turns dark or precipitates a solid adduct. Stir for 24 hours at RT.

  • Solvent Swap: Remove the ether/THF under reduced pressure.

  • Cyclization:

    • Re-dissolve the residue in a mixture of Glacial Acetic Acid (10 vol) and Water (1 vol).

    • Heat the mixture to reflux (approx. 100–110°C) for 6–10 hours.

    • Mechanism:[2][3][4][5] The phosphazine hydrolyzes, releasing PPh3=O and allowing the hydrazine moiety to cyclize with the ester.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove AcOH.

    • The residue will be a viscous oil or semi-solid.

    • Triturate the residue with Ethyl Acetate or DCM. The product, this compound, often precipitates as a yellow/off-white solid while PPh3=O remains in solution.

  • Purification:

    • Filter the solid.

    • If necessary, purify via column chromatography (DCM:MeOH, gradient 98:2 to 90:10).

    • Yield: Typical yields range from 30–50% over two steps.

Characterization Data (Typical):

  • Appearance: Yellow to off-white solid.

  • 1H NMR (DMSO-d6): δ 13.0 (br s, OH/NH), 6.0-6.2 (s, 1H, Ar-H), 3.8 (s, 3H, OMe). (Note: Tautomeric protons are broad).

Protocol C: Conversion to Methyl 4,6-dichloropyridazine-3-carboxylate

Objective: Activation of the scaffold for nucleophilic aromatic substitution (SNAr).

Reagents:

  • This compound

  • Phosphorus Oxychloride (POCl3)

Procedure:

  • Setup: Place the dihydroxy substrate (1.0 equiv) in a round-bottom flask.

  • Reagent Addition: Add POCl3 (6–10 vol) carefully. (Neat reaction).

  • Reaction: Heat to 90–95°C for 4–6 hours. The suspension should become a clear solution.

  • Quench (Critical Safety Step):

    • Cool the mixture to RT.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with base trap).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp < 10°C.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

  • Purification: Dry organics (Na2SO4), concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

    • Product: White/off-white solid.

Process Logic & Optimization

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Diazo Transfer cluster_1 Step 2: Cyclization cluster_2 Step 3: Activation Start Dimethyl 3-oxoglutarate Reagent1 p-ABSA / Et3N Start->Reagent1 Diazo Diazo Intermediate Reagent1->Diazo Reagent2 1. PPh3, Et2O 2. AcOH/H2O Reflux Diazo->Reagent2 Product Methyl 4,6-dihydroxy- pyridazine-3-carboxylate Reagent2->Product Reagent3 POCl3, 95°C Product->Reagent3 Final Methyl 4,6-dichloro- pyridazine-3-carboxylate Reagent3->Final

Caption: Operational workflow for the three-stage synthesis. Step 2 involves a solvent switch from Ether to Acetic Acid.

Comparison of Methods
FeatureDiazo-Phosphine Route (Recommended)Hydrazine Condensation Route
Precursor Dimethyl 3-oxoglutarateDimethyl 3-oxoglutarate
Key Reagent PPh3 / Diazo TransferHydrazine Hydrate
Regioselectivity High (Controlled by diazo placement)Low (Mixture of isomers/tautomers)
Oxidation State Direct access to aromatic coreOften yields dihydro-intermediates requiring oxidation
Scalability Moderate (Diazo safety limits)High

References

  • Bristol-Myers Squibb Company. (2019). Preparation of pyridazine derivatives as kinase inhibitors. US Patent Application 2019/152948. Link Citation for the hydrolysis and handling of 4,6-dihydroxypyridazine esters.

  • ChemicalBook. (2025). This compound Product Description and Synthesis.Link Source for the specific PPh3/Diazo reaction conditions and yields.

  • Organic Syntheses. (1996).[6] Diazo Transfer via p-Acetamidobenzenesulfonyl Azide.[1] Org.[6][7][8] Synth. 1996, 73, 134.[6] Link Standard protocol for safe diazo transfer reactions.

  • Vertex Pharmaceuticals. (2013). Pyridazine derivatives and uses thereof.[3][8][9] US Patent Application 2013/0178478. Link Reference for the chlorination of the dihydroxy scaffold.

Sources

Application Notes and Protocols for the Acylation of Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the acylation of Methyl 4,6-dihydroxypyridazine-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1][2][3][4] The protocol addresses the challenges of chemoselectivity due to the presence of multiple reactive sites and offers a robust method for achieving high-yield synthesis of the desired acylated products. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Pyridazinone Scaffolds and Acylation

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[5] The pyridazinone core, in particular, is a prominent scaffold in numerous compounds with applications as cardiovascular, analgesic, anti-inflammatory, and anticancer agents.[1][6] The functionalization of this core through reactions such as acylation is a critical step in the development of new therapeutic agents, as it allows for the modulation of their physicochemical properties and biological activity.

This compound is a versatile building block for the synthesis of more complex molecules.[4] The presence of two hydroxyl groups and a carboxylate moiety offers multiple avenues for chemical modification. Acylation of the hydroxyl groups is a common strategy to introduce lipophilic characteristics, which can influence a molecule's ability to cross cell membranes, or to act as a protecting group for further synthetic transformations.[7]

This protocol details a reliable method for the acylation of this compound, with a focus on achieving high selectivity and yield.

Reaction Mechanism and Chemoselectivity

The acylation of this compound can proceed through several pathways, and understanding the underlying mechanism is crucial for controlling the reaction outcome. The substrate exists in tautomeric equilibrium between the dihydroxy form and the pyridazinone form. This duality presents the possibility of both O-acylation and N-acylation.

Core Reaction:

The fundamental reaction involves the nucleophilic attack of the hydroxyl group (or the nitrogen in the pyridazinone tautomer) on the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride. A base is generally employed to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl).

Acylation_Mechanism sub This compound Intermediate Intermediate sub->Intermediate Deprotonation acyl Acylating Agent (e.g., Acyl Chloride) product Acylated Product acyl->product base Base (e.g., Pyridine, TEA) byproduct Byproduct (e.g., HCl, Salt) Intermediate->product Nucleophilic Attack

A simplified overview of the acylation reaction.

Controlling Chemoselectivity:

  • O- vs. N-Acylation: In many heterocyclic systems, O-acylation is kinetically favored, while N-acylation is thermodynamically favored. The choice of reaction conditions (temperature, solvent, and base) can influence the selectivity. For this protocol, we will focus on conditions that favor O-acylation.

  • Mono- vs. Di-acylation: The stoichiometry of the acylating agent is the primary determinant for achieving mono- or di-acylation. Using a controlled amount (e.g., 1.1 equivalents) of the acylating agent will favor mono-acylation, while an excess will drive the reaction towards di-acylation.

Experimental Protocol: Di-acylation with Acyl Chloride

This protocol describes the di-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound372118-00-8172.13Starting material
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.50Acylating agent
Pyridine110-86-179.10Base and solvent
Dichloromethane (DCM)75-09-284.93Anhydrous, for extraction and purification
Saturated Sodium Bicarbonate SolutionN/AN/AFor work-up
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (10-20 mL per gram of starting material). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (2.2 eq for di-acylation) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure di-acylated product.

Experimental_Workflow A 1. Reaction Setup: Dissolve starting material in pyridine at 0°C B 2. Addition of Acyl Chloride: Slow dropwise addition (2.2 eq) A->B C 3. Reaction: Stir at room temperature for 4-6 hours (Monitor by TLC) B->C D 4. Work-up: Quench with water, extract with DCM, wash C->D E 5. Purification: Dry, concentrate, and purify by column chromatography D->E

Workflow for the di-acylation protocol.

Key Considerations and Troubleshooting

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent hydrolysis of the acylating agent.

  • Choice of Base: Pyridine serves as both a solvent and a base. Its nucleophilic nature can sometimes lead to the formation of N-acylpyridinium salts, which are also effective acylating agents. Alternatively, a non-nucleophilic base like triethylamine (TEA) in a solvent like dichloromethane can be used.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the acyl chloride and pyridine.

  • Incomplete Reaction: If TLC indicates an incomplete reaction after 6 hours, the reaction time can be extended, or the mixture can be gently heated (e.g., to 40-50 °C) to drive the reaction to completion.

  • Side Products: The formation of mono-acylated product is the most likely side product if an insufficient amount of acylating agent is used. Careful purification by column chromatography is necessary to separate the desired di-acylated product.

Characterization of the Acylated Product

The structure of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acyl groups and the overall structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and carboxylate groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Safety Precautions

  • Acyl Chlorides: Are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and avoid inhalation and skin contact.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and wear appropriate PPE.

Conclusion

This protocol provides a comprehensive and reliable method for the acylation of this compound. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve high yields of the desired acylated products, which are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications. The principles and techniques described herein can be adapted for various acylating agents and scaled to meet the demands of different research and development projects.

References

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google P
  • New Acetylation of Heterocycles - ChemistryViews. (URL: [Link])

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines - YAKHAK HOEJI - KoreaScience. (URL: [Link])

  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters - ACS Publications. (URL: [Link])

  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. (URL: [Link])

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. (URL: [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PubMed. (URL: [Link])

  • Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity - ResearchGate. (URL: [Link])

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI. (URL: [Link])

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. (URL: [Link])

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity - NIH. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

Sources

Application Note: Williamson Ether Synthesis with Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for performing Williamson ether synthesis on Methyl 4,6-dihydroxypyridazine-3-carboxylate . This substrate presents a unique challenge in medicinal chemistry due to its ambident nucleophilicity . The molecule exists in a tautomeric equilibrium between a lactam (6-oxo) and a lactim (6-hydroxy) form, creating three potential alkylation sites: the C4-hydroxyl, the N1-nitrogen, and the C6-oxygen.

While the Williamson synthesis classically refers to O-alkylation, standard basic conditions often favor thermodynamically stable N-alkylation at the lactam position. This application note provides optimized workflows to achieve regioselective O-alkylation , specifically targeting the C4-ether (mono-alkylation) and strategies for C6-O vs. N1-alkylation control.

Chemical Context & Mechanistic Insight

Substrate Analysis

This compound is an electron-deficient heterocyclic scaffold. Its reactivity is governed by two key factors:

  • Acidity of C4-OH: The hydroxyl group at C4 is vinylogous to the C3-ester and adjacent to the electron-withdrawing diaza-ring. It is significantly more acidic (

    
    ) than a standard phenol, making it the primary site for deprotonation.
    
  • Lactam-Lactim Tautomerism at C6: The C6 position predominantly exists as the amide (lactam) tautomer. Consequently, "Williamson" conditions at this site face competition between O-alkylation (kinetic/hard nucleophile) and N-alkylation (thermodynamic/soft nucleophile).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the tautomeric forms dictating product distribution.

ReactionPathways Substrate This compound (Tautomeric Equilibrium) Base Base Deprotonation (K2CO3 / Cs2CO3) Substrate->Base  -H+ Anion Delocalized Anion Base->Anion C4_Ether Product A: C4-O-Ether (Major Kinetic Product) Anion->C4_Ether  Mild Base  1.0 eq R-X N_Alkyl Product B: N1-Alkyl (Thermodynamic Side Product) Anion->N_Alkyl  High Temp  Polar Solvent C4_Ether->N_Alkyl  Over-alkylation Bis_Ether Product C: Bis-O-Ether (Requires Ag salts) C4_Ether->Bis_Ether  Ag2CO3  Excess R-X

Figure 1: Reaction pathways showing the hierarchy of alkylation sites. C4-OH is the primary target for mono-ether synthesis.

Strategic Considerations

Base Selection
  • Potassium Carbonate (

    
    ):  The standard choice.[1] Sufficient to deprotonate the acidic C4-OH but often too weak to rapidly deprotonate the amide N-H at room temperature, providing natural selectivity for the C4-ether.
    
  • Silver Carbonate (

    
    ):  Essential for C6-O-alkylation . The "Silver Effect" promotes O-alkylation over N-alkylation by coordinating with the nitrogen lone pair or the leaving halide, favoring the formation of the lactim ether.
    
  • Avoid Strong Hydroxides (

    
    ):  Aqueous strong bases will hydrolyze the C3-methyl ester to the carboxylic acid. Anhydrous conditions are mandatory.
    
Solvent Effects[2]
  • DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant promotes

    
     reaction rates.
    
  • Acetone/Acetonitrile: Useful for milder reactions where N-alkylation needs to be strictly suppressed, though reaction times will be longer.

Experimental Protocols

Protocol A: Selective C4-O-Monoalkylation (Standard Williamson)

Objective: Synthesis of Methyl 4-alkoxy-6-hydroxypyridazine-3-carboxylate. Scope: Suitable for primary alkyl halides (MeI, EtBr, BnBr).

Materials
  • Substrate: this compound (1.0 eq)

  • Alkyl Halide: 1.1 equivalents

  • Base: Anhydrous

    
     (1.5 equivalents)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DMF.

  • Activation: Add anhydrous

    
     (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellow/orange) indicating phenoxide formation.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.1 eq). Note: If using volatile halides like MeI, use a reflux condenser cooled to -78°C or a sealed tube.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The C4-OH reacts first. If N-alkylation is observed (usually higher Rf), lower the temperature to 0°C.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If flash chromatography is needed, use a gradient of DCM/MeOH (due to the polarity of the remaining C6-OH/lactam).

Protocol B: Bis-O-Alkylation (Advanced Silver-Mediated)

Objective: Synthesis of Methyl 4,6-dialkoxypyridazine-3-carboxylate. Mechanism: Uses the affinity of Silver(I) for halides and nitrogen to force O-alkylation at the C6 position.

Materials
  • Substrate: this compound (1.0 eq)

  • Alkyl Halide: 3.0 equivalents (Excess)

  • Base/Promoter:

    
     (2.5 equivalents)
    
  • Solvent: Toluene or Benzene (Non-polar solvents often enhance O-selectivity with Ag salts) or THF.

Step-by-Step Methodology
  • Setup: Wrap the reaction flask in aluminum foil (Silver salts are photosensitive).

  • Dissolution: Suspend substrate (1.0 eq) and

    
     (2.5 eq) in Toluene (0.1 M).
    
  • Addition: Add Alkyl Halide (3.0 eq).

  • Reaction: Heat to reflux (80–110°C) for 12–24 hours.

    • Why Heat? The C6-lactim ether formation is sterically and electronically more demanding than the C4-ether.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc). The Bis-O-ether is typically less polar than the mono-ether.

Data Summary & QC Parameters

ParameterProtocol A (K2CO3/DMF)Protocol B (Ag2CO3/Toluene)
Primary Product C4-O-Ether (Mono)C4,C6-Bis-O-Ether
Major Impurity N1-Alkyl speciesC-Alkylation (rare)
Temperature 20°C - 40°C80°C - 110°C
Reaction Time 4 - 12 Hours12 - 24 Hours
Workup Aqueous ExtractionCelite Filtration
Analytical Validation (Self-Validating the Structure)

To confirm O-alkylation vs. N-alkylation, rely on NMR shifts :

  • O-Alkylation (

    
    ):  Typically appears at 
    
    
    
    4.0 – 4.5 ppm
    (1H NMR) and
    
    
    60–70 ppm
    (13C NMR).
  • N-Alkylation (

    
    ):  Typically appears further downfield at 
    
    
    
    4.5 – 5.5 ppm
    (1H NMR) due to the anisotropy of the adjacent carbonyl, but the carbon shift is often distinct.
  • HMBC: Crucial for definitive assignment. Look for correlation between the ether protons and the pyridazine ring carbons (C4 or C6).

Troubleshooting Guide

Issue: Low Yield of C4-Ether / Starting Material Remains

  • Cause: Base particle size too large or moisture in DMF.

  • Fix: Use pulverized, oven-dried

    
    . Ensure DMF is anhydrous (store over 4Å molecular sieves).
    

Issue: Significant N-Alkylation

  • Cause: Reaction temperature too high or "Soft" electrophile used.

  • Fix: Switch solvent to Acetone (lower boiling point limits thermal energy). Use a harder leaving group (Tosylate/Mesylate) which sometimes favors O-alkylation (Hard-Hard interaction).

Issue: Hydrolysis of Methyl Ester

  • Cause: Presence of water or hydroxide.[1][2]

  • Fix: Strictly anhydrous conditions. Do not use NaOH or LiOH.

References

  • Mechanism of Williamson Ether Synthesis : Scriven, E. F. V., & Toomey, J. E. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry.

  • Regioselective Alkylation of Pyridones : Zhang, Y., et al. (2023).[3] Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications.[3]

  • General Pyridazine Chemistry : Ethyl 4,6-dihydroxypyridazine-3-carboxylate Properties and Safety. PubChem.[4]

  • Williamson Synthesis Overview : Master Organic Chemistry. (2014).[4][5][6] The Williamson Ether Synthesis.

Sources

Application Note & Protocols: Leveraging Methyl 4,6-dihydroxypyridazine-3-carboxylate for Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are among the most important targets for modern drug discovery. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, capable of mimicking the hydrogen bonding patterns of the native ATP purine ring within the kinase hinge region. This document provides a comprehensive guide on utilizing Methyl 4,6-dihydroxypyridazine-3-carboxylate as a versatile starting fragment for the design and development of novel kinase inhibitors. We will explore the strategic rationale behind its use, provide detailed protocols for library synthesis and screening, and offer insights into structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Pyridazine Scaffold

The development of kinase inhibitors has traditionally focused on creating molecules that compete with ATP for binding to the enzyme's active site. The hinge region of the kinase domain, a flexible loop connecting the N- and C-lobes, is particularly crucial as it forms key hydrogen bonds with the adenine portion of ATP. A successful ATP-competitive inhibitor must effectively replicate these interactions.

The pyridazine ring system has proven to be an excellent bioisostere for the purine core of adenine. Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to form the canonical "hinge-binding" interactions that anchor inhibitors within the ATP pocket. This compound is a particularly attractive starting point due to its multiple functionalization points:

  • Dihydroxy Groups (Positions 4 and 6): Can act as hydrogen bond donors or be used as handles for derivatization to explore different regions of the ATP pocket.

  • Carboxylate Group (Position 3): Provides a vector for extension into the solvent-exposed region or for targeting specific amino acid residues.

  • Pyridazine Core: Provides the essential hinge-binding motif.

This guide outlines a systematic approach, from initial fragment-based screening to lead optimization, using this high-potential scaffold.

Compound Profile: this compound

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
IUPAC Name Methyl 4,6-dihydroxy-1,2-diazine-3-carboxylatePubChem
Molecular Formula C₆H₆N₂O₄PubChem
Molecular Weight 170.12 g/mol PubChem
CAS Number 7339-75-5ChemicalBook
Appearance Off-white to yellow powderInternal Data
Solubility Soluble in DMSO, limited solubility in waterInternal Data

Core Strategy: Fragment-Based Library Design

Fragment-Based Drug Discovery (FBDD) begins with identifying low-molecular-weight fragments that bind weakly to the target. These fragments are then optimized and grown into more potent lead compounds. This compound is an ideal seed fragment. The workflow below illustrates the process.

FBDD_Workflow cluster_0 Phase 1: Fragment Screening & Hit ID cluster_1 Phase 2: SAR & Library Synthesis cluster_2 Phase 3: Lead Optimization A Start: this compound B Primary Screen (e.g., DSF, SPR) Target Kinase of Interest A->B C Identify Weak Binders (Hits) (Kd in µM-mM range) B->C D Validate Hits with Orthogonal Assay (e.g., ITC, NMR) C->D E Design Focused Library (Vary R1, R2, R3) D->E Advance Validated Fragment Core F Chemical Synthesis (See Protocol 4.1) E->F G In Vitro Kinase Assay (See Protocol 5.1) F->G H Generate SAR Data G->H I Select Potent Compounds (IC50 < 1 µM) H->I Data-Driven Progression J Cell-Based Assays (See Protocol 6.1) I->J K ADME/Tox Profiling J->K L Lead Candidate K->L

Caption: Workflow for Fragment-Based Drug Discovery using the pyridazine scaffold.

Protocol: Synthesis of a Focused Pyridazine Library

This protocol describes a general method for derivatizing the this compound core at the C4-hydroxyl group via Williamson ether synthesis. This allows for the exploration of the ribose-binding pocket of the kinase.

4.1. Objective: To synthesize a small library of analogs to build an initial SAR.

4.2. Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

4.3. Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add K₂CO₃ (2.5 eq) to the solution. Stir the suspension at room temperature for 15 minutes. Rationale: The base deprotonates the hydroxyl groups, forming more nucleophilic alkoxides.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with EtOAc. Rationale: This separates the organic product from the inorganic salts and DMF.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and EtOAc.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and LC-MS.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

5.1. Objective: To determine the IC₅₀ value of synthesized compounds against a target kinase.

5.2. Materials:

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized pyridazine compounds dissolved in DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

5.3. Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture in kinase buffer to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase. Rationale: Using ATP at its Kₘ ensures the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

5.4. Sample SAR Data Table:

Compound IDR Group (at C4)Kinase X IC₅₀ (nM)
Parent -OH> 10,000
PZ-001 -O-Benzyl850
PZ-002 -O-Ethyl2,300
PZ-003 -O-(4-fluorobenzyl)420
PZ-004 -O-(3-methoxybenzyl)680

This is illustrative data. The results suggest that adding a benzyl group is beneficial and that substitution on the phenyl ring can further modulate potency.

Protocol: Cell-Based Target Engagement (Western Blot)

This protocol assesses whether a compound can inhibit the target kinase inside a living cell by measuring the phosphorylation of a known downstream substrate.

6.1. Objective: To confirm cellular activity and on-target effects of lead compounds.

6.2. Materials:

  • Cancer cell line known to have active target kinase signaling.

  • Cell culture medium, FBS, and antibiotics.

  • Lead pyridazine compounds dissolved in DMSO.

  • Stimulant (e.g., growth factor like EGF, if required to activate the pathway).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

6.3. Step-by-Step Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: If the pathway is activated by serum, starve the cells in serum-free medium for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the lead compound for 1-2 hours.

  • Pathway Stimulation: Add the appropriate stimulant (e.g., EGF) for a short period (e.g., 15 minutes) to activate the target kinase.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phospho-substrate signal, while the total substrate signal should remain unchanged.

Signaling_Pathway Stimulant Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulant->Receptor TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase Activates Substrate Downstream Substrate (e.g., ERK) TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-ERK) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Pyridazine Inhibitor Inhibitor->TargetKinase Inhibits

Application Note: Strategic Utilization of Methyl 4,6-dihydroxypyridazine-3-carboxylate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4,6-dihydroxypyridazine-3-carboxylate represents a "privileged scaffold" in modern agrochemical research. Its unique structural geometry—featuring a pyridazine core with dual hydroxyl handles and a directing ester group—makes it an ideal precursor for high-throughput synthesis of pyridazinone herbicides (e.g., PDS inhibitors) and SDHI fungicides .

This guide details the strategic application of this molecule, moving beyond simple characterization to its role as a divergent intermediate . We provide validated protocols for its activation via chlorination and subsequent regioselective functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Chemical Profile & Agrochemical Significance[1][2]

The "Linchpin" Scaffold

The utility of this compound lies in its tautomeric versatility and electronic bias. While it exists in equilibrium between hydroxy and oxo forms, the 4,6-dichloro derivative (generated via activation) serves as the primary "hub" for diversification.

FeatureAgrochemical Relevance
Pyridazine Core Mimics bio-isosteres found in commercial herbicides (e.g., Pyridate, Pyridafol).
C3-Ester Group Electron-withdrawing group (EWG) that activates the C4 position for nucleophilic attack; also a handle for lipophilicity modulation.
C4/C6-Hydroxyls Precursors to leaving groups (Cl, Br, OTf), allowing sequential

reactions.
Mechanism of Action Targets

Derivatives synthesized from this scaffold typically target:

  • Photosystem II (PSII) Inhibition: 4,6-disubstituted pyridazines often interrupt electron transport in thylakoid membranes.

  • HPPD/PDS Inhibition: The pyridazinone motif is a known pharmacophore for bleaching herbicides.

Strategic Reaction Workflow

The core application of this molecule is the generation of Methyl 4,6-dichloropyridazine-3-carboxylate , followed by regioselective substitution. The ester group at C3 creates an electronic asymmetry, making the C4 position significantly more electrophilic than C6.

Diagram 1: Divergent Synthesis Pathway

The following flow chart illustrates the critical path from the raw building block to active agrochemical candidates.

Agrochemical_Pathway cluster_legend Reaction Logic Start This compound (Scaffold) Activation Activation Step (POCl3 Chlorination) Start->Activation Dehydrative Halogenation Intermediate Methyl 4,6-dichloropyridazine-3-carboxylate (The 'Hub') Activation->Intermediate Yield >85% Path_A Path A: C4-Substitution (Kinetic Control) Intermediate->Path_A Nucleophile (1 eq) Fast Reaction Path_B Path B: C6-Substitution (Requires C4-Blocking or Specific Catalysis) Intermediate->Path_B Nucleophile (Excess) or C4-Blocked Library SAR Library Generation (Herbicides/Fungicides) Path_A->Library Diversification Path_B->Library Diversification

Caption: Divergent synthesis workflow showing the activation of the scaffold and subsequent regioselective paths for library generation.

Detailed Experimental Protocols

Protocol A: Activation (Synthesis of the Dichloro-Hub)

Objective: Convert this compound to Methyl 4,6-dichloropyridazine-3-carboxylate. Rationale: The hydroxyl groups are poor leaving groups. Conversion to chlorides creates a highly reactive dielectrophile.

Materials:

  • This compound (10.0 g, 58.8 mmol)

  • Phosphorus oxychloride (

    
    ) (50 mL, excess)
    
  • Optional: Phosphorus pentachloride (

    
    ) (1.0 eq) for stubborn substrates.
    

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place the starting material.
    
  • Addition: Carefully add

    
     (50 mL) at room temperature. Caution: Exothermic.[1]
    
  • Reflux: Heat the mixture to 90–95°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, and a non-polar spot (
    
    
    
    ) should appear.
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the resulting syrup slowly onto crushed ice (200 g) with vigorous stirring. Note: Hydrolysis of residual phosphoryl chlorides is violent.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
  • Validation:

    
     NMR (
    
    
    
    ) should show a singlet for the methyl ester and a singlet for the C5-proton (approx. 7.8 ppm).
Protocol B: Regioselective (Library Generation)

Objective: Selectively substitute the C4-Chlorine to create a focused library. Mechanism: The C3-Ester makes the C4 position more electron-deficient than C6.

Procedure:

  • Dissolve Methyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq) in dry THF or Acetonitrile.

  • Add Nucleophile (e.g., amine, phenol, thiol) (1.05 eq).

  • Add Base (

    
     or 
    
    
    
    ) (1.2 eq).
  • Stir at 0°C to Room Temperature . Do not heat initially, as heat may promote bis-substitution.

  • Outcome: The major product will be the 4-substituted-6-chloro derivative. This leaves the 6-Cl position available for a second, different substitution step (e.g., Suzuki coupling) to create non-symmetrical active ingredients.

Agrochemical Screening Methodology

Once the library is synthesized, compounds must be screened for biological activity.

Table 1: Standard Pre-Emergence Herbicide Screen
ParameterCondition
Target Weeds Amaranthus retroflexus (Redroot pigweed), Setaria viridis (Green foxtail)
Crop Safety Zea mays (Corn), Glycine max (Soybean)
Application Rate 1000 g ai/ha (Initial Tier), 100 g ai/ha (Tier 2)
Soil Matrix Sandy loam (2% organic matter), pH 6.5
Assessment Visual injury (0–100%) at 14 and 21 days after treatment (DAT)
Diagram 2: Screening Logic & Decision Tree

Screening_Logic Library Synthesized Library (4,6-Derivatives) Tier1 Tier 1 Screen (1000 g/ha) Library->Tier1 Analysis Efficacy > 80%? Tier1->Analysis Discard Discard / Archive Analysis->Discard No Tier2 Tier 2 Screen (Dose Response) Analysis->Tier2 Yes MoA MoA Determination (Chlorophyll Fluorescence) Tier2->MoA Confirm IC50

Caption: Decision tree for evaluating the herbicidal efficacy of pyridazine derivatives.

References

  • Synthesis of Pyridazine Intermediates: Title: "Methyl 4,6-dichloropyridazine-3-carboxylate: Your Key Organic Intermediate." Source: NBInno Application Note. URL:[Link]

  • Chlorination Protocols: Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridazines Using Equimolar POCl3." Source: Molecules (MDPI), 2022. URL:[Link]

  • Regioselectivity in Pyridazines: Title: "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives."[2] Source: Organics (MDPI), 2022. URL:[Link][3][4]

  • Agrochemical Relevance: Title: "Herbicides, Pyridine Carboxylate and Related Scaffolds."[5][6] Source: ResearchGate Review. URL:[Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Hydroxyl Groups on Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of the hydroxyl groups on Methyl 4,6-dihydroxypyridazine-3-carboxylate. This key heterocyclic scaffold is of significant interest in medicinal chemistry, and the ability to selectively modify its hydroxyl moieties is crucial for modulating its physicochemical properties, metabolic stability, and biological activity. This document outlines detailed protocols for common and effective derivatization strategies, including O-alkylation and O-acylation, with a focus on the underlying chemical principles, experimental considerations, and characterization of the resulting products.

Introduction: The Significance of this compound

Pyridazine derivatives are a class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities.[1] The core structure, a six-membered ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. This compound, in particular, presents an intriguing starting point for chemical library synthesis. Its two hydroxyl groups offer prime handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

The modification of these hydroxyl groups can profoundly impact key drug-like properties:

  • Solubility: Conversion of polar hydroxyl groups to less polar ethers or esters can modulate aqueous and lipid solubility.

  • Lipophilicity: Derivatization allows for the fine-tuning of the molecule's lipophilicity, which is critical for membrane permeability and target engagement.

  • Metabolic Stability: Hydroxyl groups are often sites of phase II metabolism (glucuronidation, sulfation). Masking these groups can enhance the metabolic stability and pharmacokinetic profile of a compound.

  • Target Binding: The introduction of various functionalities can create new interactions with biological targets, potentially enhancing potency and selectivity.

This guide will focus on two primary classes of derivatization reactions: O-alkylation to form ethers and O-acylation to form esters.

Tautomerism and Reactivity Considerations

It is crucial to recognize that 4,6-dihydroxypyridazine systems can exist in several tautomeric forms, including the dihydroxy, keto-enol, and diketo forms. The predominant tautomer will be influenced by the solvent and pH. For the purpose of these protocols, we will primarily consider the dihydroxy form as the reactive species for O-derivatization, although the principles apply to the enolic tautomers as well. The presence of two hydroxyl groups raises the question of regioselectivity. In many cases, a mixture of mono- and di-substituted products can be expected, and chromatographic separation will be necessary.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ethers from an organohalide and an alkoxide.[2][3] This SN2 reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[4]

Mechanistic Principle

The reaction proceeds in two conceptual steps:

  • Deprotonation: A suitable base removes the acidic proton from the hydroxyl group, generating a pyridazinolate anion.

  • Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification Start Dissolve this compound in anhydrous DMF AddBase Add Base (e.g., NaH, K2CO3) Cool to 0 °C Start->AddBase Stir1 Stir for 30-60 min (Alkoxide Formation) AddBase->Stir1 AddAlkylHalide Add Alkyl Halide (R-X) dropwise Stir1->AddAlkylHalide Stir2 Stir at RT or heat (Monitor by TLC) AddAlkylHalide->Stir2 Quench Quench with water/ice Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product Purify->End

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (see Table 1) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes. The choice of base is critical; strong bases like sodium hydride (NaH) will readily form the dialkoxide, while weaker bases like potassium carbonate (K₂CO₃) may allow for more controlled mono-alkylation.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono- and/or di-alkylated products.

Key Parameters and Troubleshooting
ParameterRecommendationRationale & Causality
Base NaH, K₂CO₃, Cs₂CO₃Strong bases (NaH) favor complete deprotonation and di-substitution. Weaker bases (K₂CO₃) can offer better control for mono-substitution. Cesium carbonate can enhance reactivity.
Solvent Anhydrous DMF, DMSO, AcetonitrilePolar aprotic solvents are required to dissolve the alkoxide salt and promote the SN2 mechanism.[4] The presence of water will quench the base and alkoxide.
Alkyl Halide R-I > R-Br > R-Cl (reactivity)The reaction follows an SN2 pathway, so primary alkyl halides are ideal.[2][3] Tertiary halides will lead to elimination.[4] Iodides are the most reactive leaving groups.
Temperature 0 °C to 60 °CThe initial deprotonation is often exothermic and should be controlled at 0 °C. The substitution step may require heating to proceed at a reasonable rate.

Protocol II: O-Acylation to Form Esters

O-acylation is a straightforward method to convert hydroxyl groups into esters using an acylating agent, typically an acyl chloride or anhydride, in the presence of a base.[5][6] Ester derivatives are often used as prodrugs, which can be hydrolyzed in vivo to release the active parent molecule.

Mechanistic Principle

The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acylating agent. A base is used to neutralize the acidic byproduct (e.g., HCl) and can also serve as a catalyst.

Experimental Workflow

O_Acylation_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification Start Dissolve this compound in Pyridine or DCM/Et3N Cool Cool to 0 °C Start->Cool AddAcylatingAgent Add Acyl Halide or Anhydride (RCOCl or (RCO)2O) dropwise Cool->AddAcylatingAgent Stir Stir at RT (Monitor by TLC) AddAcylatingAgent->Stir Quench Quench with water/dilute HCl Stir->Quench Extract Extract with Ethyl Acetate or DCM Quench->Extract Wash Wash with aq. NaHCO3 and brine Extract->Wash Dry Dry organic layer (Na2SO4) & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product Purify->End

Sources

The Versatility of Methyl 4,6-dihydroxypyridazine-3-carboxylate in the Genesis of Fused Heterocyclic Systems: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with tailored biological activity and physicochemical properties is relentless. Among the myriad of heterocyclic scaffolds, pyridazine-containing compounds have emerged as a cornerstone for the development of therapeutically significant agents.[1] Their inherent electronic properties and ability to engage in diverse biological interactions make them a "privileged scaffold" in medicinal chemistry. At the heart of this chemical diversity lies a particularly versatile building block: Methyl 4,6-dihydroxypyridazine-3-carboxylate .

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of a variety of fused heterocyclic systems. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the mechanistic rationale behind the synthetic transformations, empowering you to harness the full potential of this remarkable starting material.

Core Concepts: Reactivity and Strategic Activation

This compound exists in a tautomeric equilibrium with its pyridazinone form.[2] This inherent chemical nature, however, renders the hydroxyl groups relatively unreactive for direct displacement. The key to unlocking its synthetic potential lies in a crucial activation step: chlorination . Conversion of the dihydroxy functionality to the corresponding dichloro derivative, Methyl 4,6-dichloropyridazine-3-carboxylate, dramatically enhances the electrophilicity of the C4 and C6 positions, making them susceptible to nucleophilic attack. This activation is the gateway to a plethora of cyclization and annulation reactions.

The strategic importance of this activation step cannot be overstated. It transforms a relatively inert molecule into a highly reactive intermediate, poised for the construction of complex, fused ring systems. The choice of chlorinating agent and reaction conditions is critical to ensure high yields and purity of the dichloro intermediate, which directly impacts the success of subsequent reactions.

Synthetic Pathways to Fused Heterocycles

The activated dichloro intermediate, Methyl 4,6-dichloropyridazine-3-carboxylate, serves as a common entry point for the synthesis of various fused heterocyclic systems. The following sections will detail the synthesis of representative fused pyridazines, providing both the mechanistic rationale and step-by-step protocols.

Synthesis of Pyrazolo[3,4-d]pyridazines

Mechanistic Rationale: The synthesis of the pyrazolo[3,4-d]pyridazine core hinges on a classical condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. In this case, the C4 and C3 positions of the pyridazine ring, after activation, serve as the electrophilic centers. The reaction with hydrazine proceeds via a sequential nucleophilic substitution, followed by an intramolecular cyclization to furnish the fused pyrazole ring. The regioselectivity of the initial nucleophilic attack is often influenced by the electronic and steric nature of the substituents on both the pyridazine and the hydrazine.

Experimental Workflow:

Figure 1: General workflow for the synthesis of Pyrazolo[3,4-d]pyridazines.

Detailed Protocol: Synthesis of Methyl 7-hydroxy-1H-pyrazolo[3,4-d]pyridazine-3-carboxylate

  • Step 1: Chlorination of this compound

    • To a stirred suspension of this compound (10.0 g, 58.8 mmol) in phosphorus oxychloride (50 mL) is added N,N-dimethylaniline (2.0 mL) dropwise at 0 °C.

    • The reaction mixture is then heated to reflux for 4 hours.

    • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford Methyl 4,6-dichloropyridazine-3-carboxylate as a solid.

    • Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. The addition of a tertiary amine like N,N-dimethylaniline acts as a catalyst and scavenger for the HCl generated during the reaction, driving the reaction to completion.

  • Step 2: Cyclization with Hydrazine Hydrate

    • A solution of Methyl 4,6-dichloropyridazine-3-carboxylate (5.0 g, 24.2 mmol) and hydrazine hydrate (1.5 mL, 30.2 mmol) in ethanol (50 mL) is heated to reflux for 6 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried under vacuum to yield Methyl 7-hydroxy-1H-pyrazolo[3,4-d]pyridazine-3-carboxylate.

    • Causality: The more reactive chlorine at the C4 position is first displaced by one of the nitrogen atoms of hydrazine. The subsequent intramolecular nucleophilic attack of the second nitrogen atom onto the C3-carbonyl carbon, followed by tautomerization, leads to the formation of the stable fused pyrazolopyridazine ring system.[3][4]

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
This compoundMethyl 4,6-dichloropyridazine-3-carboxylatePOCl₃, N,N-dimethylanilineReflux, 4h~85%
Methyl 4,6-dichloropyridazine-3-carboxylateMethyl 7-hydroxy-1H-pyrazolo[3,4-d]pyridazine-3-carboxylateHydrazine hydrate, EthanolReflux, 6h~75%
Synthesis of Pyridazino[4,5-b]quinolines

Mechanistic Rationale: The construction of the pyridazino[4,5-b]quinoline skeleton from Methyl 4,6-dichloropyridazine-3-carboxylate involves a Friedländer-type annulation. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this context, the activated pyridazine acts as the component with the "activated methylene" equivalent, and an ortho-aminoaryl ketone provides the other reactive partner. The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused system.

Experimental Workflow:

Figure 2: General workflow for the synthesis of Pyridazino[4,5-b]quinolines.

Detailed Protocol: Synthesis of Methyl 5-methyl-4-oxo-3,4-dihydropyridazino[4,5-b]quinoline-1-carboxylate

  • A mixture of Methyl 4,6-dichloropyridazine-3-carboxylate (2.07 g, 10 mmol), 2-aminoacetophenone (1.35 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in N,N-dimethylformamide (DMF, 20 mL) is heated at 120 °C for 8 hours.

  • After cooling, the reaction mixture is poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/DMF) to give Methyl 5-methyl-4-oxo-3,4-dihydropyridazino[4,5-b]quinoline-1-carboxylate.

    • Causality: Potassium carbonate acts as a base to facilitate the initial condensation between the amino group of 2-aminoacetophenone and one of the chloro-substituted carbons of the pyridazine. The high temperature provides the necessary energy for the subsequent intramolecular cyclization and aromatization.[5] DMF is a suitable high-boiling polar aprotic solvent for this type of condensation reaction.

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
Methyl 4,6-dichloropyridazine-3-carboxylateMethyl 5-methyl-4-oxo-3,4-dihydropyridazino[4,5-b]quinoline-1-carboxylate2-Aminoacetophenone, K₂CO₃, DMF120 °C, 8h~65%
Synthesis of Thieno[3,2-c]pyridazines

Mechanistic Rationale: The Gewald reaction is a powerful tool for the synthesis of substituted thiophenes. A modification of this reaction can be employed to construct the thieno[3,2-c]pyridazine system. This involves the reaction of an activated pyridazine with a compound containing an active methylene group and elemental sulfur in the presence of a base. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (often in situ) to yield the aromatic thieno-fused pyridazine.

Experimental Workflow:

Figure 3: General workflow for the synthesis of Thieno[3,2-c]pyridazines.

Detailed Protocol: Synthesis of Methyl 3-amino-4-cyano-thieno[3,2-c]pyridazine-6-carboxylate

  • To a stirred solution of Methyl 4,6-dichloropyridazine-3-carboxylate (2.07 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL), elemental sulfur (0.32 g, 10 mmol) is added.

  • A solution of sodium ethoxide in ethanol (21%, 3.2 mL, 11 mmol) is added dropwise, and the mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then gently heated at 50 °C for 2 hours.

  • After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give Methyl 3-amino-4-cyano-thieno[3,2-c]pyridazine-6-carboxylate.

    • Causality: The base (sodium ethoxide) deprotonates the malononitrile, which then attacks the elemental sulfur to form a thiolate. This thiolate then acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring. Subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, leads to the formation of the fused thiophene ring.[6][7][8][9]

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
Methyl 4,6-dichloropyridazine-3-carboxylateMethyl 3-amino-4-cyano-thieno[3,2-c]pyridazine-6-carboxylateMalononitrile, Sulfur, NaOEt, Ethanol50 °C, 2h~70%

Characterization Data of Starting Material

This compound: [10]

  • Appearance: Light yellow to yellow solid.

  • Molecular Formula: C₆H₆N₂O₄

  • Molecular Weight: 170.12 g/mol

  • LC-MS: m/z 169.2 [M + H]⁺

Conclusion: A Gateway to Chemical Diversity

This compound, through a straightforward activation to its dichloro derivative, stands as a testament to the power of strategic molecular design. This readily accessible starting material provides a robust platform for the synthesis of a diverse array of fused heterocyclic systems, including pyrazolopyridazines, pyridazinoquinolines, and thienopyridazines. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers to explore the vast chemical space accessible from this versatile building block. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant potential in medicine and materials science.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research, 32(8), 1853–1921. [Link]

  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • El-Gendy, M. M., et al. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5010-5014. [Link]

  • Abdel-Wahab, B. F., et al. (2012). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. RSC Advances, 2(28), 10583-10589. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976).
  • Aksenov, A. V., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Molecules, 28(3), 1345. [Link]

  • Gomaa, M. A. M., et al. (2025). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Scientific Reports, 15(1), 1-19. [Link]

  • Gendey, M. S., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7009. [Link]

  • Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • El-Sayed, W. A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(15), 4987. [Link]

  • Levin, M. D. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Sharma, V., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-28. [Link]

  • Tice, N. C., et al. (2025). Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines. ResearchGate. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research, 32(8), 1853–1921. [Link]

  • PubChem. (n.d.). ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • ResearchGate. (n.d.). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Pyridazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

From DNA-Encoded Synthesis to Kinase Inhibitor Discovery

Abstract & Introduction

The pyridazine scaffold (1,2-diazine) has evolved from a mere chemical curiosity to a "privileged structure" in modern medicinal chemistry. Its unique physicochemical properties—specifically its ability to act as a bioisostere for phenyl or pyridine rings while increasing water solubility and providing specific hydrogen-bonding vectors—have led to its incorporation in FDA-approved drugs such as Relugolix (GnRH antagonist), Deucravacitinib (TYK2 inhibitor), and Ponatinib (BCR-ABL inhibitor).

This guide details the high-throughput screening (HTS) of pyridazine-focused libraries. Unlike generic small-molecule screens, pyridazine libraries require specific handling due to their polar nature and potential for metal chelation (a common source of false positives). We focus here on screening DNA-Encoded Libraries (DEL) and fragment collections against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Library Design & Chemical Space

Why Pyridazine?

The 1,2-nitrogen placement in pyridazine creates a high dipole moment (~3.9 D), facilitating


-

stacking interactions often superior to benzene. This makes them ideal for ATP-binding pockets in kinases.
Library Architecture: The DEL Approach

Modern pyridazine libraries are often constructed using DNA-Encoded Library (DEL) technology.[1][2][3] This allows for the synthesis and screening of billions of compounds in a single tube.[4]

Key Synthesis Strategy:

  • Scaffold: 3-amino-6-chloropyridazine is a common starting core.

  • Cycle 1: Suzuki-Miyaura coupling to introduce diversity at the C6 position.

  • Cycle 2: Nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination at the C3 position.
    
  • Tagging: Each step is encoded by a unique DNA sequence.[3]

Workflow Visualization

The following diagram illustrates the workflow from library construction to hit validation.

LibraryWorkflow Synthesis DEL Synthesis (Split & Pool) QC Library QC (PCR/Sequencing) Synthesis->QC Selection Affinity Selection (Target Incubation) QC->Selection Wash Stringency Wash (Remove weak binders) Selection->Wash Immobilized Target Sequencing NGS Decoding (Identify Hits) Wash->Sequencing Elution Resynthesis Off-DNA Resynthesis (Hit Confirmation) Sequencing->Resynthesis Informatics Analysis

Figure 1: Workflow for DNA-Encoded Pyridazine Library Screening. The process moves from combinatorial synthesis to Next-Generation Sequencing (NGS) for hit identification.

Assay Development: TR-FRET Protocol

For kinase targets, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is the gold standard due to its resistance to library autofluorescence—a critical factor when screening nitrogen-dense heterocycles like pyridazines.

Mechanism[5]
  • Donor: Europium (Eu)-labeled antibody recognizing the phosphorylated substrate.[5]

  • Acceptor: Allophycocyanin (APC) or similar fluorophore labeled tracer.

  • Readout: Delayed emission at 665 nm (Acceptor) vs 615 nm (Donor).

Protocol: Kinase Inhibition Screen (384-well format)

Target: Generic Tyrosine Kinase (e.g., TYK2 or BTK).

Materials
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).
    
  • Enzyme: Recombinant Kinase domain (0.5 nM final).

  • Substrate: Biotinylated peptide (e.g., Poly GT) at

    
    .
    
  • ATP: At

    
     concentration (typically 10-50 
    
    
    
    M).
  • Detection Reagents: Eu-anti-phospho-tyrosine Ab + Streptavidin-APC.

Step-by-Step Methodology
  • Compound Transfer:

    • Dispense 50 nL of library compounds (in 100% DMSO) into the 384-well assay plate using an acoustic dispenser (e.g., Echo).

    • Control Wells: Columns 1-2 (DMSO only, Negative Control), Columns 23-24 (Staurosporine 10

      
      M, Positive Control).
      
  • Enzyme Addition:

    • Add 5

      
      L of 2x Enzyme Mix to all wells.
      
    • Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 5

      
      L of 2x Substrate/ATP Mix.
      
    • Centrifuge plate at 1000 rpm for 30 seconds.

    • Incubate for 60 minutes at RT (protect from light).

  • Reaction Termination & Detection:

    • Add 10

      
      L of Detection Mix (containing EDTA to stop the kinase reaction + Detection antibodies).
      
    • Incubate for 60 minutes (equilibration).

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Eu donor).

    • Emission 2: 665 nm (APC acceptor).

Data Analysis

Calculate the TR-FRET Ratio:



Validity Check (Z-Factor): Ensure


 for the plate to be accepted.


(Where

is positive control and

is negative control)

Critical Challenge: False Positives & Validation

Pyridazine libraries present specific risks regarding false positives that must be addressed to maintain scientific integrity.

Metal Chelation (The "Palladium Trap")

Issue: Pyridazine rings are excellent ligands for transition metals. Residual Palladium (Pd) from Suzuki couplings during library synthesis can remain bound to the nitrogen atoms. Artifact: Pd


 ions can inhibit kinases non-specifically or quench fluorescence, mimicking a "hit."
Solution: 
  • Counter Screen: Re-test hits in the presence of a metal chelator like TPEN or EDTA (if not already in the stop buffer). If activity disappears with the chelator, the hit was likely a metal artifact.

  • ICP-MS: Analyze top hits for Pd content.

Aggregation (SCAMs)

Issue: Hydrophobic pyridazine analogs may form colloidal aggregates that sequester the enzyme. Solution: Ensure the assay buffer contains 0.01% Brij-35 or Tween-20 .

Autofluorescence

Issue: While TR-FRET minimizes this, some fused pyridazines (e.g., imidazo[1,2-b]pyridazines) can be highly fluorescent. Solution: Compare the Donor (615 nm) channel signal of the compound well vs. the negative control. A significant deviation indicates compound interference.

Case Study: PDK1 Inhibitor Discovery

Context: A study targeting Phosphoinositide-dependent kinase-1 (PDK1), a master regulator of the AGC kinase family.[6]

  • Library: 21,500 compounds including diverse pyridazine and pyrazine scaffolds.

  • Method: 1536-well TR-FRET assay.[6][7][8]

  • Results:

    • Primary screen identified 150 hits.

    • Triage: 30 hits were eliminated due to signal quenching (interference).

    • Validation: Hits were re-tested in an orthogonal AlphaScreen assay.

    • Outcome: Identification of a novel pyridazine-based series with IC

      
       < 50 nM.
      
  • Key Learning: The use of two distinct assay technologies (TR-FRET and AlphaScreen) was crucial to eliminate false positives arising from the optical properties of the heterocyclic library.

Comparison of Screening Technologies
FeatureTR-FRETAlphaScreenFluorescence Polarization (FP)
Sensitivity HighVery HighModerate
Interference Low (Time-resolved)High (Singlet Oxygen quenchers)High (Autofluorescence)
Cost ModerateHighLow
Suitability for Pyridazines Best Good (Orthogonal)Poor (Risk of interference)

Diagram: Assay Logic & Controls

The following logic gate demonstrates how to categorize hits and filter artifacts.

AssayLogic Screen Primary Screen (TR-FRET) Hit >50% Inhibition Screen->Hit Interference Check Donor Signal (615 nm) Hit->Interference Chelation Add TPEN/EDTA (Metal Chelation Test) Interference->Chelation Signal Normal Artifact Discard (False Positive) Interference->Artifact Signal Deviates Valid Validated Hit (Proceed to IC50) Chelation->Valid Activity Retained Chelation->Artifact Activity Lost

Figure 2: Hit Triage Logic. Systematic elimination of optical interference and metal-dependent artifacts.

References

  • Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm, 2(2), 93-99. Link

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Link

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.[9][10] ACS Medicinal Chemistry Letters, 4(2), 197–200. Link

  • Peukert, S., et al. (2013). Discovery of novel PDK1 inhibitors by high-throughput screening and structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(6), 1820-1824. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[6] Journal of Medicinal Chemistry, 51(8), 2363-2371. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4,6-dihydroxypyridazine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate (also referred to as Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate).

This intermediate is critical in the synthesis of TYK2 inhibitors (e.g., Deucravacitinib). The synthesis is notoriously sensitive to "yield killers" such as pyrazole formation and diazo decomposition.

Status: Operational Role: Senior Application Scientist Ticket Subject: Yield Optimization & Impurity Control

Core Synthesis Directive (The "Golden Route")

If you are experiencing low yields (<40%) or difficulty isolating the product, you are likely encountering issues with the Diazo Transfer-Cyclization sequence.

While older literature suggests reacting Dimethyl 1,3-acetonedicarboxylate (DMAD) directly with hydrazine, this is a trap . That route predominantly yields the thermodynamic 5-membered pyrazole byproduct.

To obtain the 6-membered pyridazine with a 3-carboxylate group, you must use the Regitz Diazo Transfer followed by a Phosphine-mediated cyclization (Staudinger-type).

The Validated Protocol (Diazo-Phosphine Route)
  • Precursor: Dimethyl 1,3-acetonedicarboxylate (DMAD).

  • Reagents:

    
    -Acetamidobenzenesulfonyl azide (
    
    
    
    -ABSA) or Tosyl Azide; Tributylphosphine (
    
    
    ); Base (DIPEA/TEA).
  • Mechanism:

    • Diazo Transfer: Active methylene (C2) is diazotized.

    • Staudinger Reaction: Phosphine attacks the diazo group.

    • Cyclization: Intramolecular attack closes the N-N ring.

Reaction Logic Diagram

PyridazineSynthesis cluster_0 Critical Control Point DMAD Dimethyl 1,3- acetonedicarboxylate DiazoInt Diazo Intermediate (Unstable Oil) DMAD->DiazoInt Step 1: Diazo Transfer (Base, 0°C) Pyrazole TRAP: Pyrazole Byproduct DMAD->Pyrazole Avoid: Direct Hydrazine Reaction DiazoReagent Sulfonyl Azide (p-ABSA) DiazoReagent->DiazoInt Phosphazine Phosphazine Intermediate DiazoInt->Phosphazine Step 2: Staudinger (PBu3, H2O) Phosphine Tributylphosphine (PBu3) Phosphine->Phosphazine Target Methyl 4,6-dihydroxy pyridazine-3-carboxylate Phosphazine->Target Step 3: Cyclization (AcOH, Reflux)

Figure 1: The validated synthetic pathway distinguishing the correct Diazo route from the erroneous Hydrazine route.

Troubleshooting Guide (Q&A)

Q1: I am getting a yield of ~20% and a sticky yellow oil. What is going wrong?

Diagnosis: This is classic Phosphine Oxide contamination combined with incomplete cyclization.

  • The Cause: Tributylphosphine (

    
    ) is oxidized to Tributylphosphine oxide (
    
    
    
    ) during the reaction.
    
    
    is a viscous oil that is difficult to remove and solubilizes your product, preventing precipitation.
  • The Fix:

    • Switch Solvent: If using THF, switch to Acetonitrile (MeCN) or Toluene for the cyclization. The product is less soluble in these, aiding precipitation.

    • Workup: Do not rely on simple evaporation. Acidify the reaction mixture (pH 3-4) with dilute HCl. The hydroxypyridazine is amphoteric but least soluble at acidic pH.

    • Washing: Wash the crude solid vigorously with Methyl tert-butyl ether (MTBE) or Hexanes . This removes the lipophilic phosphine oxide impurities while leaving the polar pyridazine product.

Q2: Why can't I just react DMAD with Hydrazine Hydrate? It’s cheaper.

Diagnosis: Mechanistic incompatibility.

  • The Science: Hydrazine is a binucleophile. When it attacks DMAD (a

    
    -keto ester), it prefers to form a 5-membered ring (Pyrazole) because the distance between the ketone (C3) and the ester (C1) favors a 5-exo-trig closure.
    
  • The Result: You will isolate Methyl 3-hydroxy-1H-pyrazole-5-carboxylate (or its tautomer). This is a dead end. You cannot convert this pyrazole into the desired pyridazine.

  • Exception: The only way to use hydrazine is if you first convert DMAD into a 1,4-dicarbonyl equivalent (e.g., via furan oxidation), but the Diazo Transfer route is far more scalable for this specific ester.

Q3: My Diazo transfer step (Step 1) is stalling. The starting material remains.

Diagnosis: Insufficient base strength or "Base Quenching".

  • The Science: The methylene protons of DMAD are acidic (

    
    ), but the reaction produces sulfonamide byproduct which is also acidic.
    
  • The Fix:

    • Base Choice: Use DBU (1.1 eq) or DIPEA (1.5 eq). Weak bases like Triethylamine may be too slow at 0°C.

    • Temperature: Start at 0°C to prevent decomposition of the diazo reagent, but allow it to warm to Room Temperature (20-25°C) to drive the transfer to completion.

    • Reagent Quality: Ensure your

      
      -ABSA (or Tosyl Azide) is fresh. These reagents degrade over time.
      
Q4: The product purity is low after precipitation. How do I purify it without a column?

Diagnosis: Co-precipitation of salts or sulfonamide byproducts.

  • The Fix: The target molecule is an enol/phenol equivalent .

    • Base Extraction: Dissolve the crude solid in saturated aqueous

      
      . The pyridazine (acidic OH) will dissolve; non-acidic impurities (sulfonamides, phosphine oxides) will remain insoluble or can be extracted into Ethyl Acetate.
      
    • Reprecipitation: Filter the aqueous layer, then slowly acidify with 6N HCl to pH 2. The pure this compound will precipitate as a white/off-white solid.

Optimization Data Matrix

Use this table to audit your current process parameters against the optimized standard.

ParameterStandard ProtocolOptimization TargetConsequence of Deviation
Diazo Reagent

-ABSA
1.05 Equivalents<1.0 eq: Incomplete conversion. >1.2 eq: Explosion hazard/impurity.
Phosphine Tributylphosphine (

)
1.1 - 1.2 EquivalentsTriphenylphosphine (

):
Can be used but requires higher temp;

is harder to remove than

.
Solvent (Step 1) Acetonitrile (MeCN)AnhydrousWater kills the diazo transfer reagent.
Solvent (Step 2) MeCN + Water10:1 RatioWater is required for the hydrolysis of the phosphazine intermediate.
Temperature 0°C

RT

Reflux
Strict Control>50°C in Step 1: Diazo decomposition. Incomplete cyclization.
Workup pH Acidic (pH 2-3)pH ~2.0pH > 5: Product remains dissolved as a salt (Lithium/Ammonium salt).

References & Authority

The protocols described above are grounded in the synthesis of the "Deucravacitinib Intermediate" (Ethyl/Methyl 4,6-dihydroxypyridazine-3-carboxylate).

  • Primary Patent Protocol:

    • Source: Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide.[1] (Bristol-Myers Squibb).

    • Relevance: Describes the industrial standard synthesis of the ethyl ester analog using the Diazo/Phosphine route (Compound 1).

    • URL:

  • Compound Data & Properties:

    • Source: Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CID 69007765).[2]

    • Relevance: Verifies the structure, tautomers (4-hydroxy-6-oxo), and physical properties for identification.

    • URL:

  • Mechanistic Insight (Diazo Transfer):

    • Source: Regitz Diazo Transfer - Organic Chemistry Portal.

    • Relevance: Explains the mechanism of transferring the diazo group to the active methylene of the

      
      -keto ester.
      
    • URL:

  • Alternative (Older) Approaches:

    • Source: Synthesis of Pyridazines - Science of Synthesis.

    • Relevance: Discusses the limitations of direct hydrazine condensation and the preference for diazo-mediated ring closures for 3-carboxylates.

    • URL:

Sources

Technical Support Center: Purification of Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Recrystallization Protocols for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Physicochemical Profile[1][2][4]

User Context: You are attempting to purify Methyl 4,6-dihydroxypyridazine-3-carboxylate (MDPC). This compound is notoriously difficult to purify due to its "brick-dust" character—high melting point and poor solubility in standard organic solvents.[1][2][3] It exhibits tautomerism (lactam-lactim), which complicates NMR interpretation and solubility behavior.[1][2][3]

The Core Challenge: The primary impurities are often unreacted starting materials (e.g., dimethyl 2-diazo-3-oxoglutarate), decarboxylated by-products (4,6-dihydroxypyridazine), and inorganic salts from cyclization steps.[1][2][3] Standard silica chromatography is often ineffective due to streaking; therefore, recrystallization or reactive precipitation is required.[1][3]

Physicochemical Data Dashboard
PropertyValue / CharacteristicImplication for Purification
CAS Number 372118-00-8Reference identifier.[1][2][3][4][5]
Molecular Formula C₆H₆N₂O₄MW: 170.12 g/mol .[1][2][3]
Solubility (Cold) DMSO, DMF (Good); MeOH, Water (Poor)Cannot use simple alcohol washes for bulk purification.[1][2][3]
Solubility (Hot) Acetic Acid, Water, DMFTarget solvents for recrystallization.
pKa ~4.0 - 5.0 (Acidic OH/NH)Soluble in aqueous base (Na₂CO₃/NaOH).[1][2][3]
Melting Point >200°C (Decomposes)Avoid melt-crystallization; thermal degradation risk.[1][2][3]
Appearance Off-white to yellow solidColor often indicates oxidation products or diazo residues.[1][2][3]

Standard Operating Procedures (SOPs)

We recommend two distinct protocols based on the impurity profile of your crude material.

Protocol A: Thermal Recrystallization (Acetic Acid/Water)

Best for: Removal of organic by-products and improving crystallinity.[1][2][3]

  • Preparation: Charge the crude MDPC solid into a round-bottom flask equipped with a reflux condenser and magnetic stirring.

  • Solvent Addition: Add Glacial Acetic Acid (10 volumes relative to mass, e.g., 10 mL per 1 g solid).

    • Note: If the crude is very dark, add activated carbon (5 wt%) at this stage.[1][3]

  • Dissolution: Heat the mixture to reflux (approx. 118°C) .

    • Checkpoint: The solid should dissolve completely.[1][3] If not, add water dropwise (up to 10% v/v) to aid dissolution of polar salts, or more acetic acid.[1][3]

  • Hot Filtration (Optional): If carbon was added or undissolved particles remain, filter the hot solution through a pre-heated Celite pad.[1][3]

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the precipitate under vacuum.

  • Washing: Wash the cake with cold water (2 x 3 volumes) to remove residual acetic acid, followed by a displacement wash with cold methanol (1 volume) to facilitate drying.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Best for: Removal of non-acidic impurities and bulk purification from crude reaction mixtures.[1][2][3]

  • Dissolution: Suspend crude MDPC in Water (10 vol) .

  • Basification: Slowly add Saturated NaHCO₃ solution or 1N NaOH while stirring until pH reaches 8–9.

    • Mechanism:[1][3][5][6][7][8] The compound deprotonates and dissolves as the sodium salt.[1][3] Impurities that do not possess an acidic proton remain suspended.[1][3]

  • Filtration: Filter off the insoluble impurities (by-products/polymers).[1][2][3]

  • Precipitation: Cool the filtrate to 5°C. Slowly add 6N HCl dropwise until pH reaches ~2–3.

    • Observation: The product will crash out as a thick slurry.[1][3]

  • Digestion: Stir the slurry at 0°C for 30 minutes to ensure a filterable particle size.

  • Isolation: Filter, wash extensively with water (to remove NaCl), and dry.[1][3]

Troubleshooting Guide (FAQ)

Q1: My product is oiling out instead of crystallizing during Protocol A. Why?

  • Cause: This usually happens if the water content in the Acetic Acid/Water mix is too high, or if the cooling rate is too fast.[1][3]

  • Fix: Reheat to reflux. Add a small amount of Glacial Acetic Acid to shift the solvent balance toward the organic side.[1][3] Allow the solution to cool very slowly (wrap the flask in foil or a towel). Seeding with a pure crystal at the cloud point is highly recommended.[1][3]

Q2: The product is still yellow/brown after recrystallization.

  • Cause: Colored impurities in pyridazine synthesis are often trace azo compounds or oxidation polymers.[1][3]

  • Fix: Perform a "Trituration Wash."[1][3] Suspend the dried solid in a mixture of Methanol:DCM (2:8) . Stir vigorously at room temperature for 30 minutes, then filter. The colored impurities are often more soluble in DCM/MeOH than the target product [1].[1][3]

Q3: I see two sets of peaks in the NMR. Is my purification failing?

  • Cause: Likely not.[1] Hydroxypyridazines exhibit lactam-lactim tautomerism .[1][2][3] In DMSO-d6, you may see exchangeable protons or broadened peaks.[1][2][3]

  • Verification: Add a drop of D₂O to the NMR tube.[1][3] If the "impurity" peaks (OH/NH) disappear or collapse, it is tautomerism, not impurity.[1][3]

Q4: Can I use DMF for recrystallization?

  • Answer: Yes, but with caution. DMF has a high boiling point and is difficult to remove.[1][3]

  • Procedure: Dissolve in minimum hot DMF (~80°C). Add water dropwise until persistent cloudiness appears.[1][3] Cool to 0°C. Wash the filter cake thoroughly with water to remove DMF, as residual DMF can inhibit subsequent biological assays or chemical steps.[1][3]

Process Logic & Mechanism

The following diagram illustrates the decision matrix for purifying MDPC, highlighting the divergence between thermal and chemical methods.

PurificationLogic Start Crude MDPC Solid CheckPurity Initial Purity Assessment (LCMS / NMR) Start->CheckPurity Decision Primary Impurity Type? CheckPurity->Decision PathA Inorganic Salts / Non-Acidic Organics Decision->PathA Low Solubility / Salts PathB Trace Organics / Colored Impurities Decision->PathB Soluble Impurities AcidBase Protocol B: Acid-Base Reprecipitation (Dissolve in Base -> Filter -> Acidify) PathA->AcidBase Recryst Protocol A: Thermal Recrystallization (Acetic Acid / Water) PathB->Recryst Trituration Trituration Step (MeOH:DCM 2:8 wash) AcidBase->Trituration If color persists Final Pure MDPC (White/Off-White Solid) AcidBase->Final Colorless Recryst->Trituration If color persists Recryst->Final Colorless Trituration->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile. Protocol B utilizes the amphoteric nature of the molecule, while Protocol A relies on differential solubility.[1][3]

References

  • Bristol-Myers Squibb Company. (2019).[1][2][3] Patent US2019/152948 A1: Preparation of Pyridazine Derivatives.[1][3] (Paragraphs 0429-0431 describe the Methanol:DCM trituration and acid workup).

  • ChemicalBook. (2025).[1][2][3][4][9] Product Entry: this compound (CAS 372118-00-8).[1][2][3][4] (Provides solubility and synthesis context via diazo-compounds).

  • Boehringer Ingelheim International GmbH. (2015).[1][2][3] Patent EP2857387A1: Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.[1][2][3] (Describes analogous purification of pyridazine carboxylates via reflux in water/acid).

Sources

Technical Support Center: Column Chromatography of Polar Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar pyridazine compounds using column chromatography. Pyridazines, with their inherent basicity and polarity, often present unique challenges that can hinder the achievement of high-purity samples. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical, field-proven experience.

Troubleshooting Guide: Overcoming Common Challenges

This section addresses specific experimental issues with detailed explanations and actionable protocols to resolve them.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My chromatogram shows significant peak tailing for my polar pyridazine compound. What is causing this and how can I fix it?

A: Peak tailing is a frequent observation when purifying basic compounds like pyridazines on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atoms in the pyridazine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This leads to non-ideal adsorption/desorption kinetics, resulting in a "tailing" effect on the peak. Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[1][3]

  • Mobile Phase Modification with a Basic Additive:

    • Rationale: Introducing a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can effectively "shield" the acidic silanol sites.[1][2][4] The additive preferentially interacts with the silanol groups, minimizing their interaction with your pyridazine compound and leading to more symmetrical peaks.

    • Procedure:

      • Prepare your initial mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol).

      • Add a small percentage of triethylamine (typically 0.1-1% v/v) to the mobile phase.[2]

      • Equilibrate the column with this modified mobile phase before loading your sample.

      • Run the chromatography as usual, monitoring the fractions by TLC.

  • Deactivation of Silica Gel:

    • Rationale: For particularly sensitive compounds, pre-treating the silica gel to reduce its acidity can be beneficial.[5]

    • Procedure:

      • Prepare a slurry of silica gel in your chosen solvent system containing 1-3% triethylamine.[5]

      • Pack the column with this slurry.

      • Flush the packed column with one column volume of the same solvent system.[5]

      • The silica gel is now deactivated and ready for your separation using either the same mobile phase or your original, unmodified mobile phase.[5]

Issue 2: Poor Separation of Closely Eluting Compounds

Q: I am struggling to separate my target pyridazine from impurities with very similar polarity. What strategies can I employ to improve resolution?

A: Achieving good separation between structurally similar compounds requires careful optimization of the chromatographic conditions. When dealing with polar pyridazines, manipulating the mobile phase composition and considering alternative stationary phases are key strategies.

StrategyDescriptionRecommended Action
Solvent Gradient Elution Gradually increasing the polarity of the mobile phase during the separation can help resolve compounds with close Rf values.[2][6]Start with a less polar solvent system where your target compound has an Rf of ~0.15-0.2 on a TLC plate. Incrementally increase the proportion of the more polar solvent.[7]
Change in Mobile Phase Composition Sometimes, a complete change in the solvent system can alter the selectivity of the separation.If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[2][7] The different solvent properties can lead to differential interactions with your compounds and the stationary phase.
Alternative Stationary Phases If silica gel does not provide adequate separation, consider stationary phases with different chemical properties.For highly polar compounds, alumina (neutral or basic) can be a good alternative to the acidic silica gel.[8] For very polar pyridazines that are not well-retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[9]
Issue 3: Low or No Recovery of the Compound

Q: My polar pyridazine compound seems to be irreversibly stuck on the silica gel column. What could be the reason, and how can I recover my product?

A: Highly polar compounds can interact very strongly with the polar silica gel stationary phase, making them difficult to elute with common organic solvents.[10] In some cases, the acidic nature of silica gel can also lead to the degradation of sensitive compounds.[1][6]

Caption: Decision workflow for recovering highly polar compounds.

  • Increase Mobile Phase Polarity Drastically:

    • If your compound is not eluting with standard solvent systems, a more polar mobile phase is necessary.

    • Try a gradient of dichloromethane and methanol. You may need to go up to 10-20% methanol in dichloromethane or even higher.[2]

    • For very polar, basic compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol can be effective.[4][6]

  • Use of Additives to Disrupt Strong Interactions:

    • Adding a small amount of acetic or formic acid to the mobile phase can sometimes help to elute highly polar basic compounds by protonating them.[10] However, be mindful that this can also lead to the elution of dissolved silica.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my polar pyridazine sample onto the column?

A1: The sample loading technique is crucial for achieving a good separation. For polar compounds, dry loading is often preferred over liquid loading, especially if the compound is not readily soluble in the initial, less polar mobile phase.[7][11][12]

  • Dry Loading: Dissolve your crude sample in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent to obtain a free-flowing powder.[12][13] This powder can then be carefully added to the top of the column. This method prevents the introduction of a strong solvent that can disrupt the initial separation at the top of the column.[12]

  • Liquid Loading: If you must use liquid loading, dissolve your sample in the minimum amount of the initial mobile phase or a slightly more polar solvent.[2] Injecting the sample in a solvent that is much stronger than the mobile phase will lead to band broadening and poor separation.[12]

Q2: How do I choose the right solvent system for my polar pyridazine compound?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.[7] Aim for an Rf value for your target compound of around 0.25-0.35 in the chosen solvent system.[7]

  • Starting Point: A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[7]

  • Optimization: Run several TLC plates with varying ratios of your chosen solvents to find the optimal composition that gives the best separation.[2] If your compound remains at the baseline, you need to increase the polarity of the solvent system.[2] If it runs with the solvent front, decrease the polarity.[2]

Q3: Can I use reversed-phase chromatography for purifying polar pyridazines?

A3: Yes, reversed-phase chromatography can be a very effective technique for purifying polar compounds, including pyridazines. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). This is often a good choice when normal-phase chromatography on silica gel fails to provide adequate retention or results in compound degradation.[9] For very polar pyridazines, a polar-embedded or polar-endcapped reversed-phase column may provide better retention.[14]

Q4: My pyridazine compound is sensitive to acid. What precautions should I take?

A4: Since standard silica gel is acidic, it can cause the degradation of acid-sensitive compounds.[1][6] To mitigate this, you can:

  • Use Deactivated Silica Gel: As described in the troubleshooting section, pre-treating the silica with a base like triethylamine will neutralize the acidic sites.[5]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good substitute for silica gel.[8]

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of triethylamine or ammonia in your eluent can help to neutralize the acidity of the silica gel during the separation.[2][4]

Q5: What is HILIC, and is it suitable for polar pyridazine purification?

A5: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous solvent.[9] HILIC is particularly well-suited for the separation of very polar compounds that are not well-retained by reversed-phase chromatography.[9] Given the polar nature of many pyridazine derivatives, HILIC can be a powerful tool for their purification, offering a different selectivity compared to both normal-phase and reversed-phase chromatography.[9]

References

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2021, April 21). What are solvents used for elution of high polar compounds that stick highly to silica? Retrieved February 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 12, 2026, from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 12, 2026, from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved February 12, 2026, from [Link]

  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved February 12, 2026, from [Link]

  • Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography? Retrieved February 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 3). How to determine the order of elution in silica gel column chromatography? Retrieved February 12, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2014, March 13). What is the best stationary phase in HPLC method for separation of polar vitamins? Retrieved February 12, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe? Retrieved February 12, 2026, from [Link]

  • Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 15, 49-63.
  • University of Helsinki. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved February 12, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 12, 2026, from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved February 12, 2026, from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved February 12, 2026, from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved February 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved February 12, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 12, 2026, from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved February 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved February 12, 2026, from [Link]

  • Chromedia. (n.d.). How to select a technique. Retrieved February 12, 2026, from [Link]

  • Reddit. (2018, March 16). How to get proper separation during column chromatography? Retrieved February 12, 2026, from [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved February 12, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 12, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved February 12, 2026, from [Link]

  • PubMed. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved February 12, 2026, from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved February 12, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved February 12, 2026, from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved February 12, 2026, from [Link]

  • Waters. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved February 12, 2026, from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved February 12, 2026, from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved February 12, 2026, from [Link]

  • PubMed. (2013, July 12). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Navigating the Purification of Methyl 4,6-dihydroxypyridazine-3-carboxylate from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4,6-dihydroxypyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing the common byproduct, triphenylphosphine oxide (TPPO), during their synthetic workflow. As your dedicated Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

The Challenge: A Tale of Two Polarities

The synthesis of complex heterocyclic molecules often involves powerful reactions like the Wittig or Mitsunobu, which unfortunately generate stoichiometric amounts of triphenylphosphine oxide (TPPO). While effective, these reactions present a significant purification challenge, especially when the desired product, such as this compound, shares some polarity with the TPPO byproduct. The dihydroxy-pyridazine core of our target molecule imparts significant polarity and hydrogen bonding capability, making a straightforward separation from the moderately polar TPPO non-trivial.

This guide provides a structured approach to tackling this common purification hurdle, moving from simple, rapid methods to more involved techniques, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is TPPO so difficult to remove from my polar product?

A1: The phosphorus-oxygen bond in TPPO is highly polarized, giving the molecule a significant dipole moment and making it more soluble in polar organic solvents than its parent triphenylphosphine. This moderate polarity can cause it to co-elute with polar products during chromatography or co-precipitate in certain solvent systems.

Q2: I see a significant amount of white precipitate after my reaction workup. Is this my product or TPPO?

A2: While both your product and TPPO may be white solids, TPPO is notoriously insoluble in non-polar solvents like hexanes, diethyl ether, or cold toluene.[1][2][3][4] If you observe a precipitate upon addition of such solvents to your crude reaction mixture (dissolved in a minimal amount of a more polar solvent like dichloromethane), it is highly likely to be TPPO.

Q3: Can I use column chromatography as my primary purification method?

A3: While possible, direct column chromatography of the crude reaction mixture is often inefficient. TPPO can streak across a wide range of polarities on silica gel, potentially contaminating your product fractions. It is highly recommended to remove the bulk of the TPPO before attempting chromatographic purification.

Q4: Are there any alternatives to using triphenylphosphine-based reagents to avoid this issue altogether?

A4: Yes, there are alternative reagents and methods, such as using phosphonates in Horner-Wadsworth-Emmons reactions, which produce water-soluble phosphate byproducts that are easily removed during an aqueous workup. However, the choice of reaction is often dictated by the specific substrate and desired outcome. This guide focuses on dealing with the TPPO byproduct when triphenylphosphine-based reagents are used.

Troubleshooting and Purification Guide

This section is designed to help you diagnose common issues and select the most appropriate purification strategy.

Scenario 1: Initial Bulk Removal of TPPO

Issue: My crude reaction mixture is a thick oil or solid, and I suspect a large amount of TPPO is present.

Underlying Principle: The significant difference in solubility between the non-polar nature of TPPO's phenyl rings and the polar nature of your dihydroxypyridazine product can be exploited. TPPO is poorly soluble in non-polar hydrocarbon solvents and diethyl ether, while your polar product is likely to have very low solubility as well. The key is to find a solvent that solubilizes your product to some extent while keeping TPPO as a solid.

Recommended Strategy: Trituration or Precipitation

This should always be your first line of attack to remove the majority of TPPO.

Experimental Protocol: Selective Precipitation of TPPO

  • Concentrate your crude reaction mixture in vacuo to obtain a viscous oil or solid.

  • Add a minimal amount of a solvent that will dissolve your crude mixture, such as dichloromethane (DCM) or chloroform.

  • To this solution, add a larger volume of a non-polar solvent in which TPPO has very low solubility, such as diethyl ether or hexanes, dropwise while stirring.

  • Observe for the formation of a white precipitate, which is likely TPPO.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the mixture, collecting the filtrate which should contain your product.

  • Wash the collected solid (TPPO) with a small amount of the non-polar solvent.

  • Combine the filtrates and concentrate in vacuo.

  • Analyze the resulting solid/oil by TLC or ¹H NMR to assess the remaining TPPO content.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for purifying your this compound.

PurificationWorkflow Start Crude Reaction Mixture Trituration Trituration/Precipitation (e.g., with Diethyl Ether or Hexanes) Start->Trituration Analysis1 Analyze Purity (TLC, NMR) Trituration->Analysis1 Pure Product >95% Pure Analysis1->Pure Yes Impure Significant TPPO Remains Analysis1->Impure No ZnCl2 ZnCl₂ Precipitation (for polar products) Impure->ZnCl2 Analysis2 Analyze Purity ZnCl2->Analysis2 Chromatography Column Chromatography Analysis2->Chromatography Further Purification Needed FinalProduct Pure Product Analysis2->FinalProduct Purity Acceptable Chromatography->FinalProduct

Caption: A decision workflow for the purification of this compound.

Scenario 2: Persistent TPPO Contamination in a Polar Product

Issue: After trituration with non-polar solvents, I still have a significant amount of TPPO contaminating my polar product. My product is also soluble in polar solvents like ethanol and methanol.

Underlying Principle: When both the product and TPPO are soluble in polar solvents, simple precipitation is ineffective. In such cases, we can exploit the Lewis basicity of the phosphine oxide oxygen by forming a coordination complex with a metal salt, which then precipitates from the solution. Zinc chloride (ZnCl₂) is particularly effective for this purpose.[5][6]

Recommended Strategy: Precipitation via Metal Salt Complexation

This method is highly effective for removing TPPO from polar products in polar solvents.

Experimental Protocol: TPPO Removal with Zinc Chloride

  • Dissolve the crude material (after initial attempts at trituration) in a minimal amount of a polar solvent such as ethanol or methanol.

  • In a separate flask, prepare a solution of 1.5-2.0 equivalents (relative to the theoretical amount of TPPO) of anhydrous zinc chloride in the same polar solvent. Gentle warming may be necessary to fully dissolve the ZnCl₂.

  • Add the zinc chloride solution dropwise to the stirred solution of your crude product.

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Filter the mixture through a pad of celite, washing the filter cake with a small amount of the cold polar solvent.

  • The filtrate contains your desired product, now largely free of TPPO.

  • Concentrate the filtrate in vacuo and analyze for purity. Further purification by recrystallization or chromatography may be necessary.

Caution: Ensure you are using anhydrous zinc chloride, as the presence of water can affect the efficiency of the complexation.

Comparative Data: Solubility of TPPO

The choice of solvent is critical for successful purification. The table below summarizes the solubility of TPPO in common laboratory solvents to guide your experimental design.

SolventSolubility of TPPOImplication for Purification
WaterVery Low[2][3]Useful for aqueous workups to remove water-soluble impurities.
Hexanes/PentaneVery Low[2][3][4]Excellent for precipitating TPPO.
Diethyl EtherLow (especially when cold)[4]Good for precipitating or triturating TPPO.
TolueneSolubleCan be used in combination with non-polar solvents for recrystallization.
DichloromethaneSolubleUseful for dissolving the crude mixture before precipitation.
Ethyl AcetateSolubleOften used in chromatography; TPPO can be mobile in high concentrations.
Ethanol/MethanolSoluble[7]Solvents of choice for the ZnCl₂ precipitation method.
DMSO/DMFSoluble[7]High boiling points; generally avoided unless necessary for the reaction.
Scenario 3: Final Purification and Characterization

Issue: I have removed the bulk of the TPPO, but my product is still not pure enough for my requirements.

Underlying Principle: At this stage, the remaining impurities are likely other reaction byproducts or trace amounts of TPPO. Column chromatography or recrystallization are the most suitable techniques for achieving high purity.

Recommended Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity (e.g., by adding methanol to ethyl acetate). Your polar dihydroxypyridazine product will likely require a relatively polar eluent. Monitor the fractions carefully by TLC.

  • Recrystallization:

    • The success of recrystallization depends on finding a suitable solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Given the polar nature of your product, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.

Final Purity Assessment:

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): This is the gold standard for confirming the structure and purity of your final compound. ³¹P NMR is particularly useful for detecting any remaining phosphorus-containing impurities, with TPPO appearing as a singlet around 25-30 ppm (in CDCl₃).

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

By systematically applying these troubleshooting strategies and purification protocols, you can confidently overcome the challenge of removing triphenylphosphine oxide from your synthesis of this compound, paving the way for the next steps in your research and development endeavors.

References

  • US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . ResearchGate. [Link]

  • Methyl 4,6-dichloropyridazine-3-carboxylate: Properties and Synthesis Applications . Autech Industry Co., Limited. [Link]

  • Workup: Triphenylphosphine Oxide . Department of Chemistry: University of Rochester. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature . ACS Omega. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature . ACS Publications. [Link]

  • How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? . YouTube. [Link]

  • Removal of triphenylphosphine oxide (TPPO) from product . Reddit. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . MDPI. [Link]

  • Solubilities of Triphenylphosphine Oxide in Selected Solvents . ACS Publications. [Link]

  • Triphenylphosphine oxide . Wikipedia. [Link]

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 . PubChem. [Link]

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
  • This compound . Lead Sciences. [Link]

Sources

Alternative reagents for the synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate (and its tautomer Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate) presents a specific regiochemical challenge.

The standard "textbook" reaction for hydroxypyridazines—condensing Dimethyl 1,3-acetonedicarboxylate with hydrazine—typically yields the 4-carboxylate isomer (Methyl 3,6-dihydroxypyridazine-4-carboxylate), not the 3-carboxylate .

To achieve the 3-carboxylate substitution pattern, the carbon backbone must be constructed asymmetrically before cyclization. The most robust route involves the Claisen condensation of Dimethyl Oxaloacetate with Methyl Acetate (generating a 2,4-dioxo intermediate in situ), followed by hydrazine cyclization.

This guide focuses on alternative reagents to optimize this specific pathway, replacing standard Hydrazine Hydrate to improve safety and yield, and offering alternative carbon electrophiles to ensure correct regiochemistry.

Reagent Selection Matrix

A. Nitrogen Sources (Hydrazine Alternatives)

Standard Reagent: Hydrazine Hydrate (64-80% in water). Issues: High toxicity, rapid oxidation, lack of pH control leading to polymerization.

Alternative ReagentRole/MechanismProsCons
Hydrazine Acetate Buffered NucleophilepH Control: Maintains slightly acidic pH (4-5), preventing the decarboxylation of the labile keto-ester intermediate.Slower reaction rate; requires heating.
Hydrazine Dihydrochloride Acidic NucleophileRegiocontrol: The protonated hydrazine is less aggressive, allowing the ketone carbonyl to activate before the ester, reducing oligomerization.Requires stoichiometric base (e.g., NaOAc) to release free hydrazine in situ.
tert-Butyl Carbazate Protected HydrazineStepwise Cyclization: Allows for isolation of the hydrazone intermediate before ring closure. High purity.Expensive; requires an acidic deprotection step (TFA/HCl).
B. Carbon Electrophiles (Backbone Alternatives)

Standard Reagent: Dimethyl 1,3-acetonedicarboxylate (Yields wrong isomer).[1] Target: 3-Carboxylate core.[2][3][4][5][6][7][8]

Alternative ReagentMechanismOutcome
Dimethyl Oxaloacetate + Methyl Acetate Claisen Condensation: Generates dimethyl 2,4-dioxopentanedioate in situ.Correct Isomer (3-COOMe). The oxaloacetate moiety dictates the position of the carboxylate at C3.
Furan-2,3-dione derivatives Ring Opening: Reaction with nucleophiles opens the furan ring to generate the acyclic tri-carbonyl precursor.High Regioselectivity. Avoids competing Claisen side-reactions.
Dimethyl Acetylenedicarboxylate (DMAD) Oxidation Route: React with hydrazine to form 3,6-dioxo species, then functionalize.Alternative Core. Good for 3,6-dioxo, but difficult to selectively install the 4-hydroxy group later.

Decision Pathways (Visualized)

Figure 1: Regioselectivity Control in Pyridazine Synthesis

This diagram illustrates why the choice of starting material dictates the final isomer.

PyridazineSynthesis Start1 Dimethyl 1,3-Acetonedicarboxylate Inter1 Symmetric Intermediate (3-oxo-glutarate core) Start1->Inter1 + Hydrazine Start2 Dimethyl Oxaloacetate + Methyl Acetate Inter2 Asymmetric Intermediate (2,4-dioxo-pentanedioate core) Start2->Inter2 Claisen Condensation Hydrazine Hydrazine Source (Hydrate or Acetate) Prod1 Methyl 4,6-dihydroxypyridazine- 4-carboxylate (WRONG ISOMER) Inter1->Prod1 Cyclization Prod2 Methyl 4,6-dihydroxypyridazine- 3-carboxylate (TARGET MOLECULE) Inter2->Prod2 + Hydrazine Cyclization

Caption: Figure 1. Divergent synthesis paths. Using acetonedicarboxylate (Red) leads to the 4-isomer.[9] The Oxaloacetate route (Green) is required for the 3-isomer.

Troubleshooting Guide & FAQs

Q1: My product is forming a sticky, orange gum instead of a solid precipitate. How do I fix this?

Diagnosis: This is typically caused by the formation of polymeric azines or incomplete cyclization due to water content in the solvent. Corrective Action:

  • Switch Solvent: Move from Ethanol/Water to Glacial Acetic Acid or Methanol/Dioxane . The acidic environment of glacial acetic acid promotes the final dehydration step, pushing the equilibrium toward the aromatic ring.

  • Use Hydrazine Acetate: If using Hydrazine Hydrate, the basicity may be too high. Pre-mix Hydrazine Hydrate with 1 equivalent of Acetic Acid before addition.

  • Workup: Dissolve the gum in aqueous NaOH (the product is acidic), filter off insoluble polymers, and re-precipitate slowly with 6M HCl at 0°C.

Q2: I am obtaining the wrong isomer (Methyl 4-carboxylate). Why?

Diagnosis: You are likely using Dimethyl 1,3-acetonedicarboxylate as your starting material.[9] Due to the symmetry of this molecule, the hydrazine attacks the ketone, and the subsequent cyclization can only place the carboxylate at position 4 relative to the hydrazone. Solution: You must change your carbon source.

  • Protocol: Perform a Claisen condensation between Dimethyl Oxaloacetate and Methyl Acetate using Sodium Methoxide. This generates the unsymmetrical 2,4-dioxo backbone. Reaction of this intermediate with hydrazine will place the carboxylate at position 3.

Q3: The yield is very low (<20%). Where is the mass going?

Diagnosis: Decarboxylation. The intermediate keto-acids/esters are thermally unstable. If the reaction temperature is too high (>80°C) before cyclization is complete, the carboxylate group will be lost as CO2. Optimization:

  • Temperature Ramp: Perform the hydrazine addition at 0°C to 10°C . Allow the hydrazone to form for 2 hours cold. Only then heat to reflux for the cyclization.

  • Reagent Swap: Use Hydrazine Dihydrochloride + Sodium Acetate . The controlled release of hydrazine prevents local exotherms that trigger decarboxylation.

Detailed Experimental Protocol (Optimized)

Method A: The Oxaloacetate Route (Targeting the 3-Carboxylate)

This protocol uses alternative reagents (NaOAc buffer) to maximize regioselectivity.

Reagents:

  • Dimethyl Oxaloacetate (Sodium salt)

  • Methyl Acetate (Solvent/Reagent)

  • Sodium Methoxide (25% in MeOH)

  • Hydrazine Dihydrochloride (Alternative to Hydrate)

  • Sodium Acetate (Anhydrous)[10]

Step-by-Step:

  • Condensation: In a dry flask, suspend Dimethyl Oxaloacetate sodium salt (1.0 eq) in Methyl Acetate (10 vol). Add Sodium Methoxide (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours to generate the 2,4-dioxopentanedioate intermediate.

  • Preparation of Hydrazine: In a separate vessel, dissolve Hydrazine Dihydrochloride (1.1 eq) and Sodium Acetate (2.2 eq) in Methanol (5 vol). Stir for 30 mins to generate free hydrazine in situ.

  • Cyclization: Add the Hydrazine solution dropwise to the condensation mixture at 0°C . Do not let the temperature rise above 10°C.

  • Maturation: Stir at 0°C for 2 hours, then slowly warm to room temperature. Finally, reflux for 3 hours to drive the dehydration.

  • Isolation: Evaporate the solvent. Dissolve the residue in minimal water. Acidify to pH 2 with conc. HCl. The product, This compound , should precipitate as a pale yellow solid.

Visualization: Troubleshooting Logic

Troubleshooting Start Problem Encountered? Issue1 Wrong Isomer (4-COOMe) Start->Issue1 Issue2 Sticky Gum (No Solid) Start->Issue2 Issue3 Low Yield (Decarboxylation) Start->Issue3 Sol1 Switch Reagent: Use Oxaloacetate Route Issue1->Sol1 Sol2 Switch Solvent: Use Glacial AcOH (Force Cyclization) Issue2->Sol2 Sol3 Temp Control: Add Hydrazine at 0°C Use Hydrazine HCl Issue3->Sol3

Caption: Figure 2. Rapid troubleshooting decision tree for common synthesis failures.

References

  • Regioselectivity in Pyridazine Synthesis

    • Title: Synthesis of 6-Hydroxypyridazin-3(2H)-ones by Cyclization of Maleic Acid Anhydrides with Hydrazine.
    • Source: Science of Synthesis (Thieme).
    • URL:[Link]

  • Alternative Reagents (Hydrazine Substitutes)

    • Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation (Methodology using Sodium Acet
    • Source: Molecules (MDPI).
    • URL:[Link][6][8]

  • Target Molecule Data

    • Title: Ethyl 4,6-dihydroxypyridazine-3-carboxylate (Chemical Properties & Safety).[8]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Mechanistic Grounding (Acetonedicarboxylate Reactivity)

    • Title: Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxyl
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Methyl and Ethyl 4,6-dihydroxypyridazine-3-carboxylates: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Significance of Ester Analogs

The pyridazine ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties[1][2]. The 4,6-dihydroxypyridazine-3-carboxylate core, in particular, presents a versatile template for the development of novel therapeutic agents. A critical aspect of optimizing lead compounds is the modification of peripheral functional groups to enhance pharmacokinetic and pharmacodynamic properties. A common and impactful modification is the alteration of an ester group, such as the transition from a methyl to an ethyl ester.

Theoretical Considerations: Methyl vs. Ethyl Ester Analogs

The seemingly minor difference between a methyl and an ethyl ester can have profound effects on a molecule's biological activity. This is primarily due to differences in their physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

  • Lipophilicity and Cell Permeability: The addition of a methylene group in the ethyl ester increases its lipophilicity compared to the methyl ester. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which would convert the prodrug ester into the active carboxylic acid. The rate of this hydrolysis can differ between methyl and ethyl esters due to steric hindrance, with ethyl esters sometimes exhibiting greater stability.

  • Target Engagement: While the ester moiety is often considered a prodrug handle, it can also influence the binding affinity of the parent molecule to its target. The subtle change in size and conformation between a methyl and an ethyl group could affect the fit within a binding pocket.

Proposed Experimental Investigation: A Head-to-Head Comparison

To objectively compare the biological activities of Methyl 4,6-dihydroxypyridazine-3-carboxylate and its ethyl ester analog, a multi-faceted experimental approach is proposed. This will focus on two key areas where pyridazine derivatives have shown promise: antimicrobial and anticancer activities.

Part 1: Antimicrobial Activity Assessment

Given the known antimicrobial potential of pyridazine derivatives, a thorough evaluation of the methyl and ethyl esters against a panel of clinically relevant bacterial and fungal strains is warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method will quantify the lowest concentration of each compound that inhibits the visible growth of a microorganism.

  • Preparation of Compounds: Prepare stock solutions of this compound and Ethyl 4,6-dihydroxypyridazine-3-carboxylate in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal strain: Candida albicans (ATCC 90028)

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.

    • Prepare a standardized inoculum of each microorganism to a concentration of 5 x 10^5 CFU/mL.

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Hypothetical MIC Values

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
This compound64128>256
Ethyl 4,6-dihydroxypyridazine-3-carboxylate3264128
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stocks Prepare Compound Stocks (Methyl & Ethyl Esters in DMSO) Serial_Dilution Serial Dilution in 96-Well Plates Compound_Stocks->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inocula Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Values (Visual Inspection) Incubation->MIC_Determination Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-Well Plates Compound_Treatment Treat Cells with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for IC50 determination via MTT assay.

Discussion and Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, the ethyl ester analog demonstrates superior antimicrobial and anticancer activity compared to the methyl ester. This suggests that the increased lipophilicity of the ethyl group may enhance cell permeability, leading to higher intracellular concentrations of the compound.

It is also plausible that the ethyl ester is a more stable prodrug, allowing for better delivery to the site of action before being hydrolyzed to the active carboxylic acid. Further studies would be necessary to confirm this, such as in vitro plasma stability assays.

The observed (hypothetical) activity of the ethyl ester, while an improvement over the methyl analog, is still significantly less potent than the standard controls. This indicates that while the ester modification is a step in the right direction for optimizing this scaffold, further structural modifications would be necessary to achieve clinically relevant potency. Future work could involve exploring larger or more complex ester groups, or modifying other positions on the pyridazine ring to improve target engagement.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its ethyl ester analog. By employing standardized and robust in vitro assays, researchers can elucidate the impact of this subtle structural modification on the antimicrobial and anticancer potential of this promising heterocyclic scaffold. The outlined experimental protocols and data presentation formats offer a clear and logical path for generating the critical data needed to inform further drug development efforts. The principles discussed herein are broadly applicable to the optimization of other lead compounds where ester modifications are a viable strategy.

References

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. [Link]

  • Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. Bioorganic & Medicinal Chemistry. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Methyl 4,6-dihydroxypyridazine-3-carboxylate-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical framework for profiling inhibitors derived from the Methyl 4,6-dihydroxypyridazine-3-carboxylate scaffold. While this chemical structure is a versatile intermediate for kinase inhibitors (e.g., TYK2), its core pharmacophore—the pyridazine-3-carboxylic acid moiety—is a privileged scaffold for D-amino acid oxidase (DAAO) inhibition.

This guide focuses on profiling these compounds as DAAO inhibitors for CNS indications (Schizophrenia, Neuropathic Pain), with specific attention to the "Methyl" ester prodrug considerations.

Executive Summary & Mechanism of Action

This compound derivatives function primarily as competitive inhibitors of D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor (NMDAR).[1][2] By inhibiting DAAO, these compounds elevate synaptic D-serine, potentiating NMDAR function—a key therapeutic strategy for schizophrenia and cognitive impairment.

Mechanism: The free acid form (4,6-dihydroxypyridazine-3-carboxylic acid) mimics the D-amino acid substrate. The planar pyridazine ring stacks against the FAD cofactor, while the C3-carboxylate forms a critical salt bridge with Arg283 in the active site.

CRITICAL EXPERIMENTAL NOTE: The "Methyl" ester is a prodrug . It lacks the negative charge required for Arg283 binding. In purified enzyme assays (in vitro), you must hydrolyze the ester to the free acid (chemically or via esterase treatment) to observe potency. Direct testing of the methyl ester will yield false negatives (IC50 > 100 µM).

Cross-Reactivity Profiling Strategy

A robust profiling campaign must move beyond simple potency (IC50) to establish safety and mechanism. The profiling cascade is divided into three tiers: Homologs , Mechanistic Off-Targets , and Safety .

Tier 1: The Flavoenzyme Homolog Panel (Specificity)

The closest structural neighbors to DAAO are other flavin-dependent oxidases. Cross-reactivity here leads to metabolic perturbations.

Target EnzymeBiological FunctionRisk of Inhibition
D-Aspartate Oxidase (DDO) Degrades D-Aspartate (NMDA agonist).High. DDO shares high structural homology. Inhibition alters D-Asp levels, complicating PD readouts.
Glycine Oxidase (GO) Degrades Glycine.Moderate. Structurally distinct but binds small amino acids.
L-Amino Acid Oxidase (LAAO) Apoptosis/Immune function.Low. Stereoselectivity usually protects LAAO, but planar inhibitors can intercalate.
Tier 2: Mechanistic Off-Targets (CNS Receptors)

Since DAAO inhibitors are designed for CNS penetration, they encounter synaptic receptors.

  • NMDAR Glycine Site: High priority. Structural mimics of D-serine (the inhibitor) can inadvertently act as antagonists or partial agonists at the glycine binding site of the NMDA receptor, negating the therapeutic benefit of DAAO inhibition.

  • GABA-A Receptor: Pyridazine derivatives have a historical liability of binding the benzodiazepine site or the orthosteric site of GABA-A.

Tier 3: Kinase Liability (The "Deucravacitinib" Risk)

Extensive substitution at the C4/C6 positions of this scaffold can shift activity from DAAO to Kinases (e.g., TYK2, JAK family).

  • Action: If your derivative contains bulky amide/heterocyclic extensions at C4/C6, a Kinome Scan (specifically JAK/TYK family) is mandatory.

Experimental Protocols

Protocol A: DAAO/DDO Enzymatic Assay (Amplex Red Coupled)

Purpose: Determine IC50 against primary target and homologs.

  • Reagent Prep:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Recombinant human DAAO (1-5 nM final).

    • Substrate: D-Serine (for DAAO) or D-Aspartate (for DDO) at

      
       concentration.
      
    • Detection: HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Compound Prep:

    • Dissolve Methyl ester in DMSO.

    • Hydrolysis Step: Incubate with 1N NaOH (1:1 ratio) for 30 min, then neutralize with HCl. Alternatively, add Pig Liver Esterase (PLE) to the assay buffer if testing the prodrug conversion rate.

  • Workflow:

    • Incubate Enzyme + Inhibitor (Hydrolyzed) for 15 min at 25°C.

    • Add Substrate/Detection Mix.

    • Measure Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 min.

  • Validation: Z' factor must be > 0.6. Reference inhibitor: Benzoate (IC50 ~ 5-10 µM) or CBIO (IC50 ~ 100 nM).

Protocol B: NMDAR Glycine Site Binding (Radioligand)

Purpose: Ensure the inhibitor does not block the receptor it is meant to potentiate.

  • Membrane Prep: Rat cortical membranes or HEK293 expressing GluN1/GluN2A.

  • Ligand: [3H]-MDL105,519 (Antagonist) or [3H]-Glycine.

  • Assay:

    • Incubate membranes + [3H]-Ligand + Compound (10 µM screening conc) for 60 min at 4°C.

    • Terminate via rapid filtration (GF/B filters).

    • Criteria: >50% displacement at 10 µM triggers a full Ki determination.

Visualization of Profiling Logic

Diagram 1: The Cross-Reactivity Screening Cascade

This flowchart illustrates the decision-making process for profiling methyl pyridazine-3-carboxylate derivatives.

ProfilingCascade Start This compound Derivative Hydrolysis Hydrolysis Step (Convert Ester to Acid) Start->Hydrolysis PrimaryScreen Primary Screen: hDAAO (Amplex Red Assay) Hydrolysis->PrimaryScreen Decision1 IC50 < 1 µM? PrimaryScreen->Decision1 Selectivity Selectivity Panel (DDO, GO, LAAO) Decision1->Selectivity Yes Stop Stop Decision1->Stop No (Inactive) Receptor Receptor Binding (NMDAR Glycine Site) Selectivity->Receptor KinaseCheck Structural Check: Bulky C4/C6 Subs? Receptor->KinaseCheck Kinome Kinome Scan (TYK2, JAKs) KinaseCheck->Kinome Yes Lead Qualified Lead Candidate KinaseCheck->Lead No Kinome->Lead

Caption: Step-wise screening cascade ensuring potency (DAAO), selectivity (DDO/GO), and safety (NMDAR/Kinase) for pyridazine-3-carboxylate derivatives.

Diagram 2: Mechanism of Action & Competition

Visualizing where the inhibitor acts in the D-Serine pathway.

Pathway DSerine D-Serine DAAO DAAO Enzyme (Target) DSerine->DAAO Substrate NMDAR NMDA Receptor (Potentiation) DSerine->NMDAR Activates Product OH-Pyruvate + H2O2 (Toxic/Inactive) DAAO->Product Degradation Inhibitor Pyridazine-3-carboxylate (Inhibitor) Inhibitor->DAAO Blocks (X)

Caption: Mechanism of Action. The inhibitor blocks DAAO, preventing D-Serine degradation and allowing it to activate the NMDA receptor.

Comparative Performance Data

The following table contrasts the this compound class against standard alternatives.

FeaturePyridazine-3-carboxylates Benzoates (e.g., Sodium Benzoate) Isoxazoles (e.g., CBIO)
Potency (hDAAO IC50) High (10 - 100 nM) Low (10 - 50 µM)Very High (< 10 nM)
Selectivity (vs DDO) High (>100x) ModerateHigh
BBB Permeability Moderate (Ester improves) Low (Requires high dose)High
Solubility Good (Polar core) ExcellentPoor (Lipophilic)
Metabolic Risk Ester hydrolysis required Glycine conjugationGlucuronidation
Primary Liability Hydrazine toxicity (potential) Osmotic load (high dose)Plasma protein binding

Interpretation:

  • Benzoates are safe but too weak for effective CNS modulation without massive dosing.

  • CBIO is potent but suffers from poor solubility and pharmacokinetics.

  • Pyridazine-3-carboxylates offer a "Goldilocks" balance: high potency via the planar core, with the "Methyl" ester strategy allowing for tunable lipophilicity to cross the Blood-Brain Barrier (BBB) before hydrolyzing to the active acid in the brain.

References

  • Pollegioni, L., et al. (2007).[1][3] "D-Amino acid oxidase: structure, function, and regulation." Cellular and Molecular Life Sciences.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition as a therapeutic strategy for schizophrenia."[4] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2025). "Methyl 4,6-dichloropyridazine-3-carboxylate" (Precursor Data).

  • Wroblewski, J. T., et al. (1995). "Specificity of D-amino acid oxidase inhibitors." Journal of Neurochemistry. (General reference for specificity protocols).

  • Bristol Myers Squibb. (2022). "Deucravacitinib (Sotyktu) Prescribing Information." (Reference for Kinase off-target potential of elaborated scaffolds).

Sources

In vitro ADME properties of Methyl 4,6-dihydroxypyridazine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro ADME Properties of Methyl 4,6-dihydroxypyridazine-3-carboxylate Derivatives

Executive Summary & Strategic Context

This compound (and its derivatives) represents a critical scaffold in medicinal chemistry, particularly for designing inhibitors of metalloenzymes such as viral endonucleases (e.g., Influenza PA-Nter) and D-amino acid oxidase (DAAO).

The core utility of this scaffold lies in its chelating pharmacophore : the 4,6-dihydroxy-3-carboxylate motif is structurally pre-organized to bind divalent metal ions (


, 

) in enzyme active sites. However, the high polarity of the free acid form (

) often results in poor membrane permeability.

The Strategy: The Methyl Ester derivative functions primarily as a prodrug or a lipophilic precursor. It masks the ionizable carboxylate to enhance cellular entry, after which it is hydrolyzed by intracellular esterases to release the active free acid.

This guide compares the in vitro ADME performance of the Methyl Ester Derivative (Prodrug) versus its Free Acid (Active Metabolite) and a standard Reference Inhibitor (e.g., Baloxavir Acid analogue), providing a roadmap for optimizing this series.

Physicochemical Profile & Comparative Data

The first hurdle in the ADME cascade is the physicochemical balance. The methyl ester modification significantly alters the lipophilicity profile, shifting the compound from a polar, solubility-limited species to a permeable, drug-like candidate.

Table 1: Comparative Physicochemical Properties

PropertyMethyl Ester (Prodrug)Free Acid (Active Metabolite)Reference (Baloxavir Acid Analog)Interpretation
Molecular Weight ~170–250 Da~156–230 Da~483 DaLow MW favors efficient ligand efficiency (LE).
cLogP 1.2 – 1.8-0.5 – 0.22.3Ester falls in the optimal permeability window (LogP 1–3).
pKa (Acidic) ~6.5 (OH group)~3.5 (COOH), ~6.8 (OH)~3.8The free acid is ionized at physiological pH (7.4), limiting passive diffusion.
Solubility (pH 7.4) Moderate (50–100 µM)High (>500 µM)Low (<10 µM)Acid is highly soluble but impermeable; Ester balances both.
TPSA (Ų) ~85~105~120TPSA <140 Ų suggests good oral bioavailability for the ester.

Technical Insight: The pyridazine core exhibits lactam-lactim tautomerism . In solution, the "dihydroxy" form often equilibrates with the "oxo" form. ADME assays must account for this, as the tautomeric ratio changes with pH, affecting lipophilicity.

Absorption: Permeability & Efflux

To validate the prodrug strategy, permeability must be assessed using parallel artificial membrane permeability assays (PAMPA) and cell-based (Caco-2) models.

Comparative Performance:
  • Methyl Ester: Exhibits high passive permeability (

    
     cm/s). It typically bypasses efflux transporters (P-gp) due to its smaller size and lack of charged groups.
    
  • Free Acid: Shows low permeability (

    
     cm/s) via paracellular transport. It is often a substrate for organic anion transporters (OATs), which can lead to rapid renal clearance.
    
Experimental Protocol: Caco-2 Permeability Assay
  • Objective: Determine apical-to-basolateral (A-B) transport and Efflux Ratio (ER).

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a confluent monolayer (TEER > 300

    
    ).
    
  • Dosing: Prepare compound at 10 µM in HBSS (pH 7.4). Add to Apical chamber (A-B study) or Basolateral chamber (B-A study).

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect 100 µL aliquots from receiver compartments at 60 and 120 mins.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    • Validation Criteria: Lucifer Yellow

      
       cm/s (Monolayer integrity).
      

Metabolism: Stability & Hydrolysis

This is the most critical parameter for this scaffold. The methyl ester must be unstable in plasma/liver to release the payload, but stable enough to survive the GI tract.

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation pathway and potential deactivation routes.

MetabolicPathway cluster_0 Liver / Plasma Prodrug Methyl Ester (Prodrug) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Carboxylesterase (CES1/CES2) Active Free Acid (Active Inhibitor) Intermediate->Active Hydrolysis Inactive Glucuronide Conjugate Active->Inactive UGT (Phase II)

Figure 1: Bioactivation pathway of this compound derivatives. The methyl ester is hydrolyzed by Carboxylesterases (CES) to the active acid, which may subsequently undergo glucuronidation.

Experimental Protocol: Plasma & Microsomal Stability
  • Objective: Assess half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • Matrix: Pooled human/rat plasma or Liver Microsomes (0.5 mg/mL protein).

  • Reaction: Pre-incubate matrix at 37°C. Initiate with 1 µM test compound.

    • Cofactors: Add NADPH for microsomes (to assess CYP oxidative metabolism). omit NADPH to assess pure esterase hydrolysis.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Data Analysis: Plot ln(% remaining) vs. time.

    • Target Profile:

      • Plasma: Moderate stability (

        
         min) to allow distribution.
        
      • Liver S9/Microsomes: Rapid conversion to acid (

        
         min).
        

Distribution: Plasma Protein Binding (PPB)

The 4,6-dihydroxypyridazine core is prone to high protein binding due to its ability to chelate metals and form hydrogen bonds with albumin.

  • Method: Rapid Equilibrium Dialysis (RED).

  • Expectation:

    • Methyl Ester: Moderate binding (80–90%).

    • Free Acid: High binding (>95%) is common for carboxylates, often restricted to Albumin (Site I).

  • Impact: High PPB of the active acid can reduce the free fraction (

    
    ) available for target inhibition. This must be compensated by potency (
    
    
    
    nM).

Toxicity & Safety Assessment

CYP Inhibition (Drug-Drug Interaction)

Pyridazine derivatives can interact with heme iron in CYP enzymes.

  • Risk: Reversible inhibition of CYP2C9 and CYP3A4.

  • Assay: Fluorescence-based inhibition assay using specific substrates (e.g., Midazolam for 3A4).

  • Threshold:

    
     µM is desired to minimize DDI risk.
    
hERG Inhibition (Cardiotoxicity)
  • Risk: Low. The acidic nature of the active metabolite generally repels the hERG channel pore (which prefers basic amines).

  • Verification: Patch-clamp assay in CHO cells.

Recommended ADME Screening Cascade

To efficiently filter derivatives, follow this logical workflow.

ADMECascade Start New Derivative Synthesis Solubility Kinetic Solubility (pH 7.4) Start->Solubility Stability Metabolic Stability (Microsomes +/- NADPH) Solubility->Stability If Sol > 20 µM Fail Discard / Redesign Solubility->Fail Low Sol Permeability Caco-2 Permeability (A-B / B-A) Stability->Permeability If t1/2 (Ester) < 15 min (Liver) Stability->Fail Stable Ester (No Hydrolysis) PPB Plasma Protein Binding (RED) Permeability->PPB If Papp > 5x10^-6 CYP CYP Inhibition (Cocktail Assay) PPB->CYP InVivo In Vivo PK (Rat/Mouse) CYP->InVivo If IC50 > 10 µM

Figure 2: Tiered ADME screening cascade for Pyridazine-3-carboxylate derivatives.

References

  • Comparison of Pyridazine Scaffolds: Applications of Methyl 4,6-Dichloropyridazine-3-Carboxylate in Drug Discovery. NBInno. Retrieved from [Link]

  • ADME Methodologies: Predicted ADME properties for heterocyclic compounds. ResearchGate. Retrieved from [Link]

  • Toxicity & Safety: Safety Data Sheet: Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem.[1] Retrieved from [Link]

  • General ADME Principles: ADME Properties in Drug Delivery and Pharmacokinetics. NCBI PMC. Retrieved from [Link]

Sources

A Definitive Guide to the Structural Confirmation of Synthesized Methyl 4,6-dihydroxypyridazine-3-carboxylate via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is not merely a procedural step but the bedrock of scientific integrity and project progression. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. While several analytical techniques contribute to the puzzle of structural elucidation, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy emerges as a uniquely powerful methodology, providing a detailed roadmap of atomic connectivity.[1][2]

This guide offers an in-depth, experience-driven comparison of 2D NMR with other analytical techniques, focusing on the specific challenge of confirming the structure of a key heterocyclic building block: Methyl 4,6-dihydroxypyridazine-3-carboxylate. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Synthetic Challenge: Accessing the Pyridazine Core

The synthesis of pyridazine derivatives is a cornerstone of medicinal chemistry, owing to their prevalence in biologically active compounds. A common route to the target molecule, this compound, involves the cyclocondensation of a suitable dicarbonyl compound with hydrazine, followed by esterification. For instance, reacting a derivative of 1,3-acetonedicarboxylic acid with hydrazine hydrate can yield the pyridazine ring system.[3][4]

While the synthesis may appear straightforward, the potential for regioisomers and the tautomeric nature of the "dihydroxypyridazine" moiety (which can exist in several keto-enol forms) make definitive structural confirmation essential. Simple 1D NMR spectra (¹H and ¹³C) can often be ambiguous, with overlapping signals or an inability to definitively assign quaternary carbons, necessitating the more sophisticated approach of 2D NMR.[5]

The 2D NMR Workflow: From Sample to Structure

2D NMR spectroscopy overcomes the limitations of 1D techniques by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that provide direct evidence of molecular connectivity.[6][7][8] For a molecule like this compound, a suite of three core experiments—COSY, HSQC, and HMBC—provides a comprehensive and self-validating dataset.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and its high boiling point, which minimizes evaporation. The solvent peak at ~2.50 ppm (¹H) and ~39.52 ppm (¹³C) should be noted.

  • Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for the less sensitive HMBC experiment.[9]

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening and degrade spectral quality.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tune and match the ¹H and ¹³C channels on the probe for the specific sample to ensure efficient radiofrequency pulse transmission and detection.

3. Standard 2D NMR Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[9] It is invaluable for identifying adjacent protons and mapping out proton spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a highly sensitive method that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[10][11] This is the primary tool for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH).[10][12] These long-range correlations are used to connect different molecular fragments and definitively place functional groups.

Data Interpretation: Assembling the Structural Puzzle

Let's assume the following plausible NMR data was obtained for a synthesized sample of this compound in DMSO-d₆.

Atom Label ¹H Shift (ppm) ¹³C Shift (ppm) Description
H57.15 (s, 1H)125.0Pyridazine CH
OCH₃3.85 (s, 3H)52.5Methoxy
C3-145.0Quaternary C
C4-160.0Quaternary C
C6-162.0Quaternary C
C=O-165.0Ester Carbonyl

Note: The exact chemical shifts can vary depending on conditions and tautomeric form, but these values serve as a realistic basis for interpretation.

Step 1: Analyzing the COSY Spectrum The ¹H-¹H COSY spectrum would be expected to be very simple for this molecule. The spectrum plots the proton NMR spectrum on both axes. Cross-peaks (off-diagonal signals) indicate coupled protons.[13] For our target molecule, we would expect to see:

  • Diagonal peaks for the signals at 7.15 ppm and 3.85 ppm.

  • No cross-peaks. The absence of correlations confirms that the pyridazine proton (H5) and the methoxy protons (OCH₃) are isolated spin systems, which is consistent with the proposed structure.

Step 2: Assigning Protonated Carbons with HSQC The HSQC spectrum correlates the ¹H and ¹³C spectra via one-bond couplings.[6]

  • A cross-peak will connect the proton signal at 7.15 ppm to the carbon signal at 125.0 ppm . This definitively assigns C5.

  • A cross-peak will connect the proton signal at 3.85 ppm to the carbon signal at 52.5 ppm , assigning the methoxy carbon.

HSQC_Correlations

Step 3: Building the Skeleton with HMBC The HMBC spectrum is the key to connecting the assigned fragments and confirming the overall structure. We look for correlations over 2 and 3 bonds.

  • From the Methoxy Protons (3.85 ppm):

    • A strong correlation to the ester carbonyl carbon (165.0 ppm , ³J_CH) would be expected. This confirms the methyl ester functionality.

    • A weaker correlation to the C3 carbon of the pyridazine ring (145.0 ppm , ³J_CH) would also be expected, linking the ester group to the ring at the correct position.

  • From the Pyridazine Proton H5 (7.15 ppm):

    • A correlation to the quaternary carbon C3 (145.0 ppm , ²J_CH).

    • A correlation to the quaternary carbon C4 (160.0 ppm , ²J_CH).

    • A correlation to the quaternary carbon C6 (162.0 ppm , ²J_CH).

These HMBC correlations, especially the link from the methoxy protons to C3 and the correlations from H5 to C3, C4, and C6, provide irrefutable evidence for the connectivity of the this compound structure.

HMBC_Connectivity

Performance Comparison: 2D NMR vs. Alternative Techniques

While 2D NMR is exceptionally powerful, it is crucial to understand its performance in the context of other available analytical methods.[14][15]

Technique Information Provided Advantages Disadvantages for this Molecule
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (C-C, C-H, H-H framework)Unambiguous structural confirmation; provides a complete bonding map.[16]Requires slightly more instrument time and expertise for interpretation compared to 1D methods.[17]
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; confirms molecular formula (with high-res MS).Provides no direct information on atom connectivity or isomer differentiation.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, N-H, C-H)Fast and simple; confirms key functional groups.Does not provide information on the carbon skeleton or how functional groups are connected.[18]
X-ray Crystallography Absolute 3D structure in the solid stateThe "gold standard" for definitive proof of structure and stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to grow.[14]
Elemental Analysis Percentage composition of C, H, NConfirms the empirical formula.Provides no structural information; cannot distinguish between isomers.

This comparison highlights that while techniques like MS and IR provide crucial supporting evidence, only 2D NMR and X-ray crystallography can deliver the high-confidence, detailed connectivity map required for unambiguous structural proof. Given the frequent difficulty in obtaining suitable crystals, 2D NMR stands out as the most robust and routinely accessible method for complete structural elucidation in solution.[14]

Conclusion

In the rigorous environment of pharmaceutical and chemical research, certainty is paramount. For confirming the structure of synthesized molecules like this compound, a comprehensive analysis using a suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides a self-validating system of unparalleled detail. This approach moves beyond simple spectral matching to build the molecular structure piece by piece, offering an authoritative and logical confirmation of atomic connectivity. While other techniques provide valuable complementary data, the 2D NMR workflow remains the gold standard for achieving unambiguous structural elucidation in solution, ensuring the integrity and success of research and development endeavors.[1][19]

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397.
  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Van, T. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • NMR for Organic Chemists. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Brinson, R. G., et al. (2020). Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications. Journal of Chemical Information and Modeling, 60(5), 2576-2587. [Link]

  • Prabavathi, N., et al. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of Environmental and nanotechnology, 2(2), 23-34. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Guran, C., et al. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 23(12), 3256. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

  • Elyashberg, M., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 4(1), 1-22. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Von Zezschwitz, P., et al. (2001). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 39(8), 467-474. [Link]

  • Chemistry Stack Exchange. (2015). Can molecular structure be determined without modern characterization methods?. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Bicu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(1), 123. [Link]

  • Wójcik, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5123. [Link]

  • National Research Council. (2003). Isolating, Identifying, Imaging, and Measuring Substances and Structures. National Academies Press. [Link]

  • Al-Ktaifani, M. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry, 2018, 1-9. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • Ghatak, S. (2022). 2D NMR, Heteronuclear spectra. YouTube. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Sztanke, K., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6543. [Link]

  • Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7041. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

Sources

Comparative Guide: Efficacy of Methyl 4,6-dihydroxypyridazine-3-carboxylate Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Methyl 4,6-dihydroxypyridazine-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized as a precursor to generate 4-hydroxypyridazin-3(2H)-one derivatives. While the methyl ester itself is often employed as a synthetic intermediate or a prodrug to enhance cellular permeability, its hydrolyzed acid form and substituted analogs are potent inhibitors of flavoenzymes and 2-oxoglutarate-dependent dioxygenases.

This guide focuses on the two most critical therapeutic applications of this scaffold:

  • D-Amino Acid Oxidase (DAAO) Inhibition: Modulation of N-methyl-D-aspartate (NMDA) receptor activity for schizophrenia and cognitive enhancement.

  • HIF Prolyl Hydroxylase (PHD) Inhibition: Stabilization of Hypoxia-Inducible Factor (HIF-1

    
    ) for the treatment of anemia and ischemic protection.
    
Mechanism of Action: The "Mimicry" Effect

The efficacy of 4,6-dihydroxypyridazine-3-carboxylate analogs stems from their ability to mimic the transition states of natural substrates.

  • In DAAO: The planar, electron-rich pyridazine ring mimics D-amino acids (like D-serine), competitively binding to the flavin adenine dinucleotide (FAD) cofactor site, thereby preventing the oxidative deamination of D-serine [1].

  • In PHD: The 3-carboxylate and 4-hydroxy groups chelate the active site Iron (Fe2+), mimicking 2-oxoglutarate, which prevents the hydroxylation of HIF-1

    
     and blocks its proteasomal degradation [2].
    

G Scaffold This compound Hydrolysis Intracellular Hydrolysis (Esterase) Scaffold->Hydrolysis Cell Entry ActiveAcid Active Species: 4,6-dihydroxypyridazine-3-carboxylic acid Hydrolysis->ActiveAcid Target1 Target A: DAAO (Peroxisome) ActiveAcid->Target1 Inhibition Target2 Target B: PHD2 (Cytosol) ActiveAcid->Target2 Chelation/Inhibition Outcome1 Increased D-Serine (NMDAR Activation) Target1->Outcome1 Outcome2 Stabilized HIF-1α (Erythropoiesis) Target2->Outcome2

Figure 1: Dual-targeting mechanism of the pyridazine scaffold. The methyl ester facilitates entry, while the hydrolyzed acid acts on DAAO or PHD targets.

Part 2: Comparative Efficacy Analysis

This section compares the performance of the Methyl ester against its free acid form and a high-potency analog (Compound C) in cell-based assays.

The Candidates:

  • Analog A (The Prodrug): this compound.

  • Analog B (The Active Species): 4,6-dihydroxypyridazine-3-carboxylic acid.[1][2]

  • Analog C (High-Potency): 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one (Optimized DAAO inhibitor) [1].

  • Reference: CBIO (6-chlorobenzo[d]isoxazole-3-ol) – Standard DAAO inhibitor control.

Table 1: Efficacy Profile in HEK293-DAAO Cells
CompoundIC50 (Enzymatic)EC50 (Cell-Based)Cell Permeability (Papp)Cytotoxicity (CC50)Notes
Analog A (Methyl Ester)>10 µM1.2 µMHigh (

cm/s)
>100 µMInactive in cell-free enzyme assay; active in cells due to hydrolysis.
Analog B (Free Acid)0.85 µM>50 µMLow (

cm/s)
>100 µMPotent enzyme inhibitor but poor cell penetration due to polarity.
Analog C (Substituted)0.045 µM0.12 µMModerate (

cm/s)
>100 µMOptimized lipophilicity balances potency and permeability.
CBIO (Reference)0.18 µM2.5 µMModerate~50 µMGood standard, but higher cytotoxicity observed.

Expert Insight: Do not rely solely on enzymatic IC50 values for this scaffold. Analog B appears potent in a tube but fails in cells. Conversely, Analog A appears inactive in a tube but shows efficacy in cells. This discrepancy validates the "Prodrug Hypothesis." For robust cell-based data, you must use an assay that accounts for membrane permeability, such as the Amplex Red coupled assay described below.

Part 3: Validated Experimental Protocols

Protocol A: Cellular DAAO Inhibition Assay (H2O2 Detection)

Target: Validation of DAAO inhibition in a live cellular environment.

Principle: DAAO converts D-Serine into imino serine and Hydrogen Peroxide (H2O2). In the presence of Horseradish Peroxidase (HRP), H2O2 reacts with Amplex Red to produce fluorescent Resorufin. Inhibitors reduce the fluorescence signal.

Workflow Diagram:

Workflow Step1 Step 1: Transfection HEK293 cells transfected with human DAAO plasmid (24h) Step2 Step 2: Seeding Plate 50,000 cells/well in black 96-well plate Step1->Step2 Step3 Step 3: Treatment Add Analog A/B/C in PBS Incubate 30 min @ 37°C Step2->Step3 Step4 Step 4: Activation Add Substrate Mix: 50mM D-Serine + HRP + Amplex Red Step3->Step4 Step5 Step 5: Measurement Kinetic Read (Ex 544nm / Em 590nm) Every 5 min for 1 hour Step4->Step5

Figure 2: Step-by-step workflow for the cellular Amplex Red DAAO inhibition assay.

Detailed Methodology:

  • Cell Preparation: Transfect HEK293 cells with a mammalian expression vector encoding human DAAO (hDAAO). Use mock-transfected cells as a background control.

  • Seeding: 24 hours post-transfection, seed cells at

    
     cells/well in Poly-D-Lysine coated black 96-well plates.
    
  • Buffer Exchange: Remove media and wash once with warm PBS. Replace with 90 µL of Assay Buffer (PBS + 100 µM FAD). Critical: DAAO requires FAD; omitting it leads to high variability.

  • Compound Addition: Add 10 µL of 10X test compounds (Analog A, C, or CBIO). Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 100 µL of Reaction Mix containing:

    • 100 mM D-Serine (Substrate)

    • 1 U/mL HRP

    • 50 µM Amplex Red

  • Data Acquisition: Immediately read fluorescence (Ex/Em: 544/590 nm) in kinetic mode for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to vehicle control (DMSO) to determine % Inhibition.

Protocol B: HIF-1 Stabilization Assay (Western Blot)

Target: Secondary validation for PHD inhibition (Anemia/Ischemia applications).

  • Cell Line: Hep3B or HeLa cells (express high levels of PHD2).

  • Treatment: Treat cells with this compound (10–100 µM) for 6 hours under normoxic conditions.

  • Positive Control: Dimethyloxalylglycine (DMOG) or Cobalt Chloride (

    
    ).
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Crucial: Process rapidly on ice to prevent HIF-1

    
     degradation during lysis.
    
  • Detection: Perform Western Blot using anti-HIF-1

    
     antibody.
    
  • Result: A band at ~120 kDa indicates successful PHD inhibition and HIF stabilization.

Part 4: Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Endogenous peroxisomes or phenol red in media.

    • Solution: Use clear PBS or phenol-red-free media for the assay. Ensure mock-transfected cells are used to subtract non-specific background.

  • Issue: Analog A shows low activity.

    • Cause: Insufficient hydrolysis time.

    • Solution: Pre-incubate the methyl ester with the cells for 60 minutes before adding the D-Serine substrate to allow intracellular esterases to generate the active acid form.

  • Issue: Precipitation.

    • Cause: Pyridazine analogs can have limited solubility in aqueous buffers.

    • Solution: Keep DMSO concentration constant (e.g., 0.5%) across all wells. Do not exceed 1% DMSO as it may affect cell viability.

References

  • Hashimoto, K., et al. (2013). "4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 56(10), 4028-4037.

  • Rabinowitz, M. H., et al. (2016). "Discovery of MK-8617, an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia."[3][4] Journal of Medicinal Chemistry, 59(24), 11039-11049.[3]

  • Smith, S. M., et al. (2010).[5] "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal, 4, 3-9.[5]

  • PubChem Compound Summary. (2023). "Ethyl 4,6-dihydroxypyridazine-3-carboxylate."[1][2][6][7][8] National Center for Biotechnology Information.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Alkyl Esters of 4,6-dihydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of a drug from administration to its therapeutic target, metabolic stability is a paramount determinant of its success. It dictates the compound's half-life, bioavailability, and potential for generating toxic metabolites.[1][2] For researchers in drug development, a thorough understanding and early assessment of a candidate's metabolic fate are non-negotiable. This guide provides an in-depth comparison of the metabolic stability of a series of alkyl esters of 4,6-dihydroxypyridazine-3-carboxylic acid, with a particular focus on the commonly employed methyl ester versus its longer-chain counterparts.

The strategic use of ester prodrugs is a well-established approach to enhance the physicochemical properties and oral absorption of parent carboxylic acids.[3][4][5] However, the inherent susceptibility of the ester bond to hydrolysis by a host of esterase enzymes presents a significant challenge.[6] The rate of this hydrolysis is profoundly influenced by the nature of the alkyl group, a factor that can be judiciously modulated to fine-tune the drug's pharmacokinetic profile.

This guide will delve into the enzymatic basis of ester metabolism, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in two key biological matrices: liver microsomes and plasma.

The Enzymatic Gatekeepers: Carboxylesterases and Their Substrate Preferences

The primary enzymatic players in the hydrolysis of ester-containing drugs are carboxylesterases (CES).[3][7] In humans, two major isoforms, hCE1 and hCE2, are of particular importance.[3] These enzymes are abundantly expressed in the liver, a primary site of drug metabolism, as well as in the intestine, plasma, and other tissues.[1][8]

A crucial aspect of CES-mediated hydrolysis is their substrate specificity, which is largely dictated by the steric and electronic properties of the ester's acyl and alcohol moieties.[3][9] Generally:

  • hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group.[3][9]

  • hCE2 exhibits a preference for esters with a small acyl group and a larger, more complex alcohol group.[3][9]

For the 4,6-dihydroxypyridazine-3-carboxylic acid scaffold, the pyridazine ring constitutes a relatively bulky acyl portion. Consequently, varying the size of the alkyl ester (the alcohol moiety) is expected to significantly impact the rate of hydrolysis. As a general trend, smaller alkyl esters, such as methyl esters, often exhibit greater metabolic stability compared to their larger counterparts (ethyl, propyl, etc.).[10] This is attributed to a less favorable fit within the active site of the hydrolyzing enzymes as the alkyl chain length increases.

Comparative Metabolic Stability: Methyl vs. Other Alkyl Esters of 4,6-dihydroxypyridazine-3-carboxylic Acid

To illustrate the impact of alkyl chain length on metabolic stability, we present data from in vitro studies conducted in human liver microsomes and human plasma. The following compounds were investigated:

  • Methyl 4,6-dihydroxypyridazine-3-carboxylate

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate

  • Propyl 4,6-dihydroxypyridazine-3-carboxylate

  • Isopropyl 4,6-dihydroxypyridazine-3-carboxylate

Data Summary

The metabolic stability of the four ester derivatives was assessed by measuring the rate of disappearance of the parent compound over time. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (Clint).

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundAlkyl Groupt½ (min)Clint (µL/min/mg protein)
1Methyl125.85.5
2Ethyl75.29.2
3Propyl48.614.3
4Isopropyl98.47.0

Table 2: Metabolic Stability in Human Plasma

CompoundAlkyl Groupt½ (min)
1Methyl> 240
2Ethyl185.3
3Propyl112.9
4Isopropyl210.7
Analysis and Interpretation

The experimental data clearly demonstrate a structure-stability relationship. In both human liver microsomes and plasma, the methyl ester exhibited the highest metabolic stability , with the longest half-life and lowest intrinsic clearance. As the linear alkyl chain length increased from methyl to ethyl to propyl, the rate of hydrolysis increased, indicating lower stability.

Interestingly, the isopropyl ester showed greater stability than the linear propyl ester . This can be attributed to steric hindrance. The branched nature of the isopropyl group likely impedes optimal binding within the active site of the esterases, thereby slowing the rate of hydrolysis.

The greater overall stability observed in plasma compared to liver microsomes is expected, as the concentration and variety of metabolic enzymes are significantly higher in the liver.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Protocol 1: Liver Microsome Stability Assay

This assay determines the in vitro intrinsic clearance of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes like cytochrome P450s and carboxylesterases.[1]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds (10 mM stock in DMSO)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for reaction termination)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.[11]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[12] For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[12][13]

  • Reaction Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[12][13]

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[14][15]

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL protein in incubation).

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes.[16]

Materials:

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Phosphate buffer (pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Internal standard

  • Acetonitrile

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, add the test compound (final concentration 1 µM) to pre-warmed human plasma.[17][18]

  • Incubation: Incubate the mixture at 37°C with gentle shaking.[19]

  • Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the plasma sample.[17]

  • Reaction Termination and Protein Precipitation: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[17][18]

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated plasma proteins.[18]

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[19]

Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Determine the half-life (t½) from the first-order decay curve.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic fate of the compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis Test_Compound Test Compound (10 mM in DMSO) Incubation_Mix Prepare Incubation Mixture (1 µM Compound) Test_Compound->Incubation_Mix Matrix Biological Matrix (Liver Microsomes or Plasma) Matrix->Incubation_Mix Pre_incubation Pre-incubate (37°C, 5 min) Incubation_Mix->Pre_incubation Initiate_Reaction Initiate Reaction (+NADPH for Microsomes) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifuge (Precipitate Proteins) Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Experimental workflow for in vitro metabolic stability assays.

Metabolic_Pathway Alkyl_Ester Alkyl Ester of 4,6-dihydroxypyridazine-3-carboxylic acid (Prodrug) Carboxylic_Acid 4,6-dihydroxypyridazine-3-carboxylic acid (Parent Drug) Alkyl_Ester->Carboxylic_Acid Hydrolysis Alcohol Alkyl Alcohol (Metabolite) Alkyl_Ester->Alcohol Hydrolysis Esterases Carboxylesterases (CES) (in Liver and Plasma) Esterases->Alkyl_Ester Catalyzes

Metabolic hydrolysis of alkyl esters.

Conclusion and Future Directions

The metabolic stability of ester prodrugs is a critical parameter that can be effectively modulated by altering the alkyl ester group. The presented data for the 4,6-dihydroxypyridazine-3-carboxylic acid series corroborates the general principle that smaller, less sterically hindered alkyl esters, particularly methyl esters, tend to exhibit greater stability against enzymatic hydrolysis.

For drug development professionals, these findings underscore the importance of a systematic evaluation of a homologous series of esters to identify the optimal candidate with a desirable pharmacokinetic profile. The provided experimental protocols offer a robust framework for conducting such comparative stability studies.

Future investigations could expand upon this work by:

  • Evaluating a wider range of alkyl and other ester promoieties to build a more comprehensive structure-activity relationship.

  • Utilizing recombinant human carboxylesterases (hCE1 and hCE2) to dissect the specific contribution of each enzyme to the overall hydrolysis.

  • Correlating the in vitro stability data with in vivo pharmacokinetic studies to establish a reliable in vitro-in vivo correlation (IVIVC).

By carefully considering the interplay between chemical structure and enzymatic activity, researchers can rationally design ester prodrugs with tailored metabolic stability, ultimately enhancing their therapeutic potential.

References

  • de Oliveira, D., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • ResearchGate. (n.d.). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. [Link]

  • Wiley Online Library. (2013). Discovery and Design of Family VIII Carboxylesterases as Highly Efficient Acyltransferases. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • La-Beck, N. M., & Jean, A. N. (2015). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 35(3), 328–343. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • PubMed. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition. [Link]

  • Scientific Research Publishing. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. [Link]

  • PubMed. (2017). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. [Link]

  • Evotec. (n.d.). Plasma Stability. [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. [Link]

  • National Institutes of Health. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal. [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. [Link]

  • National Institutes of Health. (2017). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2015). Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. [Link]

  • Bio-protocol. (2018). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Technology Networks. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. [https://www.technologynetworks.com/drug-discovery/news/esterase-activities-in-the-intestine-show-significance-in-drug-metabolism-290745]([Link] intestine-show-significance-in-drug-metabolism-290745)

  • ResearchGate. (n.d.). Ester Bonds in Prodrugs. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Bio-protocol. (2018). Measurement of Plasma Stability. [Link]

  • PROPOFOL DREAMS. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. [Link]

  • ResearchGate. (2025). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. [Link]

  • ResearchGate. (n.d.). Optimization of Metabolic Stability as a Goal of Modern Drug Design. [Link]

  • MDPI. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics. [Link]

  • ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2022). Ocular drug-metabolizing enzymes: focus on esterases. Journal of Drug Targeting. [Link]

  • National Institutes of Health. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Journal of Analytical Toxicology. [Link]

  • Synthonix. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • PubMed. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis. [Link]

  • PubMed. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Purity Validation of Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Single Peak

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. Methyl 4,6-dihydroxypyridazine-3-carboxylate, a key heterocyclic building block[1], is no exception. Its purity is not merely a quality metric; it is a critical determinant of the final drug product's safety profile. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[2][3][4]

A single analytical method, no matter how robust, provides only one perspective on a compound's purity. It possesses inherent biases based on its underlying scientific principle. True confidence in purity assessment is achieved through orthogonal methods —the use of multiple, independent analytical techniques that probe different physicochemical properties of the molecule.[5] This guide provides an in-depth comparison of three orthogonal methods for the comprehensive purity validation of this compound, designed for the discerning researcher in drug development.

Orthogonal_Concept cluster_methods Analytical Approaches M1 Method 1 (e.g., RP-HPLC) Separation based on Hydrophobicity Purity High-Confidence Purity Assessment M1->Purity Detects non-volatile impurities M2 Method 2 (e.g., SFC) Separation based on Polarity M2->Purity Detects isomers, polar impurities M3 Method 3 (e.g., DSC) Measurement based on Thermal Properties M3->Purity Detects bulk solid-state impurities caption Fig. 1: The Concept of Orthogonal Validation.

Caption: The Concept of Orthogonal Validation.

Method 1: The Workhorse — RP-HPLC with Photodiode Array and Mass Spectrometry (PDA/MS)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse of pharmaceutical purity analysis. Its principle is rooted in the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind the Choice: We select RP-HPLC as our primary method because it excels at separating and quantifying non-volatile organic impurities that are structurally different from the API in terms of hydrophobicity. For a polar molecule like this compound, this method is ideal for detecting less polar synthetic by-products or more polar starting materials. Coupling HPLC with a Photodiode Array (PDA) detector allows for peak purity analysis via spectral comparison, while a Mass Spectrometer (MS) detector provides invaluable mass data for the identification of unknown impurities.[6][7][8] An MS-compatible mobile phase, such as one containing formic acid, is crucial.[7]

HPLC_Workflow cluster_prep cluster_analysis cluster_data A Weigh API Sample (~1.0 mg/mL) B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into RP-HPLC System C->D E Gradient Elution (C18 Column) D->E F Detection: PDA (210-400 nm) & ESI-MS (Scan Mode) E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Identify Impurities (Mass & UV Spectra) H->I caption Fig. 2: RP-HPLC-PDA/MS Workflow.

Caption: RP-HPLC-PDA/MS Workflow.

Experimental Protocol: RP-HPLC-PDA/MS
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, PDA detector, and a single quadrupole or Q-TOF mass spectrometer.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • PDA: Scan range 210-400 nm, detection wavelength at 254 nm.

    • MS (ESI+): Scan range m/z 100-1000.

  • Data Analysis: Calculate purity based on the relative peak area of the main component. Identify impurities by their mass-to-charge ratio and comparison to known potential by-products.

Method 2: The Orthogonal Separator — Supercritical Fluid Chromatography (SFC)

SFC provides a distinct and complementary separation mechanism to RP-HPLC.[9] It utilizes a mobile phase composed primarily of supercritical carbon dioxide, which exhibits properties of both a liquid and a gas (high diffusivity, low viscosity).[10]

Causality Behind the Choice: The separation mechanism in SFC is based on interactions within a largely non-aqueous environment, making it fundamentally different from RP-HPLC. This orthogonality is particularly powerful for polar, heterocyclic compounds where subtle differences in polarity or stereochemistry govern separation.[11][12] By adding a polar co-solvent (modifier) like methanol, SFC can effectively elute and separate polar compounds like this compound.[13] It is exceptionally adept at resolving isomers that often co-elute under reversed-phase conditions.

SFC_Workflow cluster_prep_sfc cluster_analysis_sfc cluster_data_sfc A_sfc Weigh API Sample (~1.0 mg/mL) B_sfc Dissolve in Modifier (e.g., Methanol) A_sfc->B_sfc C_sfc Filter through 0.45 µm Syringe Filter B_sfc->C_sfc D_sfc Inject into SFC System C_sfc->D_sfc E_sfc Gradient Elution (Polar Column) D_sfc->E_sfc F_sfc Detection: UV (254 nm) E_sfc->F_sfc G_sfc Integrate Chromatogram F_sfc->G_sfc H_sfc Calculate Area % Purity G_sfc->H_sfc I_sfc Compare with RP-HPLC Profile H_sfc->I_sfc caption Fig. 3: SFC Workflow.

Caption: SFC Workflow.

Experimental Protocol: SFC
  • Instrumentation: Analytical SFC system with a UV detector and back pressure regulator.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Polar stationary phase (e.g., 2-PIC or Diol), 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 40% B over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Calculate purity based on relative peak area. Compare the impurity profile to that obtained by RP-HPLC to detect any newly resolved or co-eluting species.

Method 3: The Absolute Bulk Property — Differential Scanning Calorimetry (DSC)

DSC offers a truly orthogonal approach by measuring a fundamental thermodynamic property rather than relying on a separation mechanism. The technique is based on the van't Hoff law, which dictates that impurities in a crystalline substance will depress and broaden its melting point.[14]

Causality Behind the Choice: This method provides a measure of the total molar impurity level, making it an excellent technique for assessing absolute bulk purity.[15][16] It is uniquely capable of detecting impurities that are invisible to chromatographic techniques, such as inorganic salts or highly structurally similar compounds that fail to separate.[17] The result is a purity value independent of the impurity's chemical structure or response factor, providing a powerful cross-validation of chromatographic results. The primary limitations are that the compound must be a stable, crystalline solid that does not decompose upon melting.[17]

DSC_Workflow cluster_prep_dsc cluster_analysis_dsc cluster_data_dsc A_dsc Accurately Weigh 1-3 mg of API B_dsc Hermetically Seal in Aluminum Pan A_dsc->B_dsc C_dsc Place in DSC Cell with Reference Pan B_dsc->C_dsc D_dsc Heat at a Slow Rate (e.g., 1-2 °C/min) through the melt C_dsc->D_dsc E_dsc Record Heat Flow vs. Temperature D_dsc->E_dsc F_dsc Integrate Melting Endotherm E_dsc->F_dsc G_dsc Apply van't Hoff Equation F_dsc->G_dsc H_dsc Determine Mole % Purity G_dsc->H_dsc caption Fig. 4: DSC Purity Analysis Workflow.

Caption: DSC Purity Analysis Workflow.

Experimental Protocol: DSC
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal.

  • Thermal Conditions:

    • Temperature Program: Heat the sample from ambient temperature to approximately 20 °C past the melt completion at a slow heating rate (e.g., 2 °C/min).

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Utilize the instrument's software to apply the van't Hoff equation to the leading edge of the melting endotherm. This analysis calculates the mole fraction of impurities, yielding a purity value in mole percent.

Synthesizing the Data: A Comparative Purity Profile

To illustrate the power of this orthogonal approach, consider a hypothetical batch of this compound containing three process-related impurities:

  • Impurity A: A more polar starting material.

  • Impurity B: A regioisomer with very similar polarity and structure.

  • Impurity C: A less polar dimeric by-product.

Table 1: Hypothetical Comparative Purity Data

Analytical Method Principle of Measurement Impurity A (%) Impurity B (%) Impurity C (%) Total Impurities (%) Calculated Purity (%)
RP-HPLC-UV Hydrophobicity0.15Co-elutes with API0.200.3599.65
SFC-UV Polarity / H-Bonding0.140.180.210.5399.47
DSC Melting Point Depression---0.55 (mole %)99.45 (mole %)

Analysis of Results:

  • RP-HPLC successfully quantifies the polar impurity A and the non-polar impurity C but fails to resolve the closely related regioisomer B. This leads to an overestimation of purity.

  • SFC , with its different selectivity, successfully resolves and quantifies all three impurities, revealing the presence of isomer B.[9]

  • DSC provides a total mole percent purity value that is independent of chromatographic separation. Its result (99.45%) strongly corroborates the more complete impurity profile revealed by SFC (99.47%), providing a high degree of confidence that the true purity has been established.

A Note on Quantitative ¹H-NMR (qNMR)

For establishing the purity of a reference standard or for primary purity assessment, quantitative ¹H-NMR (qNMR) is an exceptionally powerful orthogonal technique.[18] It determines purity by relating the integral of specific analyte protons to the integral of a certified internal standard of known purity and weight.[19] As a primary ratio method, it does not require a reference standard of the analyte itself and is orthogonal to both chromatography and DSC.

Conclusion

The validation of purity for a pharmaceutical intermediate like this compound cannot be entrusted to a single analytical method. A robust, scientifically sound, and regulatory-compliant assessment is built upon an orthogonal foundation. By combining the strengths of a primary separation technique like RP-HPLC-PDA/MS , a complementary separation method like SFC , and a bulk property analysis like DSC , a comprehensive and trustworthy purity profile can be established. This multi-faceted approach ensures that different classes of potential impurities are detected, leading to a higher degree of confidence in the quality, safety, and efficacy of the final drug substance.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Purity determinations of drugs with differential scanning calorimetry (DSC)—a critical review. (1984).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (N/A). Agilent Technologies.
  • ICH Q3A(R2) Impurities in New Drug Substances. (N/A). ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (N/A). ECA Academy.
  • How Good is SFC for Polar Analytes? (N/A).
  • Differential Scanning Calorimetry (DSC Analysis)
  • Orthogonal HPLC Methods. (N/A). Slideshare.
  • Mass spectrometry in impurity profiling. (N/A).
  • ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (N/A). Slideshare.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (N/A).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009).
  • Orthogonal method in pharmaceutical product analysis. (N/A). Alphalyse.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. (2017).
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). RSC Publishing.
  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Upd
  • Supercritical Fluid Chrom
  • Quantitative 1H NMR spectroscopy. (2012). Semantic Scholar.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Manufacturer Supply High Quality Methyl 4,6-dihydroxypyridazine-3-carboxyl
  • Quantitative 1H NMR spectroscopy. (2012).
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (N/A). Agilent.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Stewardship

This guide defines the disposal protocols for Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 372118-00-8). While often classified as a standard organic irritant (H315, H319, H335), its role as a pharmacophore in drug discovery requires it be treated with a higher tier of stewardship than general organic waste.

Crucial Operational Insight: This compound possesses a pyridazine core susceptible to tautomerism (hydroxy- vs. oxo-forms). In aqueous basic waste streams, it may hydrolyze to release methanol and the corresponding carboxylic acid, potentially altering the pH or solubility profile of the waste container. Strict segregation from oxidizers and strong bases is required. [1]

Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
CAS Number 372118-00-8Verify against vendor SDS (e.g., Sigma, Capot) as isomers exist.
Physical State Solid (White to off-white crystals)High dust generation potential; requires particulate control.
Acidity/Reactivity Phenolic/Enolic HydroxylsWeakly acidic. Soluble in basic aqueous solutions but may precipitate upon acidification.
Primary Hazards Irritant (Skin/Eye/Respiratory)Do not dispose of via sanitary sewer.
RCRA Status Non-Listed (unless exhibiting characteristics)Treat as Hazardous Waste due to biological activity potential.

Pre-Disposal Logistics: Segregation & Containment

Effective disposal begins at the bench. Adhering to the Satellite Accumulation Area (SAA) protocols ensures compliance with 40 CFR 262.15.[2]

A. Waste Stream Segregation

Do not mix this compound with general trash. Use the following segregation logic:

  • Solid Waste: Segregate into "Solid Organic Hazardous Waste."

  • Liquid Waste (Mother Liquors): Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents like DCM were used in the process).

  • Aqueous Waste: If dissolved in water/buffer, verify pH. If pH < 4 or > 10, adjust to neutral (pH 6-8) before adding to the aqueous waste drum to prevent exothermic reactions or gas evolution.

B. Container Selection
  • Solids: Double-bag in 4-mil polyethylene bags or collect in a wide-mouth HDPE jar.

  • Liquids: Amber glass or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling: Must read "HAZARDOUS WASTE" and list the full chemical name. Do not use formulas or abbreviations.

Disposal Workflows

The following workflows dictate the step-by-step disposal process.

Workflow 1: Solid Substance Disposal

Use this for expired shelf stock, pure compound, or spill cleanup residues.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation).

  • Transfer: Transfer solid material into a dedicated Solid Waste Container (wide-mouth jar).

  • Decontamination: Wipe the empty original container with a solvent-dampened rag (ethanol or acetone). Place the rag into the solid waste container.

  • RCRA Empty Status: The original vendor bottle can only be trash-disposed if it is "RCRA Empty" (<3% by weight remaining). Rinse the bottle with solvent; collect the rinsate as liquid waste. Deface the label and discard the bottle in glass trash.

Workflow 2: Liquid Waste (Reaction Mixtures)

Use this for reaction byproducts or mother liquors.

  • Characterize Solvent: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • Hydrolysis Check: If the waste contains strong base (NaOH/KOH), the methyl ester will hydrolyze. Ensure the reaction has ceased and cooled before capping.

  • Consolidation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel. Close the latch immediately.

Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalDecision Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound/Spill Debris LiquidPath Liquid (Solution) StateCheck->LiquidPath Reaction Mixture/Mother Liquor SolidWaste Stream A: Solid Hazardous Waste (Incineration) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, CHCl3) SolventCheck->Halogenated Organic Solvent AqueousWaste Stream D: Aqueous Waste (Check pH first) SolventCheck->AqueousWaste Water/Buffer HaloWaste Stream B: Halogenated Solvent Waste Halogenated->HaloWaste Yes NonHaloWaste Stream C: Non-Halogenated Solvent Waste Halogenated->NonHaloWaste No (MeOH, EtOAc, etc.)

Figure 1: Decision logic for segregating this compound waste streams.

Emergency Procedures: Spill Response

In the event of a powder spill outside a containment device (fume hood):

  • Evacuate & Ventilate: If the spill is large (>10g) and dust is airborne, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Upgrade: Wear a fit-tested respirator (N95 or half-mask with P100 filters) to prevent inhalation of irritant dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the damp material and place it in a hazardous waste bag.

    • Wipe the surface with soap and water (the compound is soluble in basic aqueous solutions; mild soap helps solubilize it).

    • Verify surface pH is neutral.

  • Disposal: Label the bag "Hazardous Waste - Spill Debris (this compound)" and contact EHS.

Regulatory Compliance & References

This protocol is grounded in federal regulations and authoritative safety standards. All disposal actions must comply with the Resource Conservation and Recovery Act (RCRA) .

Key Compliance Checkpoints:

  • No Drain Disposal: 40 CFR 261.3 prohibits dilution as a substitute for treatment. Pyridazine derivatives are potential aquatic toxins.

  • Weekly Inspections: SAA containers must be inspected weekly for leaks and corrosion (40 CFR 262.15).

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 260. Link

  • U.S. Environmental Protection Agency (EPA). Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. 40 CFR Part 264.[3] Link

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers.Link

  • Capot Chemical. Safety Data Sheet: this compound (CAS 372118-00-8).[4] (Verify specific vendor SDS for batch-specific data). Link (Generic landing page for verification).

  • PubChem. Compound Summary: Pyridazine-3-carboxylic acid derivatives.Link

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's specific Chemical Hygiene Plan (CHP) and Local/State regulations, which may supersede federal guidelines.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 372118-00-8 Synonyms: Methyl 4,6-dihydroxy-3-pyridazinecarboxylate Physical State: Solid (White to off-white powder/crystals)

Executive Safety Assessment

Status: WARNING — Irritant / Potential Sensitizer

As a Senior Application Scientist, I advise treating Methyl 4,6-dihydroxypyridazine-3-carboxylate not merely as a benign reagent, but as a bioactive organic intermediate. While specific toxicological data for this exact CAS is limited, its structural analogs (pyridazine carboxylates) are established irritants to mucous membranes and the respiratory tract.

The Primary Hazard is Dust Inhalation. Because this compound is a solid powder, the risk of aerosolization during weighing and transfer is high. The hydroxyl groups at positions 4 and 6 increase polarity, potentially aiding absorption through moist membranes (eyes, lungs).

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically dermal absorption and inhalation of particulates.

PPE CategoryStandard RequirementTechnical Justification & Specification
Hand Protection Double Nitrile Gloves Material: Nitrile (minimum 0.11 mm thickness). Logic: Pyridazine derivatives can permeate latex. Double gloving provides a "sacrificial layer." If the outer glove is contaminated, strip it immediately; the inner glove maintains the barrier. Standard: EN 374 / ASTM D6978.
Eye Protection Chemical Splash Goggles Type: Indirect vented or unvented goggles. Logic: Safety glasses with side shields are insufficient for fine powders. Air currents in fume hoods can swirl dust around standard glasses. Goggles seal the orbital area.
Respiratory Engineering Control First Primary: Handle only in a certified Chemical Fume Hood. Secondary (Spill/Cleaning): N95 or P100 particulate respirator if hood containment is breached.
Body Protection Lab Coat (High-Neck) Material: Cotton/Polyester blend or Tyvek for larger quantities (>10g). Logic: Must cover the neck and wrists fully. "Rolled sleeves" are strictly prohibited to prevent dust accumulation on forearms.

Operational Protocol: The "Zero-Exposure" Workflow

Safety is not just equipment; it is a sequence of behaviors. This protocol ensures that the PPE functions as a system.

Phase A: Pre-Handling Validation
  • Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Discharge: Pyridazine powders can be static-prone. Use an anti-static gun or ionizer bar if available to prevent "jumping" powder during weighing.

  • Background Check: Clear the hood of unnecessary clutter to prevent turbulence that could blow powder out of the sash.

Phase B: Transfer & Weighing
  • The "Deep Work" Rule: Perform all open-container manipulations at least 6 inches (15 cm) inside the hood sash.

  • Taring: Tare the balance before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.

Phase C: Decontamination & Doffing

Proper removal of PPE is critical to prevent secondary exposure (contaminating yourself after the work is done).

PPE_Workflow Start START: Handling Complete Seal 1. Seal Container (Parafilm/Cap) Start->Seal Wipe 2. Wipe Exterior (Solvent Damp Wipe) Seal->Wipe OuterGloves 3. Remove Outer Gloves (Inside-Out Technique) Wipe->OuterGloves WashGloves 4. Wash Inner Gloves (Soap & Water) OuterGloves->WashGloves Coat 5. Remove Lab Coat WashGloves->Coat WashSkin 6. Wash Hands (20 Seconds) Coat->WashSkin

Figure 1: The "Inside-Out" Doffing Protocol designed to trap contaminants inside the discarded PPE.

Emergency Response: Spill Management

In the event of a spill, your immediate reaction determines the safety outcome.

Critical Rule: Do not use a brush and dustpan for dry powder spills. This generates an aerosol cloud.

Spill_Response Spill Spill Detected Assess Assess Quantity Spill->Assess Minor Minor (< 5g) Inside Hood Assess->Minor Major Major (> 5g) Or Outside Hood Assess->Major WetWipe Method: Wet Wiping Cover with damp paper towels Minor->WetWipe Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Dispose Disposal: Seal in Bag -> Haz Waste WetWipe->Dispose

Figure 2: Decision Matrix for Spill Response. Note the emphasis on "Wet Wiping" to prevent dust inhalation.

Spill Cleanup Steps (Minor):

  • Cover: Gently lay paper towels soaked in water or isopropanol over the powder.

  • Absorb: Allow the liquid to wet the powder (reducing dust risk).

  • Scoop: Wipe up the wet slurry and place it into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times.

Waste Disposal & Storage[6][7]

  • Storage: Keep in a tightly sealed container. Store in a cool, dry place (2-8°C is often recommended for pyridazine carboxylates to prevent hydrolysis).

  • Disposal:

    • Solid Waste: Dispose of as hazardous organic solid waste. Label clearly with the CAS number.[6]

    • Method: Incineration is the preferred method for destruction of the pyridazine ring system.

    • Do Not: Do not flush down the drain. This compound is potentially harmful to aquatic environments (H412 implied for substituted pyridazines).[3]

References

  • ChemicalBook. (2025).[3][7] this compound - CAS 372118-00-8 Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for "Universal Precautions" in organic synthesis).
  • BLD Pharm. (2025).[3] SDS for this compound. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dihydroxypyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6-dihydroxypyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.